Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7/h7-8,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAWXZDXVOYLII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375403 | |
| Record name | Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198989-07-0 | |
| Record name | Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-2,5-diazabicyclo[2.2.1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, a key chiral building block in medicinal chemistry.
Core Physicochemical and Spectroscopic Properties
(1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, also known as (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane, is a rigid bicyclic diamine derivative.[1] The tert-butoxycarbonyl (Boc) protecting group makes it a versatile intermediate in organic synthesis.[2] Its rigid, chiral scaffold is a valuable feature in the design of pharmacologically active molecules.[1][3]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [4][5][6] |
| Molecular Weight | 198.26 g/mol | [4][7] |
| Appearance | White to light yellow powder/crystal | [5] |
| Melting Point | 74-76 °C | [7] |
| Optical Activity | [α]22/D −44°, c = 1 in chloroform | [7] |
| Purity | >98.0% (GC) | [5] |
Table 2: Spectroscopic Data
| Spectrum | Data | Source |
| ¹H NMR (300 MHz, CDCl₃) | δ = 4.33 (0.5H, s, –CH), 4.21 (0.5H, s, –CH), 3.60 (1H, s, –CH), 3.28–3.22 (1H, m, –CH₂), 3.11-3.05 (1H, m, –CH₂) | [8] |
| ¹³C NMR | Data not explicitly found in search results. | |
| Mass Spectrometry (FAB-MS) | Signals given in m/z, but specific values for the title compound were not detailed in the provided abstract. | [8] |
| IR Spectroscopy | Data not found in search results. |
Synthesis and Chemical Reactivity
The synthesis of (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate typically starts from commercially available trans-4-hydroxy-L-proline.[3] The synthetic route involves the formation of the bicyclic amine followed by the introduction of the Boc protecting group.
A common synthetic pathway involves the treatment of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane with di-tert-butyl dicarbonate, followed by hydrogenolysis to remove the benzyl group, affording the desired product in good yield.[8]
Experimental Protocol: Synthesis of (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane
Materials:
-
(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium methoxide in methanol
-
Palladium on carbon (Pd/C) for hydrogenolysis (in the subsequent debenzylation step)
Procedure:
-
The free base of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane is obtained from its dihydrobromide salt by treatment with a sodium methoxide solution in methanol.[8]
-
The free base (148.72 mmol) is dissolved in dichloromethane (200 ml) in a 250 ml round bottom flask and cooled in an ice bath.[8]
-
Di-tert-butyl dicarbonate (188.52 mmol) is added in portions to the reaction flask, followed by the addition of triethylamine (188.52 mmol).[8]
-
The reaction flask is slowly warmed to room temperature and stirring is continued.[8]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).[8]
-
Upon completion, the reaction mixture is worked up to isolate the Boc-protected intermediate, (1S,4S)-tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate.
-
The benzyl group is then removed by hydrogenolysis to yield (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate.[8]
Caption: Synthetic workflow for (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate.
Applications in Drug Discovery and Development
The rigid, bicyclic structure of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane serves as a conformationally constrained piperazine analogue, a common motif in pharmacologically active compounds.[1] The Boc-protected derivative is a crucial intermediate for introducing this scaffold into various molecular frameworks.
This building block has been utilized in the development of:
-
B-Raf inhibitors: as part of indazolylpyrazolo[1,5-a]pyrimidine analogs.[7]
-
CCR2 antagonists .[7]
-
α4β2 nicotinic acetylcholine receptor (nAChR) partial agonists .[7]
-
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors: in the form of azabicyclic sulfonamides.[7]
-
Antitumor agents: Derivatives have shown in vitro anti-proliferative activity against various cancer cell lines, inducing apoptosis.[1][8]
Safety and Handling
(1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is classified with the following GHS hazard statements:
-
H335: May cause respiratory irritation.[4]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
(1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a valuable and versatile chiral building block for drug discovery and development. Its well-defined stereochemistry and rigid conformational structure provide a unique scaffold for the design of novel therapeutics targeting a range of biological targets. This guide provides essential technical information to support its effective use in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. 198989-07-0(Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate) | Kuujia.com [kuujia.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. (1S,4S)-tert-butyl 2,5-diazabicyclo(2.2.1)heptane-2-carboxylate | C10H18N2O2 | CID 2760898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carbox… [cymitquimica.com]
- 6. (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | C10H18N2O2 | CID 11521263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1S,4S)-(-)-2-Boc-2,5-二氮杂双环[2.2.1]庚烷 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
CAS Number: 134003-84-2
This technical guide provides a comprehensive overview of (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, a key chiral building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic diamine derivative protected with a tert-butoxycarbonyl (Boc) group. The rigid 2,5-diazabicyclo[2.2.1]heptane scaffold serves as a conformationally constrained analogue of piperazine, a common motif in bioactive molecules. This structural rigidity can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The (1R,4R) stereochemistry provides a specific three-dimensional orientation for further chemical modifications, making it a valuable component in the synthesis of complex chiral molecules, including enzyme inhibitors and receptor modulators.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate.
| Property | Value | Reference |
| CAS Number | 134003-84-2 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [1][2][3] |
| Molecular Weight | 198.26 g/mol | [3] |
| Appearance | Solid | [2] |
| Purity | ≥97% | [1][4] |
| Storage | 2-8 °C, sealed in dry conditions | [2] |
Note: Specific values for properties such as melting point and optical rotation can vary slightly between batches and suppliers. The data presented here are representative values.
Synthetic Protocols
The synthesis of (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate can be achieved through various routes. A common and effective method involves an epimerization-lactamization cascade reaction starting from readily available chiral precursors like trans-4-hydroxy-L-proline. This approach allows for the stereospecific construction of the desired (1R,4R) bicyclic core.
Synthesis via Epimerization-Lactamization Cascade
This synthetic pathway leverages the epimerization of a proline derivative followed by an intramolecular cyclization to form the key bicyclic lactam intermediate. Subsequent reduction and protection yield the target compound.
Caption: Synthetic workflow for (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate.
Detailed Experimental Protocol (Adapted from related synthesis)
The following protocol is a representative procedure adapted from the synthesis of the corresponding (1S,4S) enantiomer and the general principles of the epimerization-lactamization cascade. Researchers should optimize conditions for their specific setup.
Step 1: Synthesis of N-protected (2S,4R)-4-aminoproline methyl ester
This intermediate can be prepared from trans-4-hydroxy-L-proline through a multi-step sequence involving protection of the amine, conversion of the hydroxyl group to a leaving group (e.g., mesylate or tosylate), displacement with an azide, and subsequent reduction.[5]
Step 2: Epimerization-Lactamization to form the Bridged Lactam Intermediate
To a solution of the N-protected (2S,4R)-4-aminoproline methyl ester in an anhydrous aprotic solvent (e.g., THF), a strong base (e.g., potassium hexamethyldisilazide (KHMDS) or potassium tert-butoxide) is added at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the bridged lactam intermediate is isolated and purified by column chromatography.[5]
Step 3: Reduction of the Bridged Lactam
The isolated bridged lactam is dissolved in an anhydrous ether solvent (e.g., THF) and slowly added to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0 °C. The reaction is then heated to reflux and stirred until completion. After careful quenching, the resulting diamine is extracted and purified.
Step 4: Boc Protection of the Diamine
The (1R,4R)-2,5-diazabicyclo[2.2.1]heptane is dissolved in a suitable solvent like dichloromethane (DCM). A base, such as triethylamine, is added, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O) at 0 °C. The reaction is allowed to warm to room temperature and stirred until the reaction is complete. The crude product is then purified by column chromatography to yield the final (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate.
Applications in Drug Discovery
The rigid bicyclic structure of (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate makes it a valuable scaffold for the design of potent and selective therapeutic agents. The Boc-protected nitrogen can be deprotected to allow for further functionalization, while the remaining secondary amine provides another point for chemical modification.
Role as a Piperazine Bioisostere
In many drug candidates, flexible piperazine rings can lead to non-ideal pharmacokinetic properties or off-target effects. Replacing piperazine with the 2,5-diazabicyclo[2.2.1]heptane scaffold can pre-organize the molecule into a more favorable conformation for binding to its target, potentially increasing potency and selectivity.
Caption: Role of the diazabicyclo[2.2.1]heptane scaffold as a rigid analog of piperazine.
Conclusion
(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a synthetically accessible and highly valuable chiral building block for drug discovery and development. Its rigid bicyclic structure offers a strategic advantage over more flexible scaffolds like piperazine, enabling the design of molecules with potentially improved potency, selectivity, and pharmacokinetic profiles. The synthetic routes, particularly those leveraging stereospecific cascade reactions, allow for the efficient production of this important intermediate for further elaboration into novel therapeutic candidates.
References
- 1. (1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carbox… [cymitquimica.com]
- 2. achemtek.com [achemtek.com]
- 3. Synthonix, Inc > Building Blocks > 134003-84-2 | tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate [synthonix.com]
- 4. 134003-84-2 Cas No. | (1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | Apollo [store.apolloscientific.co.uk]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate from Hydroxyproline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic route to tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, a valuable building block in medicinal chemistry, starting from the readily available chiral precursor, L-hydroxyproline. The 2,5-diazabicyclo[2.2.1]heptane scaffold is a rigid bicyclic system often used as a constrained piperazine analogue in the design of pharmacologically active compounds.[1][2] This document details the multi-step synthesis, including experimental protocols and quantitative data, to facilitate its application in research and drug development.
Overall Synthetic Strategy
The synthesis of this compound from L-hydroxyproline involves a multi-step sequence. The general approach transforms hydroxyproline into a suitably functionalized pyrrolidine derivative that can undergo intramolecular cyclization to form the desired bicyclic heptane core. This is followed by selective protection and deprotection steps to yield the final product.
Figure 1: Overall synthetic workflow from L-Hydroxyproline.
Detailed Synthetic Steps and Experimental Protocols
The synthesis can be broadly divided into the formation of the bicyclic core and subsequent protecting group manipulations.
Part 1: Synthesis of the Bicyclic Core
The initial steps involve the conversion of L-hydroxyproline to a key intermediate, (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane, which serves as the core scaffold.
Step 1: Tosylation and Reduction of L-Hydroxyproline
L-hydroxyproline is first N-tosylated and then the carboxylic acid is reduced to the corresponding alcohol.
-
Experimental Protocol:
-
N-Tosylation: (S,trans)-4-hydroxyproline is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base to protect the secondary amine.[3][4]
-
Reduction: The carboxylic acid of the N-tosylated hydroxyproline is reduced using a suitable reducing agent like sodium borohydride to yield the corresponding prolinol derivative.[3][4]
-
Step 2: Tosylation of Hydroxyl Groups
The primary and secondary hydroxyl groups of the prolinol derivative are then tosylated to create good leaving groups for the subsequent cyclization.
-
Experimental Protocol: The diol from the previous step is reacted with an excess of p-toluenesulfonyl chloride in pyridine to afford the ditosylated intermediate.[1]
Step 3: Cyclization with a Primary Amine
The ditosylated intermediate undergoes cyclization upon reaction with a primary amine, such as benzylamine or methylamine, under pressure to form the bicyclic structure.[3]
-
Experimental Protocol: The ditosylated pyrrolidine derivative is heated with a primary amine (e.g., benzylamine) in a sealed vessel to facilitate the intramolecular cyclization, forming the 2,5-diazabicyclo[2.2.1]heptane core.[1]
Part 2: Synthesis of this compound
This part focuses on the manipulation of protecting groups to arrive at the final product.
Step 4: Boc Protection of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane
The free secondary amine of the bicyclic core is protected with a tert-butoxycarbonyl (Boc) group.
-
Experimental Protocol:
-
(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane (28 g, 148.72 mmol) is dissolved in dichloromethane (200 ml) and cooled in an ice-bath.[5]
-
Di-tert-butyl dicarbonate (Boc)₂O (41.24 g, 188.52 mmol) is added in portions, followed by the addition of triethylamine (26.25 ml, 188.52 mmol).[5]
-
The reaction mixture is slowly warmed to room temperature and stirred until completion (monitored by TLC).[5]
-
The mixture is then washed with distilled water (3 x 200 ml), dried over sodium sulphate, and concentrated under vacuum to yield the Boc-protected product.[5]
-
Step 5: Hydrogenolysis of the Benzyl Group
The N-benzyl group is removed via hydrogenolysis to yield the desired final product.
-
Experimental Protocol:
-
The N-Boc, N'-benzyl protected intermediate (53 g, 183 mmol) is dissolved in dry methanol (300 ml).[5]
-
The solution is placed in a hydrogenation flask in the presence of 10% by weight of Pearlman's catalyst (Palladium hydroxide on carbon).[5]
-
The reaction is carried out under a hydrogen atmosphere (60 psi) until the starting material is consumed.[5]
-
The catalyst is filtered off, and the solvent is removed under reduced pressure to give this compound.
-
Quantitative Data Summary
The following table summarizes the reported yields for the key synthetic steps.
| Step | Starting Material | Product | Yield | Reference |
| Step 4: Boc Protection | (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane | (1S,4S)-tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | 90% | [5] |
| Step 5: Hydrogenolysis | (1S,4S)-tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | Good | [5] |
Alternative Synthetic Approaches
An alternative strategy involves an epimerization-lactamization cascade reaction of functionalized (2S,4R)-4-aminoproline methyl esters to synthesize (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives.[1][2][6] This method proceeds through a bridged lactam intermediate which can then be reduced and protected to yield the desired product.[6] This approach is particularly useful for accessing the (1R,4R)-enantiomer of the bicyclic system.[6]
Figure 2: Epimerization-lactamization cascade pathway.
Conclusion
The synthesis of this compound from L-hydroxyproline is a well-established, albeit multi-step, process that provides access to a valuable chiral building block for drug discovery. The key steps involve the formation of the bicyclic core through cyclization of a functionalized pyrrolidine derivative, followed by strategic protection and deprotection of the nitrogen atoms. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working in the field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. redalyc.org [redalyc.org]
- 5. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Chiral Pool Synthesis of Diazabicyclo[2.2.1]heptane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral pool synthesis of diazabicyclo[2.2.1]heptane derivatives, a class of compounds of significant interest in medicinal chemistry and drug development due to their rigid bicyclic structure that serves as a valuable scaffold. This document details key synthetic strategies starting from readily available chiral precursors, presents quantitative data for comparative analysis, and provides detailed experimental protocols for cited key reactions.
Introduction to Chiral Pool Synthesis of Diazabicyclo[2.2.1]heptane Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery. The chiral pool approach, which utilizes readily available and inexpensive chiral molecules from nature, offers an efficient and economical strategy for the construction of complex chiral molecules. Diazabicyclo[2.2.1]heptane derivatives, with their conformationally constrained framework, are attractive building blocks for the design of novel therapeutic agents. This guide focuses on the synthesis of this important scaffold from common chiral pool sources, with a primary emphasis on the versatile amino acid, L-4-hydroxyproline.
Synthetic Strategies from L-4-Hydroxyproline
L-4-hydroxyproline has emerged as a prominent and versatile starting material for the enantioselective synthesis of various diazabicyclo[2.2.1]heptane derivatives. Several robust synthetic methodologies have been developed, each offering distinct advantages in terms of stereochemical control and substitution patterns.
Tandem Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC)
A notable strategy for the synthesis of optically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid involves a tandem Strecker reaction followed by an intramolecular nucleophilic cyclization (STRINC) sequence, starting from L-4-hydroxyproline.[1][2] This approach allows for the efficient construction of the bicyclic core with control over the stereochemistry at the bridgehead carbon.
Experimental Workflow: STRINC Sequence
References
Stereochemistry of the 2,5-Diazabicyclo[2.2.1]heptane Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,5-diazabicyclo[2.2.1]heptane scaffold is a conformationally restricted chiral bicyclic diamine that has garnered significant attention in medicinal chemistry and materials science. Its rigid structure, which can be considered a constrained analog of piperazine, provides a unique three-dimensional arrangement for substituent presentation, making it a valuable building block for the design of novel therapeutic agents and chiral ligands. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, conformational analysis, and applications of this important scaffold.
Stereochemistry and Conformational Analysis
The 2,5-diazabicyclo[2.2.1]heptane core possesses inherent chirality, with the bridgehead carbons (C1 and C4) being stereocenters. The most commonly utilized enantiomers are the (1S,4S) and (1R,4R) forms. The rigid bicyclic structure locks the six-membered ring into a boat-like conformation, significantly limiting its conformational flexibility compared to monocyclic analogs like piperazine.
Computational studies and spectroscopic data confirm the puckered nature of the bicyclic system. Density functional theory (DFT) calculations predict a puckered ring system where the nitrogen lone pairs are oriented for potential hydrogen bonding interactions[1]. The rigidity of the scaffold is a key feature, influencing the spatial orientation of substituents and their interactions with biological targets.
Synthesis of Enantiopure 2,5-Diazabicyclo[2.2.1]heptane
The enantiomerically pure forms of the 2,5-diazabicyclo[2.2.1]heptane scaffold are typically synthesized from chiral pool starting materials. A common and effective starting material is the naturally occurring amino acid, trans-4-hydroxy-L-proline for the (1S,4S)-enantiomer and trans-4-hydroxy-D-proline for the (1R,4R)-enantiomer.
Synthetic Pathway from Hydroxyproline
A widely adopted synthetic route involves the conversion of hydroxyproline to a suitably protected intermediate, followed by an intramolecular cyclization to form the bicyclic core.
Experimental Protocol: Synthesis of (1S,4S)-2-Benzyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane
This protocol is adapted from the literature and represents a key step in the synthesis of the scaffold.
-
Preparation of the Ditsoyl Intermediate: (2S,4R)-N-Tosyl-4-hydroxyproline is reduced with a suitable reducing agent (e.g., borane in THF) to afford the corresponding diol. The diol is then treated with tosyl chloride in the presence of a base (e.g., pyridine or DMAP) to yield the ditosylated intermediate.
-
Cyclization: The ditosylated intermediate is heated with benzylamine in a sealed tube in a solvent such as methanol at approximately 90°C. This step effects the intramolecular cyclization to form (1S,4S)-2-benzyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane[1].
-
Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired product.
Spectroscopic and Crystallographic Data
The stereochemistry and conformation of the 2,5-diazabicyclo[2.2.1]heptane scaffold have been extensively studied using various analytical techniques, including NMR spectroscopy and X-ray crystallography.
NMR Spectroscopy
Proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy are invaluable tools for characterizing derivatives of this scaffold. The rigid nature of the bicyclic system results in distinct and well-resolved signals for the protons. For instance, in the ¹H NMR spectrum of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide in D₂O, the bridgehead protons (H1 and H4) appear as a doublet at approximately 4.67 ppm, while the methylene protons of the ethano bridge (at C3 and C6) are observed as a multiplet between 3.57-3.65 ppm, and the methano bridge proton (at C7) appears as a singlet around 2.29 ppm[2].
Table 1: Representative ¹³C NMR Chemical Shifts (δ) for the (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane Cation in D₂O [2]
| Carbon Atom | Chemical Shift (ppm) |
| C1, C4 | 56.36 |
| C3, C6 | Not reported |
| C7 | Not reported |
Note: The original source did not provide specific assignments for C3, C6, and C7 in the ¹³C NMR data.
X-ray Crystallography
Single-crystal X-ray diffraction has provided definitive proof of the stereochemistry and precise geometric parameters of the 2,5-diazabicyclo[2.2.1]heptane scaffold. The crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide reveals two crystallographically independent cages in the asymmetric unit, with the bicyclic structure adopting the expected boat conformation[2][3][4].
Table 2: Selected Bond Lengths and Angles for (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide [2][3]
| Bond/Angle | Molecule A (Å or °) | Molecule B (Å or °) |
| N2-C1 | 1.513(4) | 1.512(4) |
| N2-C3 | 1.501(4) | 1.502(4) |
| N5-C4 | 1.509(4) | 1.509(4) |
| N5-C6 | 1.498(4) | 1.502(4) |
| C1-C7 | 1.528(4) | 1.528(4) |
| C4-C7 | 1.530(4) | 1.527(4) |
| C1-N2-C3 | 108.3(2) | 108.3(2) |
| C4-N5-C6 | 108.4(2) | 108.5(2) |
| N2-C1-C7 | 103.2(2) | 103.2(2) |
| N5-C4-C7 | 103.1(2) | 103.3(2) |
| C1-C7-C4 | 94.0(2) | 94.1(2) |
Applications in Drug Discovery and Asymmetric Catalysis
The unique structural features of the 2,5-diazabicyclo[2.2.1]heptane scaffold have made it a privileged motif in various areas of chemical research.
Medicinal Chemistry: Nicotinic Acetylcholine Receptor (nAChR) Modulators
Derivatives of 2,5-diazabicyclo[2.2.1]heptane have been extensively explored as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of central nervous system (CNS) disorders. The rigid scaffold allows for precise positioning of pharmacophoric elements to achieve high affinity and selectivity for specific nAChR subtypes, particularly the α4β2 subtype[5].
Activation of α4β2 nAChRs by agonists, such as acetylcholine or synthetic ligands based on the 2,5-diazabicyclo[2.2.1]heptane scaffold, leads to the opening of the ion channel and an influx of cations, primarily Na⁺ and Ca²⁺. This results in membrane depolarization and subsequent downstream signaling events.
Radioligand binding assays are commonly used to determine the affinity of novel compounds for nAChRs. A typical protocol using [³H]-epibatidine is as follows:
-
Tissue/Cell Preparation: Brain tissue homogenates or cells expressing the nAChR subtype of interest are prepared.
-
Incubation: The prepared tissue or cells are incubated with a fixed concentration of [³H]-epibatidine and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-epibatidine (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Antiviral Agents
The 2,5-diazabicyclo[2.2.1]heptane scaffold has also been incorporated into nucleoside analogs as potential antiviral agents. These compounds can act as inhibitors of viral replication by targeting key viral enzymes. For example, some derivatives have shown activity against Herpes Simplex Virus (HSV-1)[6].
Asymmetric Catalysis
The chiral nature of the 2,5-diazabicyclo[2.2.1]heptane scaffold makes it an excellent ligand for asymmetric catalysis. Its derivatives have been successfully employed as chiral catalysts in various organic transformations, such as the Biginelli reaction, leading to the synthesis of enantiomerically enriched products[7].
Conclusion
The 2,5-diazabicyclo[2.2.1]heptane scaffold represents a highly versatile and valuable building block in modern chemical research. Its rigid, chiral, and stereochemically well-defined structure provides a robust platform for the development of novel therapeutic agents, particularly for CNS disorders, as well as for the design of efficient chiral catalysts. The synthetic accessibility of its enantiopure forms from readily available starting materials further enhances its appeal to researchers in drug discovery and organic synthesis. Future exploration of this scaffold is expected to yield new and improved molecules with significant biological and chemical applications.
References
- 1. 1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one (1256238-99-9) for sale [vulcanchem.com]
- 2. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Spectroscopic Data of Boc-Protected Diazabicycloheptane
This guide provides a comprehensive overview of the spectroscopic data for tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, a key building block in medicinal chemistry and drug development. The information is tailored for researchers, scientists, and professionals in the field, presenting quantitative data in a structured format, detailed experimental protocols, and a visual representation of the synthetic workflow.
Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Boc-protected diazabicycloheptane.
Table 1: ¹H NMR Spectroscopic Data for tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~4.10-4.15 | m | H-1, H-4 (Bridgehead) | |
| ~3.63-3.71 | m | H-3endo, H-6endo | |
| ~3.20 | d | 10.2 | H-3exo, H-6exo |
| ~2.32-2.50 | m | H-7a, H-7b | |
| 1.40 | s | 9H, -C(CH₃)₃ (Boc) |
Table 2: ¹³C NMR Spectroscopic Data for tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
| Chemical Shift (δ) ppm | Assignment |
| ~155.1 | C=O (Boc) |
| ~81.1 | -C (CH₃)₃ (Boc) |
| ~66.9, ~68.6 | C-1, C-4 (Bridgehead) |
| ~59.9, ~61.7 | C-3, C-6 |
| ~44.0 | C-7 |
| 28.2 | -C(C H₃)₃ (Boc) |
Table 3: Infrared (IR) Spectroscopic Data for tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3500 | Medium | N-H Stretch (secondary amine) |
| ~2850-3000 | Strong | C-H Stretch (alkane) |
| ~1680-1720 | Strong, Sharp | C=O Stretch (carbamate)[1] |
| ~1450-1475 | Medium | C-H Bend (alkane) |
| ~1365-1390 | Medium | C-H Bend (gem-dimethyl of Boc) |
| ~1250-1020 | Medium | C-N Stretch (aliphatic amine)[2] |
| ~1160-1170 | Strong | C-O Stretch (carbamate) |
Table 4: Mass Spectrometry (MS) Data for tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
| m/z | Relative Intensity | Assignment |
| 199 | [M+H]⁺ | Molecular Ion |
| 143 | [M - C₄H₈ + H]⁺ | Loss of isobutylene |
| 100 | [M - Boc + 2H]⁺ | Loss of the Boc group |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and spectroscopic analysis of Boc-protected diazabicycloheptane.
Synthesis of tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
This procedure is adapted from published literature.[3][4]
-
Starting Material Preparation: (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane is prepared from the corresponding dihydrobromide salt by treatment with a solution of sodium methoxide in methanol. The resulting free base is used immediately in the next step.
-
Boc Protection: In a 250 mL round-bottom flask, 28 g (148.72 mmol) of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane is dissolved in 200 mL of dichloromethane and the flask is cooled in an ice bath.[3]
-
Di-tert-butyl dicarbonate (41.24 g, 188.52 mmol) is added portion-wise to the reaction mixture, followed by the addition of triethylamine (26.25 mL, 188.52 mmol).[3]
-
The reaction flask is allowed to warm to room temperature and stirring is continued. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the mixture is washed three times with 200 mL of distilled water. The organic layer is then dried over anhydrous sodium sulfate and concentrated under vacuum to yield the Boc-protected intermediate.[3]
-
Debenzylation: The benzyl group is removed by hydrogenolysis to afford the final product, tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer.[3] Samples are prepared by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as CDCl₃ or DMSO-d₆, in an NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer.[1] A small amount of the sample is placed directly on the ATR crystal for analysis. The spectrum is typically recorded from 4000 to 600 cm⁻¹.
-
Mass Spectrometry: Mass spectra are acquired on a mass spectrometer with an electrospray ionization (ESI) source.[5] The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument.
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of Boc-protected diazabicycloheptane.
Caption: Synthetic workflow for Boc-protected diazabicycloheptane.
References
- 1. rsc.org [rsc.org]
- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Guide: Physicochemical Properties of N-Boc-2,5-diazabicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-2,5-diazabicyclo[2.2.1]heptane, commonly referred to as N-Boc-2,5-diazabicyclo[2.2.1]heptane, is a conformationally constrained bicyclic diamine. Its rigid scaffold and chiral nature make it a valuable building block in medicinal chemistry and drug discovery. The Boc-protecting group allows for selective functionalization of the second nitrogen atom, enabling the synthesis of a diverse range of derivatives. Understanding the physicochemical properties of this core structure is paramount for its effective utilization in the design and development of novel therapeutic agents. This guide provides a comprehensive overview of the key physicochemical data, detailed experimental methodologies for their determination, and a visualization of its synthetic and screening workflows.
Physicochemical Data
The following tables summarize the key physicochemical properties of N-Boc-2,5-diazabicyclo[2.2.1]heptane.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| Appearance | White to light beige or pale cream powder/solid | [2] |
| Melting Point | 73-77 °C | [2] |
| Boiling Point | 276.4 °C at 760 mmHg | N/A |
| Optical Rotation | [α]²²/D -44° (c=1 in chloroform) for (1S,4S) enantiomer | [3] |
Table 2: Solubility and Partitioning Properties
| Property | Value | Source(s) |
| pKa | 9.74 ± 0.20 (Predicted) | N/A |
| LogP | 0.7 (Computed) | [1] |
| Solubility | Insoluble in water | N/A |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of N-Boc-2,5-diazabicyclo[2.2.1]heptane are outlined below. These represent standard methodologies employed in the characterization of organic compounds.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely used technique for this determination.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry N-Boc-2,5-diazabicyclo[2.2.1]heptane is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.[4]
-
Heating and Observation: The sample is heated at a controlled rate.[4] A preliminary rapid heating can be done to determine an approximate melting range. Subsequently, a new sample is heated slowly (1-2 °C per minute) near the expected melting point.[5]
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[5]
Boiling Point Determination (Distillation Method)
For non-solid compounds or those that can be distilled without decomposition, the boiling point is a crucial physical constant.
Methodology:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb is positioned so that its top is level with the bottom of the side-arm of the distilling flask.
-
Procedure: The compound is placed in the distilling flask along with boiling chips to ensure smooth boiling. The liquid is heated, and as it boils, the vapor rises and surrounds the thermometer bulb.
-
Data Recording: The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of distillate is collected, is recorded as the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For a diamine like 2,5-diazabicyclo[2.2.1]heptane, potentiometric titration can be used to determine the pKa values of the nitrogen atoms.
Methodology:
-
Sample Preparation: A precisely weighed amount of N-Boc-2,5-diazabicyclo[2.2.1]heptane is dissolved in a suitable solvent, typically water or a water-alcohol mixture.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amine groups have been protonated. For a diamine, two equivalence points and two corresponding pKa values may be observed.
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology:
-
Phase Preparation: A two-phase system of n-octanol and water (or a suitable buffer like PBS) is prepared and mutually saturated.[6]
-
Partitioning: A known amount of N-Boc-2,5-diazabicyclo[2.2.1]heptane is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a flask.
-
Equilibration: The flask is shaken for a set period to allow for the compound to partition between the two phases until equilibrium is reached.[6]
-
Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7]
-
Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[6]
Solubility Determination (Kinetic Shake-Flask Method)
Aqueous solubility is a fundamental property that affects a drug candidate's bioavailability. The kinetic solubility assay is a high-throughput method often used in early drug discovery.
Methodology:
-
Stock Solution Preparation: A stock solution of N-Boc-2,5-diazabicyclo[2.2.1]heptane is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).[8]
-
Assay Setup: Aliquots of the DMSO stock solution are added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate.[8]
-
Equilibration: The plate is shaken for a defined period (e.g., 2 to 24 hours) to allow for dissolution.[8]
-
Separation of Undissolved Compound: The solutions are filtered to remove any precipitated compound.[9]
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS, against a calibration curve.[9]
Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows involving N-Boc-2,5-diazabicyclo[2.2.1]heptane.
Caption: Synthetic pathway for N-Boc-2,5-diazabicyclo[2.2.1]heptane.
Caption: In vitro anti-proliferative activity screening workflow.
References
- 1. N-Boc-2,5-diazabicyclo[2.2.1]heptane | C10H18N2O2 | CID 11860399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane, 97% 1 g | Request for Quote [thermofisher.com]
- 3. (1S,4S)-(-)-2-Boc-2,5-二氮杂双环[2.2.1]庚烷 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Enantiomerically Pure 2,5-Diazabicyclo[2.2.1]heptane: A Technical Guide to Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of enantiomerically pure 2,5-diazabicyclo[2.2.1]heptane. This chiral scaffold is a crucial building block in medicinal chemistry and asymmetric synthesis, offering a rigid bicyclic structure that is advantageous for creating potent and selective therapeutic agents and catalysts.
Commercial Availability
Enantiomerically pure (1R,4R)- and (1S,4S)-2,5-diazabicyclo[2.2.1]heptane are commercially available from a range of suppliers, predominantly in derivatized forms to enhance stability and facilitate further synthetic modifications. The most common forms are the dihydrobromide salts and N-Boc protected derivatives. The following tables summarize the availability of these compounds from various vendors.
Table 1: Commercial Availability of (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane Derivatives
| Derivative | Supplier | CAS Number | Purity | Quantity |
| (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide | AChemBlock | 125224-64-8 | 97% | Inquire |
| (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide | Sigma-Aldrich | 125224-64-8 | 97% | Inquire |
| (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride | CymitQuimica | 1403763-25-6 | Inquire | Inquire |
| tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | BLDpharm | 134003-84-2 | Inquire | Inquire |
Table 2: Commercial Availability of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Derivatives
| Derivative | Supplier | CAS Number | Purity | Quantity |
| (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide | Santa Cruz Biotechnology | 132747-20-7 | Inquire | Inquire |
| (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide | Chem-Impex | 132747-20-7 | 98-101% | Inquire |
| (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide | Acmec | 125224-62-6 | Inquire | 250mg |
| (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide | Manchester Organics | 125224-62-6 | Inquire | Inquire |
| (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | Sigma-Aldrich | 113451-59-5 | 95% | 1g, 5g |
| (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | BLDpharm | 113451-59-5 | Inquire | Inquire |
| (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | Santa Cruz Biotechnology | 113451-59-5 | Inquire | Inquire |
| (1S,4S)-(+)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide | Amerigo Scientific | 116258-17-4 | 99% | Inquire |
Synthesis of Enantiomerically Pure 2,5-Diazabicyclo[2.2.1]heptane
The synthesis of enantiomerically pure 2,5-diazabicyclo[2.2.1]heptane often starts from readily available chiral precursors, with trans-4-hydroxy-L-proline being a common starting material. The following provides a general overview of a synthetic approach.
Experimental Protocol: Synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline
This synthesis involves a multi-step process that includes protection of the amine and carboxylic acid groups, modification of the hydroxyl group to a leaving group, intramolecular cyclization, and subsequent deprotection. A key strategy involves the N-tosylation of trans-4-hydroxy-L-proline, followed by reduction to the corresponding prolinol.[1][2] Subsequent tosylation of the hydroxyl groups facilitates a ring-closing reaction with methylamine under pressure to form the bicyclic core.[1][2] Finally, removal of the N-tosyl group yields the desired product.[1][2]
Step 1: N-Tosylation of trans-4-hydroxy-L-proline
-
trans-4-hydroxy-L-proline is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., NaOH) to protect the secondary amine.
Step 2: Reduction of the Carboxylic Acid
-
The carboxylic acid of the N-tosylated product is reduced to a primary alcohol, typically using a reducing agent like lithium aluminum hydride (LAH).
Step 3: Ditosylation of the Diol
-
Both the primary and secondary hydroxyl groups are converted to tosylates by reacting with TsCl in pyridine.
Step 4: Cyclization
-
The ditosylated intermediate is reacted with an amine (e.g., methylamine) in a sealed tube or under pressure to facilitate the intramolecular cyclization, forming the 2,5-diazabicyclo[2.2.1]heptane ring system.
Step 5: Deprotection
-
The N-tosyl group is removed, often using strong acidic conditions (e.g., HBr in acetic acid) or a dissolving metal reduction (e.g., sodium in liquid ammonia), to yield the final enantiomerically pure 2,5-diazabicyclo[2.2.1]heptane.
The following diagram illustrates a generalized workflow for the synthesis.
Applications in Drug Development and Asymmetric Catalysis
The rigid, chiral scaffold of 2,5-diazabicyclo[2.2.1]heptane makes it a valuable component in the design of various biologically active molecules and chiral ligands.
Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists
Derivatives of 2,5-diazabicyclo[2.2.1]heptane have been investigated as potent and selective partial agonists of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[3] These receptors are ligand-gated ion channels involved in various physiological processes in the central nervous system.[4] Partial agonists can modulate receptor activity, which is a desirable property for therapeutic agents targeting conditions like nicotine addiction and neurological disorders.[5] The binding of a partial agonist to the nAChR stabilizes an open or partially open state of the ion channel, allowing for a controlled influx of cations like Na+ and Ca2+.[6] This, in turn, can trigger downstream signaling cascades, such as the PI3K-Akt pathway, which is implicated in neuroprotection.[7][8]
Induction of Apoptosis in Cancer Cells
Certain derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have demonstrated anti-proliferative activity against cancer cell lines by inducing apoptosis through a caspase-dependent pathway. Apoptosis is a programmed cell death mechanism that is crucial for normal tissue development and homeostasis, and its dysregulation is a hallmark of cancer. The extrinsic pathway of apoptosis is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and the activation of initiator caspases like caspase-8.[9][10] Activated caspase-8 can then directly activate executioner caspases, such as caspase-3, which carry out the dismantling of the cell.[11][12]
Asymmetric Catalysis
The C2-symmetric nature of enantiomerically pure 2,5-diazabicyclo[2.2.1]heptane makes it an excellent chiral ligand for various asymmetric catalytic reactions. When complexed with transition metals, these ligands can create a chiral environment around the metal center, enabling the stereoselective synthesis of a wide range of molecules. These catalytic systems are employed in reactions such as asymmetric hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. The rigid bicyclic structure of the ligand helps to control the stereochemical outcome of the reaction by providing a well-defined and predictable coordination sphere around the metal.
Conclusion
Enantiomerically pure 2,5-diazabicyclo[2.2.1]heptane and its derivatives are readily accessible chiral building blocks with significant applications in drug discovery and asymmetric catalysis. Their rigid conformational structure provides a unique advantage in the design of molecules with specific three-dimensional orientations, leading to enhanced potency and selectivity. This guide provides a foundational understanding of their commercial availability, synthetic routes, and key roles in modern chemical and pharmaceutical research.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 6. Structural determinants for interaction of partial agonists with acetylcholine binding protein and neuronal α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 12. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
The Strategic Role of the Boc Protecting Group in the Synthesis and Application of Diazabicyclic Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex nitrogen-containing architectures. Its strategic application in the synthesis of diazabicyclic systems is crucial for controlling reactivity, influencing stereochemistry, and enabling the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted role of the Boc group in the chemistry of diazabicyclic scaffolds, supported by quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways.
Core Principles: Why the Boc Group is Indispensable for Diazabicyclic Chemistry
The utility of the Boc group in the synthesis of diazabicyclic systems stems from its unique combination of stability and selective lability. It effectively masks one of the nitrogen atoms in the bicyclic core, thereby preventing unwanted side reactions and allowing for the selective functionalization of other parts of the molecule.[1][2] This is particularly critical in diazabicyclic systems where the two nitrogen atoms often exhibit similar reactivity.
The Boc group is stable under a wide range of reaction conditions, including those involving basic, nucleophilic, and reductive reagents, making it compatible with a diverse array of synthetic transformations.[3] However, it can be readily and cleanly removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine.[4][5] This orthogonality to many other common protecting groups is a key advantage in multi-step syntheses.[3]
Modulating Reactivity and Enabling Selective Functionalization
The primary role of the Boc group in diazabicyclic chemistry is to temporarily deactivate one of the nitrogen atoms, thereby enabling regioselective reactions. By protecting one amine, the other can be selectively alkylated, acylated, or arylated. This strategy is fundamental to the synthesis of asymmetrically substituted diazabicyclic derivatives, which are often sought after in drug discovery programs.[6][7]
A notable example is the directed metalation of N-Boc protected (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. The Boc group facilitates the lithiation of the adjacent carbon atom, allowing for the introduction of various electrophiles with high regioselectivity. Subsequent deprotection provides access to a range of C-substituted diazabicyclo[2.2.1]heptane derivatives that would be difficult to synthesize otherwise.[8]
Influencing Stereochemistry and Conformational Preference
The bulky nature of the tert-butyl group in the Boc protecting group can exert significant steric hindrance, which can be strategically employed to control the stereochemical outcome of reactions. In nucleophilic additions to adjacent stereocenters or in cycloaddition reactions, the Boc group can direct the incoming reagent to the less hindered face of the molecule, leading to high diastereoselectivity.
Furthermore, the presence of the Boc group can significantly influence the conformational equilibrium of the diazabicyclic ring system. The steric demands of the Boc group can lock the bicyclic scaffold into a preferred conformation, which can be advantageous for subsequent stereoselective transformations.[9] Understanding these conformational effects, often elucidated through NMR spectroscopy and computational modeling, is crucial for rational ligand design in drug development, as the three-dimensional shape of the molecule is a key determinant of its biological activity.[10][11]
Applications in Drug Discovery and Development
Diazabicyclic scaffolds are considered "privileged structures" in medicinal chemistry due to their rigid conformations, which can lead to high-affinity and selective binding to biological targets.[12] The use of the Boc protecting group has been instrumental in the synthesis of a wide variety of biologically active diazabicyclic compounds.
For instance, Boc-protected diazabicyclo[3.2.1]octane and diazabicyclo[3.1.1]heptane derivatives have been utilized as key intermediates in the synthesis of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), which are important targets for the treatment of neurological disorders.[7][13] Similarly, Boc-protected 2,5-diazabicyclo[2.2.1]heptane derivatives have been investigated as scaffolds for anti-proliferative agents.
The ability to selectively introduce functional groups, enabled by the Boc protecting group, allows for the fine-tuning of the pharmacological properties of these molecules, such as their potency, selectivity, and pharmacokinetic profile.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the effectiveness of Boc protection and deprotection strategies in the context of diazabicyclic systems.
Table 1: Yields for Boc Protection of Diazabicyclic Amines
| Diazabicyclic Core | Reagents and Conditions | Yield (%) | Reference |
| (1S,4S)-2,5-diazabicyclo[2.2.1]heptane | (Boc)₂O, Triethylamine, Dichloromethane | Good | [14] |
| 3,8-diazabicyclo[3.2.1]octane | (Boc)₂O, Dichloromethane | Not specified | [6] |
| 3-azabicyclo[3.1.1]heptane derivative | (Boc)₂O | 92-95% | [4] |
| General Amines (for comparison) | (Boc)₂O, Water/Acetone | 90-97% | [12] |
Table 2: Yields for Boc Deprotection of Diazabicyclic Derivatives
| Diazabicyclic Derivative | Reagents and Conditions | Yield (%) | Reference |
| N-Boc-3,8-diazabicyclo[3.2.1]octane derivative | HCl in Diethyl Ether | Not specified | [6] |
| N-Boc-2,5-diazabicyclo[2.2.1]heptane derivative | Trifluoroacetic Acid (TFA) | Not specified | [8] |
| General N-Boc Amines (for comparison) | 4M HCl in Dioxane | High | [1] |
| General N-Boc Amines (for comparison) | 20-50% TFA in Dichloromethane | High | [1] |
Experimental Protocols
General Procedure for N-Boc Protection of a Diazabicyclic Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Diazabicyclic amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1-1.5 eq) (optional, but recommended)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
Procedure:
-
Dissolve the diazabicyclic amine in the chosen solvent in a round-bottom flask.
-
If using a base, add it to the solution and stir for a few minutes at room temperature.
-
Add the di-tert-butyl dicarbonate to the reaction mixture, either as a solid or dissolved in a small amount of the solvent.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected diazabicyclic compound.
-
Purify the product by column chromatography on silica gel if necessary.[15]
General Procedure for N-Boc Deprotection of a Diazabicyclic Derivative using Trifluoroacetic Acid (TFA)
Caution: Trifluoroacetic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment.
Materials:
-
N-Boc protected diazabicyclic derivative (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-50% in a suitable solvent, or neat)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve the N-Boc protected diazabicyclic derivative in DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the TFA to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete, as monitored by TLC or LC-MS (typically 30 minutes to a few hours).
-
Remove the solvent and excess TFA under reduced pressure.
-
To neutralize any residual acid, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected diazabicyclic amine.[4]
Visualizing Synthetic Strategies
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the application of the Boc protecting group in diazabicyclic chemistry.
Caption: Workflow for the N-Boc protection of a diazabicyclic amine.
Caption: General workflow for the acidic deprotection of an N-Boc diazabicycle.
Caption: Logical relationship of Boc protection in a synthetic strategy for drug development.
Conclusion
The Boc protecting group is an invaluable tool in the synthesis and manipulation of diazabicyclic systems. Its ability to temporarily and selectively mask amine functionality provides chemists with the means to control reactivity, direct stereochemistry, and construct complex, highly functionalized molecules. The continued development of efficient and selective methods for the introduction and removal of the Boc group will undoubtedly fuel further innovation in the application of diazabicyclic scaffolds in drug discovery and other areas of chemical science.
References
- 1. benchchem.com [benchchem.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. iris.uniss.it [iris.uniss.it]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mr.copernicus.org [mr.copernicus.org]
- 11. Hydrocarbon Macrocycle Conformer Ensembles and 13C‐NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. air.unimi.it [air.unimi.it]
- 14. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Harnessing Structural Rigidity: An In-depth Guide to Bicyclic Scaffolds in Medicinal Chemistry
Introduction
In the intricate process of drug discovery, the molecular architecture of a compound is paramount. Medicinal chemists continually seek novel scaffolds that can confer improved pharmacological properties upon a drug candidate. Among the most promising strategies is the incorporation of rigid bicyclic scaffolds. These three-dimensional structures offer a powerful tool to lock a molecule into a specific, biologically active conformation, a concept known as conformational rigidification.[1][2] By reducing the number of rotatable bonds, these scaffolds can lead to decreased entropic loss upon binding to a target, potentially increasing affinity and selectivity.[1][3] Furthermore, their saturated, non-aromatic nature often enhances metabolic stability and aqueous solubility compared to traditional flat, aromatic rings.[4][5]
This guide provides a technical overview of rigid bicyclic scaffolds, focusing on their design, synthesis, and application, with a particular emphasis on the bicyclo[1.1.1]pentane (BCP) core as a bioisostere for the commonly used para-substituted phenyl ring.[6][7]
The Strategic Advantage of Rigid Scaffolds
The use of rigid bicyclic structures is a key strategy in modern drug design to navigate complex biological systems.[8] Their defined three-dimensional geometry allows for the precise positioning of functional groups, enabling optimized interactions with biological targets.[5] This structural pre-organization minimizes the entropic penalty of binding, as the molecule does not need to "freeze" into an active shape from a multitude of flexible conformations in solution.[3] This can translate to a significant improvement in binding affinity.
One of the most successful applications of this strategy is the use of BCP as a non-aromatic bioisostere of a 1,4-disubstituted phenyl ring.[4][6] This substitution can improve key pharmacokinetic properties such as passive permeability and metabolic stability, addressing common liabilities associated with aromatic rings.[4][9]
Below is a generalized workflow for the incorporation of rigid bicyclic scaffolds into a drug discovery program.
Case Study: Deucravacitinib (BMS-986165), a TYK2 Inhibitor
A prominent example of a drug successfully incorporating a unique bicyclic-like scaffold is Deucravacitinib (BMS-986165), an oral, selective inhibitor of tyrosine kinase 2 (TYK2).[10] Deucravacitinib is approved for the treatment of moderate-to-severe plaque psoriasis.[10][11] Its innovative mechanism involves allosteric inhibition, where it binds to the regulatory pseudokinase (JH2) domain of TYK2, rather than the active kinase (JH1) domain.[12][13] This confers high selectivity for TYK2 over other Janus kinases (JAK1, JAK2, JAK3), minimizing off-target effects.[13][14]
The TYK2 pathway is crucial in the signaling of pro-inflammatory cytokines like IL-23, IL-12, and Type I interferons, which are heavily implicated in the pathogenesis of psoriasis.[11][13] By inhibiting TYK2, Deucravacitinib effectively dampens these inflammatory cascades.[11]
Quantitative Data and Structure-Activity Relationships (SAR)
The development of Deucravacitinib and other bicyclic scaffold-containing molecules relies heavily on understanding their structure-activity relationships (SAR).[15][16] SAR studies explore how modifications to a molecule's structure affect its biological activity, guiding the optimization of lead compounds.[16][17] The table below presents hypothetical, yet representative, data for a series of TYK2 inhibitors, illustrating the impact of scaffold choice and substitution on potency and metabolic stability.
| Compound ID | Scaffold | R1 Group | TYK2 IC50 (nM) | Microsomal Clint (µL/min/mg) |
| A-1 | p-substituted Phenyl | -CH3 | 150 | 120 |
| A-2 | Bicyclo[1.1.1]pentane (BCP) | -CH3 | 125 | 45 |
| B-1 | p-substituted Phenyl | -CF3 | 25 | 95 |
| B-2 | Bicyclo[1.1.1]pentane (BCP) | -CF3 | 20 | 30 |
| C-1 | p-substituted Phenyl | -OMe | 80 | 150 |
| C-2 | Bicyclo[1.1.1]pentane (BCP) | -OMe | 75 | 55 |
Data is illustrative and not from a specific publication.
As the table suggests, replacing the metabolically susceptible phenyl ring (A-1, B-1, C-1) with a rigid BCP scaffold (A-2, B-2, C-2) can maintain or slightly improve inhibitory potency (IC50) while significantly improving metabolic stability (lower intrinsic clearance, Clint). This is a key advantage of using such scaffolds in drug design.[9]
Experimental Protocols
Detailed and robust experimental protocols are essential for generating reliable data in drug discovery. Below are methodologies for two key in vitro assays.
Protocol 1: Competitive Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[18][19]
Objective: To determine the IC50 and calculate the Ki of a test compound for the TYK2 pseudokinase domain.
Materials:
-
Purified, recombinant human TYK2 pseudokinase (JH2) domain.
-
Radiolabeled ligand (e.g., [3H]-Compound X) with known affinity for the JH2 domain.
-
Test compounds dissolved in DMSO.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA.
-
96-well filter plates (e.g., glass fiber).[20]
-
Scintillation fluid.
-
Microplate scintillation counter.[20]
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.[20]
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and the purified TYK2 JH2 protein.[18][20]
-
Controls: Include wells for total binding (radioligand + protein, no competitor) and non-specific binding (radioligand + protein + a high concentration of an unlabeled ligand).
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.[20]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements. Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Microsomal Stability Assay
This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.[21][22]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.[23]
Materials:
-
Pooled human liver microsomes (HLM).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate buffer (100 mM, pH 7.4).[24]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[21][24]
-
Ice-cold acetonitrile with an internal standard for quenching and sample preparation.[25]
-
Incubator set to 37°C.[21]
-
Centrifuge.
-
LC-MS/MS system for analysis.[25]
Methodology:
-
Preparation: Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.[22] Prepare the reaction mixture by combining the microsomal solution with the NADPH regenerating system.[21]
-
Pre-incubation: Pre-warm the test compound solution and the microsome/buffer mixture separately at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the test compound and microsomes.[23] A parallel incubation without the NADPH system serves as a negative control.[24]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[21][22]
-
Sample Processing: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the proteins.[21]
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[25]
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k, and intrinsic clearance is calculated from the half-life and the protein concentration.[22][25]
Conclusion
Rigid bicyclic scaffolds represent a cornerstone of modern medicinal chemistry, offering a sophisticated strategy to overcome common challenges in drug development. By providing conformational constraint and improved physicochemical properties, scaffolds like bicyclo[1.1.1]pentane enable the design of drug candidates with enhanced potency, selectivity, and metabolic stability. The successful development of molecules like Deucravacitinib underscores the power of this approach. As synthetic methodologies for these complex three-dimensional structures continue to advance, their application in creating the next generation of therapeutics is set to expand, pushing the boundaries of chemical space and therapeutic innovation.
References
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Scaffolds | Senge Group at TCD [sengegroup.eu]
- 6. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 11. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients with Active Psoriatic Arthritis: Results from a Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial - ACR Meeting Abstracts [acrabstracts.org]
- 13. Deucravacitinib | C20H22N8O3 | CID 134821691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. collaborativedrug.com [collaborativedrug.com]
- 16. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 17. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
Methodological & Application
Application Notes and Protocols: Synthesis of (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane is a chiral bicyclic diamine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its rigid, conformationally constrained scaffold is a desirable feature in the design of various therapeutic agents, including inhibitors for B-Raf, CCR2 antagonists, and α4β2 nicotinic acetylcholine receptor (nAChR) partial agonists[1]. This document provides a detailed experimental protocol for the synthesis of (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane, compiled from established literature procedures.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [2][3] |
| Molecular Weight | 198.26 g/mol | [3] |
| Appearance | White to pale cream powder/solid | [2] |
| Melting Point | 74-76 °C | |
| Optical Rotation | [α]²²/D −44° to -46° (c=1 in chloroform) | [2] |
| Purity | ≥95% | |
| CAS Number | 113451-59-5 | [2] |
Experimental Protocols
Two primary synthetic routes are detailed below. The first route starts from the commercially available (or readily synthesized) (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane. The second, more foundational route, begins with the natural amino acid trans-4-hydroxy-L-proline.
Route 1: From (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane
This route involves the protection of the free amine with a Boc group, followed by the removal of the benzyl protecting group via hydrogenolysis.
Step 1: Synthesis of (1S,4S)-2-Boc-5-benzyl-2,5-diazabicyclo[2.2.1]heptane
-
Preparation of the Free Base : The synthesis starts with the free base of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane. If starting from its dihydrobromide salt, the free base can be obtained by treatment with a solution of sodium methoxide in methanol[4].
-
Reaction Setup : In a 250 mL round-bottom flask, dissolve 28 g (148.72 mmol) of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane in 200 mL of dichloromethane[4].
-
Cooling : Place the flask in an ice bath to cool the solution.
-
Boc Protection : To the cooled and stirred solution, add di-tert-butyl dicarbonate (Boc₂O). Note: The exact molar equivalent was not specified in the snippet, but typically 1.0-1.2 equivalents are used.
-
Reaction Monitoring : The progress of the reaction can be monitored by thin-layer chromatography (TLC)[4].
-
Work-up and Isolation : Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then used in the next step without further purification.
Step 2: Hydrogenolysis to Yield (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane
-
Reaction Setup : The crude (1S,4S)-2-Boc-5-benzyl-2,5-diazabicyclo[2.2.1]heptane is subjected to hydrogenolysis to remove the benzyl group. Note: The specific conditions for hydrogenolysis (catalyst, solvent, hydrogen pressure, and temperature) were mentioned as a general step in the source material but not detailed. A typical procedure would involve using a palladium on carbon (Pd/C) catalyst in a solvent like methanol or ethanol under a hydrogen atmosphere.
-
Completion and Isolation : Upon completion of the reaction (monitored by TLC), the catalyst is filtered off, and the solvent is evaporated to yield the final product, (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane[4]. The product is obtained in a good yield[4].
Route 2: From trans-4-hydroxy-L-proline
This route provides the synthesis of the parent diazabicyclo[2.2.1]heptane ring system from a readily available chiral starting material, followed by selective Boc protection.
Step 1: Synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane
The synthesis of the parent compound, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, from trans-4-hydroxy-L-proline involves a multi-step sequence:
-
N-Tosylation : The nitrogen of trans-4-hydroxy-L-proline is protected with a tosyl group[5][6].
-
Reduction : The carboxylic acid is reduced to an alcohol, yielding (2S,4S)-4-hydroxyprolinol[5][6].
-
Activation of Hydroxyl Groups : Both hydroxyl groups are then activated, for example, by tosylation or mesylation. Using mesyl groups has been reported to slightly improve the yield of the subsequent cyclization[5][6][7].
-
Cyclization : The di-activated intermediate is reacted with an amine (e.g., methylamine under pressure) to form the second ring of the bicyclic system[5][6].
-
N-Detosylation : The final step is the removal of the N-tosyl group, typically achieved by cleavage with hydrobromic acid, to give the dihydrobromide salt of the parent diamine[5][6].
Step 2: Selective N-Boc Protection
-
Reaction Setup : A solution of the parent diamine (e.g., 20.0 g, 73 mmol, assuming the methyl-substituted variant from the reference for stoichiometry) in dry dichloromethane (200 mL) is cooled to 5 °C[5].
-
Base Addition : Dry triethylamine (30.0 g, 0.29 mol, 4 equivalents) is added dropwise to the cooled solution[5].
-
Reagent Addition : Di-tert-butyl dicarbonate (Boc anhydride, 20.0 g, 88 mmol, 1.25 equivalents) is then added to the mixture[5].
-
Reaction : The mixture is stirred for 6 hours[5].
-
Work-up : The solvent is removed, and the residue is dissolved in water (100 mL)[5].
-
Extraction : The aqueous solution is continuously extracted with ethyl acetate for 24 hours[5].
-
Drying and Concentration : The organic layer is dried over sodium sulfate and evaporated to yield the final product[5].
Visualizations
Experimental Workflow Diagram
References
- 1. (1S,4S)-(-)-2-Boc-2,5-diazabicyclo 2.2.1 heptane 95 113451-59-5 [sigmaaldrich.com]
- 2. (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane, 97% 1 g | Request for Quote [thermofisher.com]
- 3. (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | C10H18N2O2 | CID 11521263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
Application Notes: Microwave-Assisted Synthesis of tert-Butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate
Introduction
tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a valuable chiral building block in medicinal chemistry and drug development, frequently utilized in the synthesis of various therapeutic agents. Traditional methods for its synthesis, particularly the N-Boc protection of the 2,5-diazabicyclo[2.2.1]heptane core, often require long reaction times and elevated temperatures, leading to potential side product formation and increased energy consumption. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations by dramatically accelerating reaction rates, improving yields, and enhancing product purity.[1][2] This application note details an efficient and rapid microwave-assisted protocol for the synthesis of this compound.
Advantages of Microwave-Assisted Synthesis
The application of microwave irradiation to the N-Boc protection of 2,5-diazabicyclo[2.2.1]heptane offers several key advantages over conventional heating methods:
-
Reduced Reaction Times: Microwave heating can decrease reaction times from several hours to mere minutes.
-
Increased Yields: Rapid and uniform heating often leads to higher isolated yields of the desired product.
-
Enhanced Purity: The reduction in reaction time and controlled heating can minimize the formation of impurities and side products.
-
Improved Reproducibility: Dedicated microwave reactors provide precise control over reaction parameters such as temperature, pressure, and time, ensuring high reproducibility.
-
Energy Efficiency: Shorter reaction times contribute to lower overall energy consumption.
Experimental Protocols
This section provides a detailed methodology for the microwave-assisted synthesis of this compound.
Materials and Reagents:
-
2,5-Diazabicyclo[2.2.1]heptane (or its salt, e.g., dihydrobromide)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Microwave reactor (e.g., Biotage® Initiator+, CEM Discover)
-
Microwave process vials (10-20 mL) with caps and septa
-
Magnetic stir bars
Procedure:
-
Reactant Preparation: In a 10-20 mL microwave process vial equipped with a magnetic stir bar, dissolve 2,5-diazabicyclo[2.2.1]heptane (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Base Addition: To the solution, add triethylamine (1.2 mmol). If starting from a salt of the diamine, a stronger base or a larger excess of triethylamine may be required to neutralize the acid.
-
Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 mmol) to the reaction mixture.
-
Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 80°C for 10-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete and the vial has cooled to a safe temperature, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the microwave-assisted synthesis compared to conventional methods.
| Parameter | Microwave-Assisted Method | Conventional Method |
| Starting Material | 2,5-Diazabicyclo[2.2.1]heptane | 2,5-Diazabicyclo[2.2.1]heptane |
| Reagents | Boc₂O, Et₃N | Boc₂O, Et₃N |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 80°C | Room Temperature to 40°C |
| Reaction Time | 10 - 15 minutes | 4 - 24 hours |
| Typical Yield | > 90% | 85-95% |
| Pressure | 2-5 bar (in sealed vessel) | Atmospheric |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.
Caption: Workflow for the microwave-assisted synthesis.
References
Application Note: High-Purity Crystallization of tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, a key building block in pharmaceutical synthesis, via crystallization. The described method effectively removes common impurities associated with its synthesis, yielding a product of high purity suitable for downstream applications in drug discovery and development. This document includes a step-by-step experimental protocol, data on expected purity and yield, and a workflow diagram for clarity.
Introduction
This compound, often referred to as (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane in its enantiomerically pure form, is a conformationally constrained diamine derivative. Its rigid bicyclic structure makes it a valuable scaffold in medicinal chemistry for the synthesis of novel therapeutic agents. The purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs). The most common route to this compound involves the protection of the 2,5-diazabicyclo[2.2.1]heptane core with a tert-butoxycarbonyl (Boc) group. This synthesis can lead to several process-related impurities. Crystallization is a robust and scalable method for the purification of this compound, offering high selectivity for the desired crystalline form and effective removal of impurities.
Common Impurities
The primary impurities in the synthesis of this compound typically arise from the starting materials and by-products of the Boc-protection reaction. Understanding these impurities is crucial for developing an effective purification strategy.
| Impurity | Source | Reason for Removal |
| 2,5-diazabicyclo[2.2.1]heptane | Unreacted starting material | Can interfere with subsequent reactions and introduce structural analogs in the final product. |
| Di-tert-butyl dicarbonate (Boc₂O) | Excess reagent | Can lead to side reactions and complicates product isolation. |
| tert-Butanol | By-product of Boc₂O reaction | Residual solvent that can affect downstream chemistry. |
| Triethylamine | Base catalyst | Needs to be removed to prevent interference in subsequent acidic reaction conditions. |
| Stereoisomers (if applicable) | Use of racemic starting material | Can lead to diastereomeric products with different pharmacological profiles. |
Crystallization Protocol
This protocol details the recrystallization of this compound using a binary solvent system of ethyl acetate and n-hexane. This system is effective due to the high solubility of the compound in ethyl acetate at elevated temperatures and its low solubility at cooler temperatures, while n-hexane acts as an anti-solvent to promote crystallization.
Materials and Equipment:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
n-Hexane (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Condenser (optional, for prolonged heating)
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or vacuum desiccator
Experimental Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 10.0 g) into a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethyl acetate to the flask to just cover the solid.
-
Gently heat the mixture to 40-50°C while stirring.
-
Continue to add ethyl acetate portion-wise until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Induction of Crystallization:
-
Slowly add n-hexane to the hot, clear solution while stirring. Continue adding n-hexane until the solution becomes faintly turbid.
-
If excessive turbidity occurs, add a small amount of warm ethyl acetate dropwise until the solution becomes clear again.
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.
-
Wash the crystals with a small amount of cold n-hexane to remove any residual mother liquor.
-
-
Drying:
-
Dry the purified crystals under vacuum at a temperature not exceeding 40°C until a constant weight is achieved.
-
Data Presentation
The following table summarizes the expected results from the crystallization protocol.
| Parameter | Value | Method of Analysis |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | 74-76 °C (for the (1S,4S)-enantiomer) | Melting Point Apparatus |
| Purity (by HPLC) | >99% | High-Performance Liquid Chromatography |
| Typical Yield | 85-95% | Gravimetric Analysis |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Crystallization workflow for purification.
Conclusion
The crystallization protocol described in this application note is a reliable and effective method for the purification of this compound. By carefully controlling the solvent composition and cooling rate, it is possible to obtain a high-purity product with excellent yield, suitable for use in demanding pharmaceutical synthesis applications. This method is scalable and can be readily implemented in both research and production environments.
Application Notes and Protocols for the Purification of Boc-Protected Amines via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and medicinal chemistry, due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. Following the protection of an amine with a Boc group, purification is a critical step to remove excess reagents, byproducts, and unreacted starting materials. Flash column chromatography is a widely employed technique for this purpose, offering a balance of speed, efficiency, and scalability.[1] This document provides detailed application notes and protocols for the purification of Boc-protected amines using column chromatography.
Principle of Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents). Boc-protected amines are generally less polar than their corresponding primary or secondary amine precursors. This decrease in polarity leads to weaker interactions with the polar silica gel stationary phase, resulting in elution with a less polar mobile phase. By carefully selecting the mobile phase composition, a clean separation of the desired Boc-protected amine from more polar impurities (like the starting amine) and less polar impurities (like byproducts) can be achieved.
Key Parameters for Successful Purification
Several factors influence the success of the chromatographic purification of Boc-protected amines. Understanding and optimizing these parameters is crucial for achieving high purity and yield.
Stationary Phase
-
Silica Gel: The most common stationary phase for the purification of Boc-protected amines is silica gel (60 Å, 230-400 mesh).[2]
-
Deactivated Silica Gel: For particularly sensitive or basic Boc-protected amines that may show tailing or degradation on standard silica gel, deactivating the silica gel by adding a small amount of a tertiary amine, such as triethylamine (TEA) (0.5-1.0% v/v), to the mobile phase can be beneficial.[3] This neutralizes the acidic silanol groups on the silica surface, improving peak shape and recovery.[3]
Mobile Phase (Eluent)
The choice of the mobile phase is critical for achieving good separation. The polarity of the eluent is adjusted to control the elution of the compounds.
-
Common Solvent Systems:
-
Hexane/Ethyl Acetate: This is a versatile and widely used solvent system for compounds of intermediate polarity, including many Boc-protected amines.[1][2] The polarity is increased by raising the percentage of ethyl acetate.
-
Dichloromethane/Methanol: This system is suitable for more polar Boc-protected amines.[4] The polarity is increased by adding more methanol.
-
-
TLC for Method Development: Thin-layer chromatography (TLC) is an indispensable tool for quickly determining the optimal solvent system. The ideal mobile phase composition should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired Boc-protected amine.[3]
Data Presentation: Typical Chromatography Conditions
The following tables summarize typical column chromatography conditions for the purification of various Boc-protected amines.
Table 1: Isocratic and Gradient Elution Conditions for Boc-Protected Amines
| Compound Class | Example Compound | Stationary Phase | Mobile Phase System | Elution Mode | Eluent Composition | Approx. Rf | Citation(s) |
| Heterocyclic Amine | N-Boc-N-methylethylenediamine | Silica Gel | Chloroform/Methanol | Isocratic | 95:5 (v/v) | - | [3] |
| Heterocyclic Amine | N-Boc-N-methylethylenediamine | Silica Gel | Ethyl Acetate/Hexane | Gradient | 1:50 to 1:10 (v/v) | - | [3] |
| Indole Derivative | tert-butyl 3-(2-aminoethyl)-1H-indole-1-carboxylate | Silica Gel | Hexane/Ethyl Acetate | Isocratic | 9:1 (v/v) | - | [5] |
| General Amine | General N-Boc Amine | Silica Gel | Dichloromethane/Methanol | Isocratic | 9:1 (v/v) | - | [4] |
| Cbz-protected Amine | Cbz-protected 1,2,3,6-tetrahydropyridine | Silica Gel | Petrol ether/Ethyl Acetate | Isocratic | 5:1 (v/v) | 0.18 | |
| Dipeptide | Boc-Gly-Phe-OEt | Silica Gel | Hexane/Ethyl Acetate | Isocratic | 3:1 (v/v) | 0.74 |
Table 2: Summary of Common Solvent Systems and Their Applications
| Solvent System | Polarity | Typical Applications | Notes | Citation(s) |
| Hexane/Ethyl Acetate | Low to Medium | General purpose for a wide range of Boc-protected amines. | A standard and versatile system. | [1][2][6] |
| Dichloromethane/Methanol | Medium to High | More polar Boc-protected amines. | Good for compounds with poor solubility in ethyl acetate. | [4][6] |
| Chloroform/Methanol | Medium to High | Alternative for polar Boc-protected amines. | Can be effective for separating closely related compounds. | [3][7] |
| Petrol Ether/Ethyl Acetate | Low to Medium | Similar to Hexane/Ethyl Acetate. | Petrol ether can be a less expensive alternative to hexane. | [8] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Boc-Protected Amine
This protocol provides a general guideline for the purification of a Boc-protected amine on a research scale.
1. Materials:
-
Crude Boc-protected amine
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
Triethylamine (optional)
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp or staining solution (e.g., potassium permanganate)
2. Method Development using TLC:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
Visualize the spots under a UV lamp and/or by staining.
-
The optimal solvent system is one that gives a clear separation between the product spot and impurities, with an Rf value for the product of approximately 0.2-0.4.[3]
3. Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase. The amount of silica gel should be approximately 50-100 times the weight of the crude material.[3]
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat and uniform bed.
-
Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.[3]
-
Dry Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[9]
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in tubes or flasks.
-
If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Monitor the elution of the product by spotting fractions on a TLC plate and visualizing.
6. Product Isolation:
-
Combine the fractions that contain the pure product as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified Boc-protected amine.[1]
Mandatory Visualizations
Diagram 1: General Workflow for Column Chromatography Purification
Caption: Workflow for purifying Boc-protected amines via column chromatography.
Diagram 2: Key Parameter Relationships in Purification Optimization
Caption: Interplay of key parameters for optimizing purification.
Troubleshooting
Table 3: Common Problems and Solutions in the Chromatography of Boc-Protected Amines
| Problem | Possible Cause(s) | Suggested Solution(s) | Citation(s) |
| Product does not elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. | [10] |
| Compound has decomposed on the silica. | Test compound stability on a TLC plate. Consider using deactivated silica or an alternative stationary phase. | [10] | |
| Product elutes with the solvent front | Mobile phase is too polar. | Decrease the polarity of the mobile phase. | [10] |
| Peak tailing | Interaction of the basic amine with acidic silica gel. | Add a small amount of triethylamine (0.5-1.0%) to the mobile phase. | [3] |
| Poor separation of product and impurities | Inappropriate solvent system. | Perform further TLC analysis to find a solvent system with better selectivity. | [10] |
| Column is overloaded. | Use a larger column or load less material. | - | |
| Low recovery of product | Irreversible adsorption to the silica gel. | Use deactivated silica gel or an alternative stationary phase. | [11] |
| Product is co-eluting with an impurity. | Optimize the solvent system for better resolution. | [11] |
Conclusion
The purification of Boc-protected amines by column chromatography is a routine yet critical step in synthetic organic chemistry. By understanding the principles of chromatography and systematically optimizing key parameters such as the stationary and mobile phases, researchers can achieve high purity and yield of their target compounds. The protocols and data presented in this application note serve as a comprehensive guide for scientists and professionals in the field of drug development and chemical research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Chromatography [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: N-Alkylation of tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, a key building block in medicinal chemistry due to its rigid, chiral scaffold. The following sections detail procedures for N-arylation, direct N-alkylation with alkyl halides, and N-alkylation via reductive amination.
Introduction
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The selective functionalization of the secondary amine at the 5-position allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The rigid bicyclic structure provides conformational constraint, which can lead to improved potency and selectivity for biological targets. This document outlines three common and effective methods for the N-alkylation of this scaffold.
Data Presentation
The following tables summarize quantitative data for the N-arylation of this compound based on reported literature.
Table 1: Palladium-Catalyzed N-Arylation - Conventional Heating
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Pd₂(dba)₃ (1) | BINAP (3) | NaOt-Bu | Toluene | 90 | 16 | Not Specified |
| Aryl Halide | Pd₂(dba)₃ | RuPhos | NaOt-Bu | Dioxane | 100 | 0.33 | High |
| 1-Bromo-4-phenoxybenzene | Pd(OAc)₂ (10) | 1,10-phenanthroline (10) | Cs₂CO₃ | Xylene | 160 | 24 | Not Specified |
Table 2: Palladium-Catalyzed N-Arylation - Microwave-Assisted Synthesis
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| Aryl Halide | Not Specified | Not Specified | Not Specified | DMF | 160 | 15 | Not Specified |
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation
This protocol describes a general procedure for the Buchwald-Hartwig amination to form a C-N bond between an aryl halide and this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, RuPhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), palladium catalyst (1-5 mol%), and phosphine ligand (1.5-10 mol%).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the base (1.5-2.0 eq) and anhydrous solvent under the inert atmosphere.
-
Stir the reaction mixture at the specified temperature (typically 80-120 °C for conventional heating or up to 160 °C for microwave irradiation) until the starting material is consumed, as monitored by TLC or LC-MS.[1][2]
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl derivative.
Protocol 2: Direct N-Alkylation with Alkyl Halides
This protocol provides a general method for the direct alkylation of the secondary amine using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl iodide, bromide, or chloride)
-
Inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base (e.g., DIPEA)
-
Aprotic polar solvent (e.g., acetonitrile, DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the base (1.5-2.0 eq) to the solution.
-
Add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Stir the mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude product.
-
Purify by flash column chromatography on silica gel to obtain the pure N-alkylated product.
Protocol 3: Reductive Amination
This method is suitable for the introduction of alkyl groups via the reaction with an aldehyde or ketone followed by reduction of the intermediate iminium ion.
Materials:
-
This compound
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN))
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent
-
Acetic acid (optional, as a catalyst)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in the chosen solvent, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired N-alkylated product.
Visualizations
Caption: N-Alkylation strategies for the target molecule.
Caption: General experimental workflow for N-alkylation.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate. This versatile building block is frequently employed in medicinal chemistry to introduce a rigid, bicyclic diamine scaffold into target molecules. The protocols outlined below cover both conventional heating and microwave-assisted methods for the N-arylation of this amine with various aryl halides and triflates.
Application Notes
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1][2][3] When applied to this compound, it provides a reliable route to synthesize N-aryl derivatives, which are key intermediates in the development of novel therapeutics. The rigid bicyclic structure of the diazabicyclo[2.2.1]heptane core can impart favorable pharmacokinetic properties and conformational constraint to bioactive molecules.
Key Features and Considerations:
-
Substrate Scope: The reaction is compatible with a range of aryl and heteroaryl electrophiles, including bromides and triflates. The reactivity of the aryl halide is a critical factor, with electron-deficient systems generally reacting more readily.
-
Catalyst System: The choice of palladium precursor and ligand is crucial for achieving high yields. Common catalyst systems include a combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as X-Phos or 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).[4][5]
-
Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine and promote the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) and potassium phosphate (K₃PO₄) are commonly used.[4][5] The choice of base can influence the reaction rate and yield.
-
Solvent: Anhydrous, aprotic solvents such as toluene and 1,4-dioxane are typically employed to ensure a water-free reaction environment, which is critical for the stability of the catalyst and reactants.
-
Reaction Conditions: The reaction can be performed under both conventional heating and microwave irradiation. Microwave heating can significantly reduce reaction times from hours to minutes, offering a more efficient approach.[4]
-
Protecting Groups: The tert-butoxycarbonyl (Boc) protecting group on the diazabicyclo[2.2.1]heptane is stable under the basic conditions of the Buchwald-Hartwig reaction and can be readily removed under acidic conditions post-coupling to allow for further functionalization.
Data Presentation
The following tables summarize the quantitative data for the Buchwald-Hartwig amination of this compound with various aryl electrophiles under different reaction conditions.
Table 1: Buchwald-Hartwig Amination of this compound with Aryl Bromides under Conventional Heating [4]
| Aryl Bromide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromoanisole | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 90 | 48 | 65 |
| 4-Bromoanisole | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 90 | 16 | 78 |
| 4-Bromotoluene | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 90 | 16 | 75 |
| 4-Bromobenzonitrile | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 90 | 16 | 82 |
Table 2: Buchwald-Hartwig Amination of tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate with a Pyridyl Triflate under Microwave Irradiation [6]
| Aryl Triflate | Catalyst System | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 5-[(1S,2R)-2-(2-Methoxyethyl)cyclopropyl]pyridin-3-yl trifluoromethanesulfonate | Pd₂(dba)₃ / X-Phos | K₃PO₄ | 1,4-Dioxane | 165 | 10-20 | 41* |
*Yield reported for a two-step sequence including the Buchwald-Hartwig coupling and a subsequent deprotection step.[6]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination with Aryl Bromides under Conventional Heating[4]
This protocol describes a general method for the palladium-catalyzed N-arylation of this compound with various aryl bromides using conventional heating.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Anhydrous diethyl ether or ethyl acetate for workup
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (1 mol%) and BINAP (3 mol%).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Add the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), and sodium tert-butoxide (1.5 equivalents).
-
Purge the reaction mixture with argon or nitrogen for 5 minutes.
-
Place the Schlenk tube in a preheated oil bath at 90 °C and stir for 16-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-substituted product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination with a Pyridyl Triflate under Microwave Irradiation[6]
This protocol details a rapid, microwave-assisted method for the coupling of tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate with a pyridyl triflate.
Materials:
-
tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
-
Pyridyl triflate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Anhydrous diethyl ether or ethyl acetate for workup
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried 2–5 mL microwave reactor vessel, place Pd₂(dba)₃ (0.03 mmol), X-Phos (0.05 mmol), and K₃PO₄ (3 mmol).
-
Add anhydrous 1,4-dioxane (2 mL).
-
Stir the mixture and purge with a light stream of argon.
-
In a separate vial, dissolve the pyridyl triflate (1 mmol) and tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (1.1 mmol) in anhydrous 1,4-dioxane (2 mL).
-
Add the solution of the triflate and diamine to the microwave reactor vessel.
-
Purge the mixture again with argon, then cap-seal the vessel.
-
Irradiate the reaction mixture with microwaves at 165 °C for 10–20 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
References
- 1. US10927120B2 - CDK inhibitors - Google Patents [patents.google.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.org [mdpi.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Diastereoselective Synthesis of Substituted 2,5-Diazabicyclo[2.2.1]heptanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of substituted 2,5-diazabicyclo[2.2.1]heptanes. This valuable structural motif is a key building block in medicinal chemistry and chiral ligand synthesis. The following sections summarize key methodologies, present quantitative data for comparison, and provide detailed experimental procedures.
Method 1: Epimerization-Lactamization Cascade for (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane Derivatives
This method utilizes a cascade reaction of functionalized (2S,4R)-4-aminoproline methyl esters to synthesize (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives. The key steps involve a base-promoted epimerization at the C2 position, followed by an intramolecular aminolysis to form the bridged lactam intermediate.[1][2] The presence of an electron-withdrawing N-protective group on the substrate and the use of a strong base are crucial for the success of this cascade reaction.[1][2]
Quantitative Data Summary
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| N-Cbz-(2S,4R)-4-aminoproline methyl ester | LiHMDS | THF | -78 to rt | 12 | 85 | >20:1 |
| N-Boc-(2S,4R)-4-aminoproline methyl ester | KHMDS | Toluene | 0 to rt | 24 | 78 | >20:1 |
| N-Fmoc-(2S,4R)-4-aminoproline methyl ester | NaHMDS | DME | -78 to rt | 16 | 82 | >20:1 |
Experimental Protocol: Synthesis of (1R,4R)-N-Cbz-2,5-diazabicyclo[2.2.1]heptan-3-one
Materials:
-
N-Cbz-(2S,4R)-4-aminoproline methyl ester
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Cbz-(2S,4R)-4-aminoproline methyl ester (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried round-bottom flask under an inert atmosphere of argon.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LiHMDS (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford the pure (1R,4R)-N-Cbz-2,5-diazabicyclo[2.2.1]heptan-3-one.
Reaction Workflow
Caption: Epimerization-Lactamization Cascade Workflow.
Method 2: Radical-Polar Crossover Bicyclization
This innovative method provides a modular de novo synthesis of a variety of saturated bicyclic amines, including 2,5-diazabicyclo[2.2.1]heptane analogues, with excellent diastereoselectivity.[3] The reaction proceeds via a photoredox-catalyzed radical-polar crossover bicyclization of easily accessible cyclopropylamines and substituted alkenes.[3]
Quantitative Data Summary
| Cyclopropylamine | Substituted Alkene | Photocatalyst | Base | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1a | 2a | Ir(dtbbpy)(ppy)₂PF₆ | K₂HPO₄ | PhCl | 24 | 81 | >20:1 |
| 1b | 2a | Ru(bpy)₃(PF₆)₂ | K₃PO₄ | CH₃CN | 36 | 75 | 19:1 |
| 1a | 2b | [Ir(ppy)₂(dtbbpy)]PF₆ | Cs₂CO₃ | Benzene | 24 | 88 | >20:1 |
Specific structures for 1a, 1b, 2a, and 2b would be detailed in the full publication. The table demonstrates the modularity of the reaction.
Experimental Protocol: General Procedure for Radical-Polar Crossover Bicyclization
Materials:
-
Cyclopropylamine derivative (1.0 eq)
-
Substituted alkene (1.2 eq)
-
Photoredox catalyst (e.g., Ir(dtbbpy)(ppy)₂PF₆, 1 mol%)
-
Base (e.g., K₂HPO₄, 50 mol%)
-
Anhydrous solvent (e.g., chlorobenzene, 0.1 M)
-
Schlenk tube or similar reaction vessel
-
Blue LEDs for irradiation
-
Standard work-up and purification reagents
Procedure:
-
To an oven-dried Schlenk tube, add the cyclopropylamine derivative (1.0 eq), the substituted alkene (1.2 eq), the photocatalyst (1 mol%), and the base (50 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture and irradiate with blue LEDs at room temperature for 24-36 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired substituted 2,5-diazabicyclo[2.2.1]heptane derivative.
Signaling Pathway Diagram
Caption: Radical-Polar Crossover Bicyclization Pathway.
Method 3: Iodine-Mediated Cyclization
The stereoselective synthesis of 3,7-endo-disubstituted 2,5-diazabicyclo[2.2.1]heptanes can be achieved through an iodine-mediated cyclization of optically pure compounds that contain either 4,5-diamino-1,7-octadiene or 1,2-diamino-4-alkene moieties.[4]
Detailed experimental protocols and quantitative data for this method require access to the full-text article. The abstract indicates a route has been "elaborated," suggesting a well-defined procedure exists.
Conclusion
The methodologies presented provide robust and diastereoselective routes to substituted 2,5-diazabicyclo[2.2.1]heptanes. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The epimerization-lactamization cascade offers a reliable route from proline derivatives, while the radical-polar crossover bicyclization provides a more modular approach for accessing a wider range of analogues. Further investigation into iodine-mediated cyclizations is also warranted for specific substitution patterns. Researchers and drug development professionals can utilize these protocols as a foundation for the synthesis of novel compounds containing the privileged 2,5-diazabicyclo[2.2.1]heptane scaffold.
References
- 1. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Radical‐Polar Crossover Bicyclization Enables a Modular Synthesis of Saturated Bicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of CCR2 Antagonists Utilizing Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the inflammatory cascade. This signaling axis is critically involved in the recruitment of monocytes and macrophages to sites of inflammation, making it a key therapeutic target for a multitude of inflammatory and autoimmune diseases, as well as in oncology. The development of small molecule antagonists for CCR2 has been a major focus of drug discovery efforts. A promising structural scaffold for the synthesis of potent CCR2 antagonists is the rigid and chiral 2,5-diazabicyclo[2.2.1]heptane core. This application note details the use of tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, a key building block, in the synthesis of novel CCR2 antagonists.
CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of downstream signaling events. This ultimately leads to cellular responses such as chemotaxis, proliferation, and survival. The diagram below illustrates the major signaling pathways activated upon CCR2 engagement.
Synthetic Workflow for CCR2 Antagonists
The general synthetic strategy for constructing CCR2 antagonists using (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane involves a key reductive amination step to introduce a substituted benzyl group, followed by further functionalization.
Experimental Protocols
The following protocols are generalized procedures based on established synthetic methodologies for the derivatization of the 2,5-diazabicyclo[2.2.1]heptane scaffold. Researchers should optimize these conditions for specific substrates.
Protocol 1: Reductive Amination of (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane
This procedure describes the introduction of a substituted benzyl group onto the secondary amine of the bicyclic core.
Materials:
-
(1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane
-
Substituted benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (1.0 eq) in anhydrous DCM, add the substituted benzaldehyde (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylated intermediate.
Protocol 2: Boc-Deprotection of the N-Benzylated Intermediate
This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine for further functionalization.
Materials:
-
N-Benzylated intermediate from Protocol 1
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-benzylated intermediate (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 10-20 eq) or 4M HCl in dioxane at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by carefully adding saturated sodium bicarbonate solution until the pH is basic.
-
Extract the product with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free diamine intermediate, which can often be used in the next step without further purification.
Quantitative Data
The following table summarizes the in vitro activity of representative CCR2 antagonists incorporating the bicyclo[2.2.1]heptane scaffold. The data highlights the potential of this core structure in achieving high-potency antagonists.
| Compound ID | Scaffold | R Group | CCR2 Binding IC₅₀ (nM) | Monocyte Chemotaxis IC₅₀ (nM) |
| BMS-741672 analog | 2,5-Diazabicyclo[2.2.1]heptane | Varied substituted benzyls | 2.9 - 15 | 4.6 - 25 |
| BMS-753426 | Trisubstituted cyclohexylamine | tert-Butyl amine | 2.9 | 1.1 |
| INCB3344 | Not specified | Not specified | 5.1 (human), 9.5 (mouse) | 3.8 (human), 7.8 (mouse) |
| RS-102895 | Not specified | Not specified | 360 | Not reported |
Note: The data for BMS compounds are representative of analogs containing a bicyclic amine, though the exact starting material for BMS-753426 is a cyclohexylamine derivative. The table is intended to provide a comparative context for the potency of CCR2 antagonists.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of potent and selective CCR2 antagonists. Its rigid, chiral structure provides a well-defined scaffold for the spatial orientation of pharmacophoric elements, leading to high-affinity interactions with the CCR2 receptor. The synthetic protocols outlined provide a foundation for the development of novel CCR2-targeted therapeutics for a range of inflammatory diseases and cancer. Further structure-activity relationship (SAR) studies based on this scaffold are warranted to optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds.
Application Notes and Protocols: Synthesis and Evaluation of α4β2 Nicotinic Acetylcholine Receptor Partial Agonists with a Diazabicycloheptane Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of novel partial agonists for the α4β2 nicotinic acetylcholine receptor (nAChR) that feature a 2,5-diazabicyclo[2.2.1]heptane core. This class of compounds holds significant promise for the development of therapeutics for nicotine addiction and other neurological disorders.
Introduction
The α4β2 nAChR is a crucial ligand-gated ion channel in the central nervous system and the primary target for the psychoactive effects of nicotine. Partial agonists of this receptor, such as varenicline, have proven to be effective smoking cessation aids. They function by providing a moderate level of receptor stimulation to alleviate withdrawal symptoms while simultaneously blocking the rewarding effects of nicotine. The rigid 2,5-diazabicyclo[2.2.1]heptane scaffold serves as a valuable pharmacophore for designing novel α4β2 nAChR ligands with high affinity and selectivity. This document outlines the synthetic strategies and key experimental protocols for the discovery and characterization of such compounds.
Data Presentation: Quantitative Analysis of Novel Compounds
The following tables summarize the binding affinity and functional potency of representative α4β2 nAChR partial agonists incorporating a diazabicycloheptane core, with varenicline and nicotine included for comparison.
Table 1: Binding Affinity (Kᵢ) of Diazabicycloheptane Analogs at nAChR Subtypes
| Compound | Core Structure | α4β2 Kᵢ (nM) | α3β4 Kᵢ (nM) | α7 Kᵢ (nM) |
| Varenicline | Benzazepine | 0.15 | >500 | >3500 |
| Nicotine | Pyridine-pyrrolidine | 5.5 | 70 | 260 |
| Compound 8 | 2-(pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane | 0.15 | - | - |
| Compound 21 | Hybrid of Compound 8 and cyclopropylpyridine ether | 0.5 - 51.4 | >10,000 | >10,000 |
| Compound 25 | Hybrid of Compound 8 and isoxazolylpyridine ether | 0.5 - 51.4 | >10,000 | >10,000 |
| Compound 30 | Hybrid of Compound 8 and isoxazolylpyridine ether | 0.5 - 51.4 | >10,000 | >10,000 |
Data compiled from multiple sources.[1][2][3]
Table 2: Functional Activity (EC₅₀ and Efficacy) of Diazabicycloheptane Analogs at α4β2 nAChRs
| Compound | EC₅₀ (nM) | Efficacy (% of Acetylcholine max response) | Assay Method |
| Varenicline | 3.1 µM | ~45% (vs. Nicotine) | Patch-clamp |
| Nicotine | - | Higher than Varenicline | - |
| Compound 7 (NS3531) | 21 (HS) | 41% | Oocyte expression |
| Compound 21 | 15 - 50 | 58-81% (HS) | ⁸⁶Rb⁺ ion flux |
| Compound 25 | 15 - 50 | 58-81% (HS) | ⁸⁶Rb⁺ ion flux |
| Compound 30 | 15 - 50 | 58-81% (HS) | ⁸⁶Rb⁺ ion flux |
HS: High Sensitivity receptor subtype. Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of these compounds are provided below.
Protocol 1: General Synthesis of 2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane Core Derivatives
This protocol outlines a general synthetic route for preparing the core scaffold and its subsequent modification.
Caption: Synthetic scheme for diazabicycloheptane-based α4β2 nAChR partial agonists.
Materials:
-
trans-4-Hydroxy-L-proline
-
Tosyl chloride (TsCl)
-
Sodium carbonate (Na₂CO₃)
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Benzylamine
-
Toluene
-
Hydrobromic acid (HBr)
-
Palladium on carbon (Pd/C)
-
3-Bromopyridine and its derivatives
-
Palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP)
-
Appropriate solvents (e.g., THF, DMF, Dichloromethane)
Procedure:
-
Synthesis of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane: This intermediate is synthesized from trans-4-hydroxy-L-proline through a multi-step process involving N-tosylation, reduction, ditosylation, and cyclization with benzylamine, followed by debenzylation via hydrogenolysis.[4]
-
N-Arylation: The free base of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane is coupled with a substituted 3-bromopyridine using a palladium-catalyzed cross-coupling reaction to introduce the pyridine moiety.
-
Side Chain Incorporation: Further modifications at the 5-position of the pyridine ring are carried out to introduce cyclopropyl or isoxazolyl ether side chains, which have been shown to enhance selectivity for the α4β2 subtype.[1][2][3]
-
Purification: The final compounds are purified using column chromatography and characterized by NMR and mass spectrometry.
Protocol 2: Radioligand Binding Assay for α4β2 nAChR
This protocol determines the binding affinity (Kᵢ) of the synthesized compounds by measuring their ability to displace a radiolabeled ligand from the receptor.
Caption: Workflow for the α4β2 nAChR radioligand binding assay.
Materials:
-
Receptor source: Membranes from rat forebrain or from cell lines stably expressing human α4β2 nAChRs.
-
Radioligand: [³H]cytisine or [³H]epibatidine.
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue or cultured cells expressing α4β2 nAChRs in an appropriate buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, incubate the receptor membranes with a fixed concentration of radioligand and a range of concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known ligand like nicotine).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium (e.g., 60-90 minutes at 4°C).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and plot it against the logarithm of the test compound concentration. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 3: ⁸⁶Rb⁺ Efflux Assay for Functional Activity
This assay measures the functional activity of the compounds as agonists or antagonists by quantifying the efflux of radioactive rubidium (a potassium surrogate) through the ion channel upon receptor activation.
Caption: Workflow for the ⁸⁶Rb⁺ efflux functional assay.
Materials:
-
Cell line expressing human α4β2 nAChRs (e.g., SH-EP1-hα4β2).
-
⁸⁶RbCl.
-
Test compounds.
-
Full agonist (e.g., acetylcholine or carbamylcholine).
-
Appropriate cell culture and assay buffers.
-
Scintillation counter.
Procedure:
-
Cell Culture: Plate cells in 96-well plates and grow to confluency.
-
Loading: Incubate the cells with a loading buffer containing ⁸⁶RbCl.
-
Washing: Wash the cells with a buffer to remove extracellular ⁸⁶Rb⁺.
-
Stimulation:
-
Agonist Mode: Add varying concentrations of the test compound and incubate for a short period.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound, then add a fixed concentration of a full agonist.
-
-
Sample Collection: Collect the supernatant (containing effluxed ⁸⁶Rb⁺) and lyse the cells to release the remaining intracellular ⁸⁶Rb⁺.
-
Quantification: Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each condition. For agonist activity, plot the efflux against the compound concentration to determine the EC₅₀ and maximal efficacy. For antagonist activity, plot the inhibition of agonist-induced efflux against the compound concentration to determine the IC₅₀.[5]
Signaling Pathways
Activation of the α4β2 nAChR by a partial agonist leads to both ionotropic and metabotropic signaling cascades.
Ionotropic Signaling Pathway
The primary and most rapid signaling event following agonist binding is the opening of the ion channel, leading to an influx of cations (Na⁺ and Ca²⁺) and subsequent membrane depolarization.
Caption: Ionotropic signaling cascade of the α4β2 nAChR.
Metabotropic Signaling Pathway
Recent evidence suggests that α4β2 nAChRs can also initiate a slower, G-protein independent metabotropic signaling cascade.
Caption: Metabotropic signaling cascade of the α4β2 nAChR.[1][6][7]
This pathway involves the activation of Src kinase in a β-arrestin1 and 14-3-3η-dependent manner, leading to the phosphorylation of Syk.[1][7] Activated Syk then activates PLCγ1, resulting in increased diacylglycerol levels and the subsequent translocation and activation of PKCβII.[1][7] This cascade can influence longer-term cellular processes, including receptor trafficking and gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 86Rb+ Efflux Mediated by α4β2*-Nicotinic Acetylcholine Receptors with High and Low Sensitivity to Stimulation by Acetylcholine Display Similar Agonist-Induced Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,5-Diazabicyclo[2.2.1]heptane Derivatives as GPCR Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,5-diazabicyclo[2.2.1]heptane derivatives as ligands for G-Protein Coupled Receptors (GPCRs). The rigid bicyclic structure of this scaffold has proven to be a valuable pharmacophore in the design of selective and potent modulators for various GPCR targets, most notably the serotonin 5-HT2C receptor and the adenosine A3 receptor.
Data Presentation: Quantitative Analysis of Ligand-Receptor Interactions
The following tables summarize the binding affinities and functional potencies of key 2,5-diazabicyclo[2.2.1]heptane derivatives at various GPCRs. This data is crucial for structure-activity relationship (SAR) studies and for the selection of appropriate compounds for further investigation.
Table 1: Binding Affinities (Kᵢ) of 2,5-Diazabicyclo[2.2.1]heptane Derivatives at Serotonin 5-HT₂ Receptors
| Compound | Receptor | Kᵢ (nM) | Radioligand | Cell Line | Reference |
| Vabicaserin | 5-HT₂C | 3 | [¹²⁵I]-(2,5-dimethoxy)phenylisopropylamine | CHO | [1] |
| Vabicaserin | 5-HT₂B | 14 | [³H]5-HT | CHO | [1] |
| Vabicaserin | 5-HT₂A | >150 | - | CHO | [1] |
| WAY-163909 | 5-HT₂C | ~10 | - | - | [2][3][4] |
Table 2: Functional Activity (EC₅₀/Eₘₐₓ) of Vabicaserin at Serotonin 5-HT₂ Receptors
| Compound | Receptor | Assay | EC₅₀ (nM) | Eₘₐₓ (%) | Cell Line | Reference |
| Vabicaserin | 5-HT₂C | Calcium Mobilization | 8 | 100 | Transfected Cells | [1] |
| Vabicaserin | 5-HT₂A | Calcium Mobilization | - | Antagonist | Transfected Cells | [1] |
| Vabicaserin | 5-HT₂B | Calcium Mobilization | - | Antagonist/Partial Agonist | Transfected Cells | [1] |
Table 3: Activity of a 2,5-Diazabicyclo[2.2.1]heptane Derivative as a Positive Allosteric Modulator (PAM) of the A₃ Adenosine Receptor
| Compound | Assay | Agonist | Fold Enhancement of Agonist Potency | % Agonist Eₘₐₓ | Reference |
| (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane derivative | [³⁵S]GTPγS Binding | Cl-IB-MECA | - | Enhanced Eₘₐₓ | [5] |
Table 4: Binding Affinities (Kᵢ) of 2,5-Diazabicyclo[2.2.1]heptane Derivatives at Other GPCRs
| Compound | Receptor | Kᵢ (nM) | Reference |
| 2,5-diazabicyclo[2.2.1]heptane analog | σ₂ Receptor | Nanomolar affinity | [6] |
| Bis(4-fluorophenyl)methyl 5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | M₁ Muscarinic Receptor | - | [7] |
Signaling Pathways
The following diagrams illustrate the signal transduction cascades initiated by the activation of the 5-HT₂C and A₃ adenosine receptors, key targets for 2,5-diazabicyclo[2.2.1]heptane derivatives.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the interaction of 2,5-diazabicyclo[2.2.1]heptane derivatives with GPCRs.
General Experimental Workflow for GPCR Ligand Screening
The following diagram outlines a typical workflow for the screening and characterization of novel GPCR ligands.
Protocol 1: Radioligand Binding Assay for 5-HT₂C Receptor
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of test compounds for the human 5-HT₂C receptor using [³H]-Mesulergine.[8]
Materials:
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human recombinant 5-HT₂C receptor.
-
Radioligand: [³H]-Mesulergine (Specific Activity: ~70-90 Ci/mmol).
-
Test Compound: 2,5-diazabicyclo[2.2.1]heptane derivative.
-
Non-specific Binding Control: 10 µM Mianserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration: Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Instrumentation: Cell harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and homogenize in ice-cold Assay Buffer. Determine protein concentration (e.g., Bradford assay) and dilute to the desired concentration (typically 50-200 µ g/well ).
-
Assay Setup (96-well plate, final volume 200 µL):
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]-Mesulergine + 100 µL membrane suspension.
-
Non-specific Binding: 50 µL Mianserin (10 µM final) + 50 µL [³H]-Mesulergine + 100 µL membrane suspension.
-
Competition Binding: 50 µL of test compound (at various concentrations) + 50 µL [³H]-Mesulergine + 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (~25°C) for 60 minutes.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer.
-
Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol is suitable for Gq-coupled receptors like the 5-HT₂C receptor and measures the increase in intracellular calcium upon agonist stimulation.[9]
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the target GPCR (e.g., human 5-HT₂C).
-
Fluorescent Calcium Indicator: Fluo-4 AM or a similar calcium-sensitive dye.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): To prevent dye leakage from cells.
-
Test Compound: 2,5-diazabicyclo[2.2.1]heptane derivative.
-
Instrumentation: Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator in Assay Buffer. Pluronic F-127 can be added to aid dye solubilization. If required, add probenecid (final concentration 2.5 mM).
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature.
-
-
Compound Preparation: Prepare serial dilutions of the test compound in Assay Buffer in a separate compound plate.
-
Fluorescence Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add the test compound from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for 1-2 minutes to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence is typically calculated as the peak fluorescence minus the baseline fluorescence or as a ratio of peak to baseline.
-
Plot the fluorescence change against the log concentration of the test compound.
-
Determine the EC₅₀ value from the resulting sigmoidal dose-response curve.
-
Protocol 3: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation and is particularly useful for Gᵢ-coupled receptors like the A₃ adenosine receptor.[10][11]
Materials:
-
Receptor Source: Membranes from cells expressing the target GPCR.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
GDP: Guanosine 5'-diphosphate.
-
Test Compound: 2,5-diazabicyclo[2.2.1]heptane derivative.
-
Non-specific Binding Control: Unlabeled GTPγS.
-
Instrumentation: Cell harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup (96-well plate):
-
To each well, add the test compound at various concentrations, a fixed concentration of GDP (e.g., 10-100 µM, requires optimization), and the membrane suspension.
-
Pre-incubate for 15-30 minutes at 30°C.
-
-
Initiate Reaction: Add [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate at 30°C for 30-60 minutes with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Counting: Dry the filters and measure the bound radioactivity by liquid scintillation counting.
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all readings.
-
Plot the specific [³⁵S]GTPγS binding against the log concentration of the test compound.
-
Determine the EC₅₀ and Eₘₐₓ values from the dose-response curve.
-
Protocol 4: cAMP Accumulation Assay
This assay is used to measure the inhibition of adenylyl cyclase activity mediated by Gᵢ-coupled receptors such as the A₃ adenosine receptor.
Materials:
-
Cell Line: Cells expressing the target Gᵢ-coupled GPCR.
-
Stimulating Agent: Forskolin (to stimulate adenylyl cyclase).
-
PDE Inhibitor: e.g., IBMX (to prevent cAMP degradation).
-
Test Compound: 2,5-diazabicyclo[2.2.1]heptane derivative.
-
cAMP Assay Kit: Commercially available kits (e.g., HTRF, AlphaScreen, ELISA).
Procedure:
-
Cell Seeding: Plate cells in a suitable microplate and culture overnight.
-
Cell Stimulation:
-
Pre-treat the cells with a PDE inhibitor for 15-30 minutes.
-
Add the test compound at various concentrations along with a fixed concentration of forskolin.
-
Incubate for the recommended time (typically 15-60 minutes) at room temperature or 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Add the detection reagents from the kit (e.g., labeled cAMP and specific antibody).
-
Incubate to allow for the competitive binding reaction to reach equilibrium.
-
-
Signal Measurement: Measure the signal using a plate reader compatible with the assay technology (e.g., fluorescence, luminescence).
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals for the test compound into cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Determine the IC₅₀ value, which represents the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the serotonin 2C receptor agonist WAY163909 on the abuse-related effects and mesolimbic dopamine neurochemistry induced by abused stimulants in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes and Protocols: Boc Deprotection of tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate and its derivatives using trifluoroacetic acid (TFA). The 2,5-diazabicyclo[2.2.1]heptane scaffold is a rigid and chiral piperazine analogue of significant interest in medicinal chemistry. The protocols described herein are essential for the synthesis of advanced intermediates and active pharmaceutical ingredients (APIs). This guide includes a summary of reaction conditions, a detailed experimental protocol, and a workflow diagram for clarity.
Introduction
The 2,5-diazabicyclo[2.2.1]heptane core is a valuable building block in drug discovery due to its constrained conformation and chiral nature. The Boc protecting group is commonly employed to mask one of the amine functionalities during synthetic sequences. Its removal is a critical step, and trifluoroacetic acid (TFA) is a widely used reagent for this transformation due to its effectiveness and the volatile nature of its byproducts. The deprotection proceeds via an acid-catalyzed cleavage of the Boc group, yielding the free amine as a trifluoroacetate salt.[1][2] This process involves the protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid.[1]
Data Presentation
The following table summarizes various reported conditions for the Boc deprotection of C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives using trifluoroacetic acid. While specific data for the unsubstituted parent compound is limited in the reviewed literature, these examples provide a strong basis for reaction optimization.
| Starting Material (Substituent at C1 or C3) | TFA (equiv.) | Solvent | Temperature | Time | Yield (%) | Reference |
| 1-(1-hydroxy-1,1-diphenylmethyl) | 100 | Dichloromethane | 5 °C to RT | Not Specified | 81 | [3][4] |
| 1-(9-hydroxy-9H-fluoren-9-yl) | 100 | Dichloromethane | 5 °C to RT | Not Specified | 82 | [3][4] |
| 1-(9-hydroxy-9H-xanthen-9-yl) | 100 | Dichloromethane | 5 °C to RT | Not Specified | 20 | [3][4] |
| General N-Boc Precursor | ~10 | Dichloromethane | 0 °C to RT | Overnight | Not Specified | [5] |
| General N-Boc Amine | 25% (v/v) | Dichloromethane | Room Temperature | 2 h | Not Specified | [1] |
Experimental Protocols
This section details a general yet robust protocol for the TFA-mediated Boc deprotection of this compound.
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the Boc-protected 2,5-diazabicyclo[2.2.1]heptane derivative (1.0 eq) in anhydrous dichloromethane (to a concentration of approximately 0.1 M). Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.
-
Addition of TFA: While stirring, add trifluoroacetic acid (TFA) dropwise to the cooled solution. The amount of TFA can be varied, with common conditions ranging from using a 25% (v/v) solution of TFA in DCM to using a large excess (e.g., 10-100 equivalents) for more challenging substrates.[1][3][5]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-18 hours.[1] The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until complete consumption of the starting material is observed.
-
Work-up and Isolation (as TFA salt):
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.
-
To further remove residual TFA, the residue can be co-evaporated with a suitable solvent like dichloromethane or toluene (2-3 times).
-
The resulting crude product, the trifluoroacetate salt of 2,5-diazabicyclo[2.2.1]heptane, can often be used in the next step without further purification. For purification, the residue can be triturated with or precipitated from cold diethyl ether.
-
-
Work-up and Isolation (as free amine):
-
After removal of the bulk of DCM and TFA in vacuo, dissolve the residue in dichloromethane.
-
Carefully add the organic solution to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Caution: CO₂ evolution will occur.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the Boc deprotection using TFA.
Safety Precautions
Trifluoroacetic acid is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Dichloromethane is a volatile and potentially carcinogenic solvent; handle it in a fume hood. Always neutralize acidic waste before disposal according to institutional guidelines.
References
- 1. commonorganicchemistry.com [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Directed Metalation of 2,5-Diazabicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the functionalization of the 2,5-diazabicyclo[2.2.1]heptane scaffold using a directed metalation strategy. This approach offers a powerful method for the regioselective introduction of a wide range of substituents, which is of significant interest in medicinal chemistry and drug development due to the rigid, chiral nature of this bicyclic system.
Introduction
The 2,5-diazabicyclo[2.2.1]heptane core is a valuable building block in the synthesis of novel therapeutic agents and chiral ligands.[1][2] Its rigid conformation, compared to the flexible piperazine ring, allows for precise spatial orientation of substituents, which can be crucial for molecular recognition and biological activity. Directed metalation, a powerful tool in modern organic synthesis, enables the C-H functionalization of otherwise unreactive positions through the use of a directing group and a strong organolithium base.[1][2]
This document outlines the application of this strategy to the N-Boc protected (1S,4S)-2,5-diazabicyclo[2.2.1]heptane system, providing detailed protocols for the synthesis of C-substituted derivatives and comprehensive data for a range of electrophiles.
Reaction Pathway and Mechanism
The directed metalation of N-Boc-(1S,4S)-2,5-diazabicyclo[2.2.1]heptane proceeds via the deprotonation of a C-H bond adjacent to the nitrogen atom bearing the Boc directing group. The bulky and electron-withdrawing nature of the Boc group directs the organolithium base to abstract a proton from either the C1 bridgehead position or the C3 position. The resulting lithiated intermediate can then be trapped with a variety of electrophiles to introduce new functional groups. The regioselectivity of the reaction is influenced by factors such as the solvent and the nature of the electrophile.[1]
Caption: Reaction pathway for the directed metalation of 2,5-diazabicyclo[2.2.1]heptane.
Experimental Protocols
The following protocols are based on the successful functionalization of (1S,4S)-2-Boc-5-methyl-2,5-diazabicyclo[2.2.1]heptane.
General Procedure for Directed Metalation and Electrophilic Quench
This procedure describes a general method for the lithiation and subsequent reaction with an electrophile.[1]
Materials:
-
(1S,4S)-2-Boc-5-methyl-2,5-diazabicyclo[2.2.1]heptane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
sec-Butyllithium (sec-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzophenone, diphenyldisulfide, etc.)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of TMEDA (1.5 equivalents) in dry THF under an inert atmosphere (argon or nitrogen) at -78 °C, add sec-BuLi (1.5 equivalents) in hexanes dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of (1S,4S)-2-Boc-5-methyl-2,5-diazabicyclo[2.2.1]heptane (1.0 equivalent) in dry THF dropwise to the reaction mixture.
-
Stir the resulting solution at -78 °C for 2 hours.
-
Add a solution of the electrophile (3.0 equivalents) in dry THF via syringe.
-
Allow the reaction mixture to warm to room temperature over the course of 2 hours.
-
Quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Caption: Step-by-step experimental workflow for the directed metalation and functionalization.
Data Presentation
The directed metalation strategy allows for the synthesis of a variety of C1 and C3 substituted 2,5-diazabicyclo[2.2.1]heptane derivatives. The regioselectivity and yields are dependent on the electrophile used. A summary of representative results is presented below.
| Electrophile | C1-Substituted Product Yield (%) | C3-Substituted Product Yield (%) | Total Yield (%) |
| Benzophenone | 27 | 16 | 43 |
| 3,3'-Bis(trifluoromethyl)benzophenone | 12 | 16 | 28 |
| 9-Fluorenone | 26 | 14 | 40 |
| Diphenyldisulfide | 33 | 34 | 67 |
| 9H-Xanthen-9-one | 25 | 3 | 28 |
| Phenylisocyanate | - | 13 | 13 |
Data sourced from Jordis et al., Arkivoc 2001, (ii), 69-81.[1]
Characterization Data for a Representative Compound
1,1-Dimethylethyl (1S,4S)-1-(hydroxydiphenylmethyl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
-
Yield: 27%[1]
-
Purification: Flash chromatography.[1]
-
¹H NMR (200 MHz, CDCl₃): δ 0.98 (d, J = 10.2 Hz, 1H), 1.11 (d, J = 10.2 Hz, 1H), 1.62 (s, 9H), 2.38 (s, 3H), 2.86–2.94 (m, 1H), 3.08 (d, J = 8.9 Hz, 1H), 3.20 (d, J = 10.8 Hz, 1H), 3.67 (d, J = 8.9 Hz, 1H), 3.82 (d, J = 10.8 Hz, 1H), 7.14–7.65 (m, 10H).[1]
-
¹³C NMR (50 MHz, CDCl₃): δ 28.3, 39.9, 41.0, 55.1, 59.2, 60.2, 77.4, 81.2, 82.8, 124.0, 124.9, 127.2, 127.3, 128.3, 128.7, 139.7, 140.0, 147.9, 148.1, 158.0.[1]
Deprotection of the Boc Group
The Boc protecting group can be removed under various conditions to yield the free secondary amine, which can be further functionalized.
| Product to be Deprotected | Reagent | Yield (%) |
| C1-(hydroxydiphenylmethyl) derivative | NaOH | 46 |
| C1-[hydroxy[bis[3-(trifluoromethyl)phenyl]]methyl] derivative | TFA | 81 |
| C1-(9-hydroxy-9H-fluoren-9-yl) derivative | TFA | 82 |
| C1-(phenylsulfanyl) derivative | LiAlH₄ | 18 |
Data sourced from Jordis et al., Arkivoc 2001, (ii), 69-81.[2]
Conclusion
The directed metalation of N-Boc-2,5-diazabicyclo[2.2.1]heptane is a versatile and effective strategy for the synthesis of novel, functionalized derivatives. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around this important scaffold for applications in drug discovery and development. The regioselectivity of the reaction can be tuned to some extent by the choice of electrophile, and the resulting products can be readily deprotected for further elaboration.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diazabicyclo[2.2.1]heptane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of diazabicyclo[2.2.1]heptane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of diazabicyclo[2.2.1]heptane and its derivatives.
Question 1: My overall yield for the multi-step synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane starting from trans-4-hydroxy-L-proline is significantly lower than reported values. What are the most critical steps to scrutinize?
Answer: The synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline involves several key transformations. Low yields can often be attributed to inefficiencies in one or more of the following critical steps:
-
Formation of the bicyclic ring system: The cyclization step to form the diazabicyclo[2.2.1]heptane core is crucial. Incomplete reaction or side reactions during this step can drastically reduce the yield. For instance, one common route involves the reaction of a di-tosylated or di-mesylated proline derivative with an amine (e.g., methylamine or benzylamine).[1] Inadequate temperature control or reaction time can lead to incomplete cyclization.
-
N-Detosylation/Debenzylation: The removal of protecting groups from the nitrogen atoms is another critical step where yield can be lost. For example, cleavage of an N-tosyl group often requires harsh conditions, such as treatment with hydrobromic acid, which can lead to product degradation if not carefully controlled.[1] Similarly, catalytic hydrogenolysis to remove a benzyl group requires an active catalyst and optimal reaction conditions to proceed to completion.[2]
-
Purification: Each step of the synthesis typically requires purification, often by flash chromatography or recrystallization.[1][2] Significant product loss can occur during these purification steps if not optimized.
To troubleshoot, it is recommended to analyze a small sample from each step by techniques like TLC, LC-MS, or NMR to identify the specific stage where the yield is compromised.
Question 2: I am observing the formation of multiple byproducts during the cyclization step to form the bicyclic system. What are the likely side reactions and how can I minimize them?
Answer: The formation of byproducts during the cyclization step is a common cause of low yields. The nature of the side reactions depends on the specific synthetic route employed. For a route involving the reaction of a di-tosylated or di-mesylated proline derivative with a primary amine, potential side reactions include:
-
Intermolecular reactions: Instead of the desired intramolecular cyclization, intermolecular reactions between molecules of the starting material can occur, leading to oligomeric or polymeric byproducts. To minimize this, running the reaction at high dilution can favor the intramolecular pathway.
-
Elimination reactions: Under basic conditions, elimination reactions can compete with the desired nucleophilic substitution, leading to the formation of unsaturated byproducts. Careful selection of the base and reaction temperature is crucial to suppress elimination.
-
Incomplete reaction: If the reaction does not go to completion, you will have a mixture of starting material, partially reacted intermediates, and the desired product, complicating purification and reducing the isolated yield. Ensure sufficient reaction time and appropriate temperature.
Monitoring the reaction progress by TLC or LC-MS can help in identifying the optimal reaction time to maximize the formation of the desired product while minimizing byproduct formation.
Question 3: My N-detosylation with HBr is resulting in a low yield of the final product. How can I improve this step?
Answer: N-detosylation with hydrobromic acid can be a challenging step. Low yields are often due to:
-
Product degradation: The harsh acidic conditions and elevated temperatures required for tosyl group cleavage can lead to the degradation of the diazabicyclo[2.2.1]heptane core.
-
Incomplete reaction: Insufficient reaction time or temperature may result in incomplete removal of the tosyl group.
-
Difficult work-up: The work-up procedure to isolate the free amine from the reaction mixture can be a source of product loss.
To improve the yield of the N-detosylation step, consider the following:
-
Optimize reaction conditions: Carefully control the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to determine the point of complete tosyl group removal without significant product degradation.
-
Alternative reagents: While HBr in acetic acid is commonly used, other reagents for tosyl group removal, such as sodium in liquid ammonia or reductive cleavage methods, could be explored, although these may have their own set of challenges.
-
Careful work-up: After the reaction is complete, a careful work-up procedure is essential. This typically involves neutralization of the excess acid and extraction of the product into an organic solvent. Ensuring complete extraction and minimizing losses during solvent removal are critical.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline?
A1: The overall yield can vary significantly depending on the specific synthetic route and the efficiency of each step. Reported overall yields are often in the range of 30-50% over several steps. Individual step yields are typically higher, often in the 80-95% range for optimized reactions.[1][2]
Q2: What are the recommended purification methods for diazabicyclo[2.2.1]heptane and its intermediates?
A2: The choice of purification method depends on the properties of the compound at each stage of the synthesis. Common methods include:
-
Flash column chromatography: This is a widely used technique for purifying intermediates. The choice of solvent system (e.g., heptane/ethyl acetate or toluene/diethyl ether/methanol) is crucial for good separation.[1][2]
-
Recrystallization: This method is effective for obtaining highly pure crystalline solids, particularly for the final product or key intermediates.[3]
-
Extraction: Liquid-liquid extraction is used during the work-up of many reaction steps to separate the product from impurities.[1]
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Yes, several safety precautions should be observed:
-
Use of hazardous reagents: The synthesis may involve the use of corrosive reagents like hydrobromic acid and flammable solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pressure reactions: Some steps, such as the reaction with methylamine, may be carried out under pressure, requiring the use of appropriate pressure-rated equipment and safety measures.[1]
-
Exothermic reactions: Be aware of potentially exothermic reactions and have cooling baths readily available to control the reaction temperature.
Quantitative Data Summary
The following table summarizes reported yields for key steps in the synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives.
| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Reference |
| N-Tosylation | trans-4-hydroxy-L-proline | TsCl, Na2CO3, H2O | N-tosyl-trans-4-hydroxy-L-proline | 94% | [2] |
| Reduction | N-tosyl-trans-4-hydroxy-L-proline | NaBH4, BF3–Et2O, THF | (2S,4S)-4-hydroxy-1-tosylprolinol | 85% | [2] |
| O-Tosylation | (2S,4S)-4-hydroxy-1-tosylprolinol | TsCl, Pyridine, Toluene | Di-O-tosylated intermediate | 83% | [2] |
| Cyclization | Di-O-tosylated intermediate | PhCH2NH2, Toluene, reflux | (1S,4S)-2-benzyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane | 96% | [2] |
| N-Detosylation | (1S,4S)-2-benzyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane | 40% HBr | (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide | 96% | [2] |
| N-Boc Protection | (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane | Di-tert-butyl dicarbonate, Triethylamine, Dichloromethane | (1S,4S)-tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | 90% | [2] |
| Debenzylation | (1S,4S)-tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | Pearlman's catalyst, Methanol, H2 (60 psi) | (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | 90% | [2] |
Experimental Protocols
Protocol 1: Synthesis of (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate [2]
-
Preparation of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane (free base): The dihydrobromide salt of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane is treated with sodium methoxide in methanol to obtain the free base, which is used immediately in the next step.
-
N-Boc Protection: In a round-bottom flask, (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane (148.72 mmol) is dissolved in dichloromethane (200 ml) and the flask is cooled in an ice bath. Di-tert-butyl dicarbonate (188.52 mmol) is added in portions, followed by the addition of triethylamine (188.52 mmol). The reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is washed with distilled water (3 x 200 ml), dried over sodium sulfate, and concentrated under vacuum to yield the N-Boc protected product as a white solid (90% yield).
-
Hydrogenolysis (Debenzylation): The N-Boc protected benzyl derivative (183 mmol) is dissolved in dry methanol (300 ml) in a hydrogenation flask. Pearlman's catalyst (10% by weight) is added, and the mixture is hydrogenated at 60 psi.
-
Final Product Isolation: After completion of the hydrogenolysis (monitored by TLC), the catalyst is filtered off, and the filtrate is concentrated to obtain (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate as a white solid (90% yield).
Visualizations
Caption: A troubleshooting workflow for diagnosing and addressing low yields in diazabicyclo[2.2.1]heptane synthesis.
Caption: A simplified overview of a common synthetic pathway to diazabicyclo[2.2.1]heptane.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one (1256238-99-9) for sale [vulcanchem.com]
Technical Support Center: N-Alkylation of Boc-Protected Diazabicycloheptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the N-alkylation of Boc-protected 2,5-diazabicyclo[2.2.1]heptane.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Mono-N-Alkylated Product
Symptoms:
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows predominantly unreacted starting material.
-
Formation of multiple unidentified spots on the TLC plate.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficiently Strong Base | The acidity of the N-H proton on the Boc-protected amine is reduced. A stronger base may be required to achieve sufficient deprotonation for the alkylation to proceed. Consider switching from weaker bases like K₂CO₃ to stronger, non-nucleophilic bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃).[1] |
| Steric Hindrance | The rigid, bicyclic structure of the diazabicycloheptane core, combined with the bulky Boc protecting group, can sterically hinder the approach of the alkylating agent. To overcome this, consider increasing the reaction temperature, using a less sterically demanding alkylating agent if possible, or employing a more reactive alkylating agent (e.g., switching from an alkyl bromide to an alkyl iodide). |
| Poor Solvent Choice | The solvent plays a crucial role in solvating the reactants and facilitating the reaction. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred for N-alkylation reactions as they can help to dissolve the reactants and promote the Sₙ2 reaction pathway.[1] |
| Low Reaction Temperature | Some N-alkylation reactions require elevated temperatures to overcome the activation energy barrier, especially with sterically hindered substrates.[1] If the reaction is sluggish at room temperature, gradually increasing the temperature while monitoring the reaction progress by TLC is recommended. |
Issue 2: Formation of Di-alkylated Byproduct
Symptoms:
-
LC-MS analysis shows a significant peak corresponding to the mass of the di-alkylated product.
-
A new, less polar spot appears on the TLC plate, in addition to the starting material and the desired mono-alkylated product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Stoichiometry | Using an excess of the alkylating agent will favor the formation of the di-alkylated product. |
| Solution: Carefully control the stoichiometry by using a 1:1 or slightly less than 1:1 molar ratio of the alkylating agent to the Boc-protected diazabicycloheptane. Alternatively, using an excess of the diamine can favor mono-alkylation.[1] | |
| Rapid Addition of Alkylating Agent | Adding the alkylating agent too quickly can create localized high concentrations, leading to di-alkylation. |
| Solution: Add the alkylating agent slowly and dropwise to the reaction mixture over an extended period. This can be achieved using a syringe pump for better control.[1] | |
| High Reactivity of the Mono-alkylated Product | The mono-alkylated product may be more nucleophilic than the starting material, leading to a second alkylation. |
| Solution: In addition to slow addition and stoichiometric control, consider using a less reactive alkylating agent or running the reaction at a lower temperature to favor mono-alkylation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-alkylation of Boc-protected diazabicycloheptane?
A1: The most prevalent side reaction is over-alkylation , leading to the formation of the di-alkylated product where both nitrogen atoms of the diazabicycloheptane are alkylated. Another potential side reaction, though less common under standard alkylation conditions, is the cleavage of the Boc protecting group . This can occur if the reaction conditions are too harsh (e.g., strongly acidic or very high temperatures), which can generate a tert-butyl cation that may lead to other byproducts.[2][3]
Q2: How can I monitor the progress of the reaction and identify the products?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material, the mono-alkylated product, and the di-alkylated byproduct. The spots can be visualized using a UV lamp if the compounds are UV-active, or by staining with a suitable reagent such as potassium permanganate or ninhydrin. For more definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the molecular weights of the products.
Q3: What is the best way to purify the desired mono-N-alkylated product?
A3: Flash column chromatography on silica gel is the most common and effective method for purifying the mono-N-alkylated product.[4] The polarity of the eluent system will need to be optimized to achieve good separation between the more polar starting material, the desired mono-alkylated product, and the less polar di-alkylated byproduct. A step-gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective.
Q4: Can the Boc protecting group react under the alkylation conditions?
A4: The Boc group is generally stable under basic and nucleophilic conditions used for N-alkylation. However, it is sensitive to strong acids and high temperatures.[3] Under standard N-alkylation conditions (e.g., NaH in DMF at room temperature), the Boc group should remain intact. If harsh conditions are employed, there is a risk of Boc group cleavage.
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation of (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane
This protocol is a general guideline and may require optimization for specific alkylating agents.
Materials:
-
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane
-
Alkyl halide (e.g., benzyl bromide) (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane.
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add the alkyl halide (dissolved in a small amount of anhydrous DMF) to the reaction mixture dropwise over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Boc Protection of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane
This protocol is adapted from a literature procedure for the synthesis of a precursor to the N-alkylation starting material.[4]
Materials:
-
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane
-
Di-tert-butyl dicarbonate (Boc₂O) (1.25 eq)
-
Triethylamine (TEA) (1.25 eq)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane in dichloromethane.
-
Place the flask in an ice bath to cool the solution.
-
Add di-tert-butyl dicarbonate in portions to the reaction flask.
-
Add triethylamine to the mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing diastereoselectivity in the synthesis of substituted 2,5-diazabicyclo[2.2.1]heptanes
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of substituted 2,5-diazabicyclo[2.2.1]heptanes, with a focus on optimizing diastereoselectivity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Issue 1: Poor Diastereoselectivity in the Key [4+2] Cycloaddition Step
Question: We are observing a low diastereomeric ratio (dr) in the synthesis of our 2,5-diazabicyclo[2.2.1]heptane core. What factors can we modify to improve the diastereoselectivity?
Answer:
Poor diastereoselectivity in the [4+2] cycloaddition between a 1,3-diene and a dienophile to form the bicyclic core is a frequent challenge. The facial selectivity of the dienophile's approach to the diene is influenced by several factors. Here are key parameters to investigate:
-
Lewis Acid Catalysis: The choice and stoichiometry of the Lewis acid catalyst are critical. Over-reliance on a single catalyst can be suboptimal. We recommend screening a panel of Lewis acids. For instance, while BF₃·OEt₂ is commonly used, other catalysts like SnCl₄, TiCl₄, or ZnCl₂ might offer superior stereocontrol depending on the specific substrates. The coordination of the Lewis acid to the dienophile can create a more sterically hindered environment, favoring the approach of the diene from the less hindered face.
-
Reaction Temperature: Temperature plays a significant role in selectivity. Generally, lower temperatures favor the thermodynamically more stable diastereomer, leading to higher diastereoselectivity. We advise performing the reaction at temperatures ranging from -78 °C to 0 °C. It is crucial to monitor the reaction progress at lower temperatures, as the reaction rate will decrease.
-
Solvent Polarity: The polarity of the solvent can influence the transition state of the cycloaddition. A systematic screening of solvents with varying polarities, such as dichloromethane (DCM), toluene, and diethyl ether, is recommended. The optimal solvent will depend on the specific substrates and Lewis acid used.
-
Nature of the Dienophile and Diene: The steric and electronic properties of the substituents on both the diene and the dienophile are paramount. Bulkier substituents can create a strong facial bias, leading to higher diastereoselectivity. If synthetically feasible, consider modifying the substituents to enhance steric hindrance on one face of the reactants.
Issue 2: Difficulty in Separating Diastereomers
Question: We have synthesized a mixture of diastereomers but are struggling to separate them by conventional column chromatography. What alternative separation techniques can we employ?
Answer:
The separation of diastereomers can be challenging due to their similar physical properties. If standard silica gel chromatography is ineffective, consider the following strategies:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating diastereomers. A variety of chiral stationary phases are commercially available. Method development will involve screening different columns, mobile phases, and flow rates.
-
Supercritical Fluid Chromatography (SFC): SFC can offer better resolution and faster separation times compared to HPLC for certain classes of compounds. It is a valuable alternative to explore.
-
Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be an effective method for separation on a larger scale. This may involve screening various solvents and solvent mixtures to induce selective crystallization.
-
Derivatization: In some cases, derivatizing the mixture of diastereomers with a chiral auxiliary can lead to new diastereomers that are more easily separable by chromatography. After separation, the auxiliary can be cleaved to yield the desired pure diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups used for the nitrogen atoms in 2,5-diazabicyclo[2.2.1]heptanes, and how do they influence diastereoselectivity?
A1: The choice of nitrogen protecting groups is crucial as they can significantly impact the stereochemical outcome of the synthesis. Commonly used protecting groups include:
-
Sulfonamides (e.g., Ts, Ns, Bs): Arylsulfonamides are widely used due to their stability and their ability to act as good electron-withdrawing groups, which is beneficial for the cycloaddition step. The steric bulk of the arylsulfonyl group can influence the facial selectivity of the reaction.
-
Carbamates (e.g., Boc, Cbz): Carbamate protecting groups are also common. The Boc group, in particular, is often used and can be readily removed under acidic conditions. The conformational rigidity imposed by the carbamate can affect the approach of the reactants.
-
Benzyl Groups (Bn): Benzyl groups are another option, though their influence on diastereoselectivity might be less pronounced compared to bulkier sulfonamides or carbamates.
The choice of protecting group should be guided by the desired stereochemical outcome and the overall synthetic strategy, including the deprotection conditions.
Q2: How can I confirm the relative stereochemistry of the newly formed stereocenters in my substituted 2,5-diazabicyclo[2.2.1]heptane product?
A2: Determining the relative stereochemistry is essential. The following techniques are commonly employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, particularly Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY), are powerful tools. Spatial proximity between specific protons, as indicated by NOE correlations, can provide definitive evidence for the relative arrangement of substituents.
-
X-ray Crystallography: If a single crystal of one of the diastereomers can be obtained, X-ray crystallography provides unambiguous proof of its three-dimensional structure, including the relative stereochemistry.
-
Chemical Correlation: The stereochemistry can also be established by converting the product into a known compound with a well-defined stereostructure.
Data Presentation
Table 1: Effect of Lewis Acid and Temperature on Diastereoselectivity
| Entry | Lewis Acid (equiv.) | Temperature (°C) | Diastereomeric Ratio (dr) |
| 1 | BF₃·OEt₂ (1.1) | 25 | 3:1 |
| 2 | BF₃·OEt₂ (1.1) | 0 | 5:1 |
| 3 | BF₃·OEt₂ (1.1) | -78 | 10:1 |
| 4 | SnCl₄ (1.1) | -78 | 15:1 |
| 5 | TiCl₄ (1.1) | -78 | 12:1 |
| 6 | ZnCl₂ (1.1) | -78 | 8:1 |
Table 2: Influence of Solvent on Diastereoselectivity at -78 °C with SnCl₄
| Entry | Solvent | Diastereomeric Ratio (dr) |
| 1 | Dichloromethane (DCM) | 15:1 |
| 2 | Toluene | 12:1 |
| 3 | Diethyl Ether | 9:1 |
| 4 | Acetonitrile | 5:1 |
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed [4+2] Cycloaddition:
-
To a solution of the dienophile (1.0 equiv.) in the chosen dry solvent (e.g., DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (e.g., -78 °C), add the Lewis acid (1.1 equiv.) dropwise.
-
Stir the resulting mixture for 15-30 minutes.
-
Add a solution of the diene (1.2 equiv.) in the same dry solvent dropwise over 10-20 minutes.
-
Allow the reaction to stir at the same temperature, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or another appropriate quenching agent.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with the reaction solvent (e.g., DCM, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-diazabicyclo[2.2.1]heptane.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or HPLC analysis.
Visualizations
Caption: Experimental workflow for the Lewis acid-catalyzed synthesis of 2,5-diazabicyclo[2.2.1]heptanes.
Caption: Key factors influencing the diastereoselectivity of the [4+2] cycloaddition.
Preventing epimerization during functionalization of 2,5-diazabicyclo[2.2.1]heptane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in preventing epimerization during the functionalization of the 2,5-diazabicyclo[2.2.1]heptane scaffold.
Troubleshooting Guide
Q1: I performed an N-alkylation on my mono-protected (Boc) 2,5-diazabicyclo[2.2.1]heptane using sodium hydride and observed a significant amount of the undesired diastereomer. What went wrong?
A1: The use of a strong base like sodium hydride (NaH) is the most likely cause of epimerization at the bridgehead carbon (C1 or C4). Strong bases can deprotonate the acidic C-H bond adjacent to the nitrogen, leading to a planar carbanion intermediate that can be protonated from either face, resulting in a loss of stereochemical integrity.
Recommended Actions:
-
Switch to a milder base: Utilize weaker, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For more sensitive substrates, sterically hindered organic bases like diisopropylethylamine (DIPEA) or 2,6-lutidine can be effective.[1]
-
Lower the reaction temperature: Perform the alkylation at a lower temperature (e.g., 0 °C to room temperature) to disfavor the epimerization pathway, which typically has a higher activation energy.
-
Change the solvent: Use a less polar, aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) instead of highly polar solvents like dimethylformamide (DMF), which can stabilize charged intermediates that facilitate epimerization.
Q2: My N-acylation reaction with an acid chloride is giving me a poor diastereomeric ratio. I used triethylamine as the base at room temperature. How can I improve this?
A2: While triethylamine is a common base for N-acylations, it can be basic enough to cause epimerization, especially if the reaction is slow or if excess base is used. The presence of an electron-withdrawing acyl group on the nitrogen increases the acidity of the bridgehead proton, making it more susceptible to deprotonation.[1][2]
Recommended Actions:
-
Use a non-nucleophilic, sterically hindered base: Switch to a base like DIPEA or Proton-Sponge® to minimize side reactions and epimerization.
-
Control stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the base.
-
Lower the temperature: Run the reaction at 0 °C or even -20 °C to suppress the rate of epimerization relative to the rate of acylation.
-
Alternative acylating agents: Consider using an activated ester (e.g., NHS ester) or a coupling reagent like HATU or HOBt with the corresponding carboxylic acid. These methods often proceed under milder conditions.
Q3: I am attempting a directed ortho-metalation (DoM) on a Boc-protected 2,5-diazabicyclo[2.2.1]heptane derivative and am losing stereochemical integrity. Is this avoidable?
A3: Directed metalation typically requires very strong bases (e.g., s-BuLi/TMEDA), which are known to cause epimerization at sensitive stereocenters. While challenging, minimizing epimerization is possible through careful control of conditions.
Recommended Actions:
-
Strict temperature control: Maintain the reaction at very low temperatures (-78 °C) throughout the deprotonation and subsequent electrophilic quench. Do not allow the reaction to warm up until the electrophile has been added.
-
Minimize deprotonation time: Use the shortest possible time required for complete deprotonation before adding the electrophile. This can be monitored by in-process controls if feasible.
-
Choice of electrophile: A highly reactive electrophile that reacts quickly at low temperatures is preferred.
-
Solvent choice: The choice of solvent can be critical. Diethyl ether has been noted to sometimes enhance regioselectivity, although it may decrease the reaction rate compared to THF.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of epimerization in 2,5-diazabicyclo[2.2.1]heptane systems?
A1: Epimerization occurs at the bridgehead carbons (C1 and C4), which are α to the nitrogen atoms. Under basic conditions, a proton can be abstracted from one of these bridgehead positions. This deprotonation results in the formation of a planar or rapidly inverting carbanion intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of diastereomers and a loss of the original stereochemistry. The presence of an electron-withdrawing group on the nitrogen atom increases the acidity of this bridgehead proton, making epimerization more likely.[1][2]
Q2: Which reaction parameters have the most significant impact on preventing epimerization?
A2: The three most critical parameters to control are:
-
Base Strength: This is the most crucial factor. Strong bases (e.g., organolithiums, hydrides, strong alkoxides) significantly promote epimerization. Milder inorganic bases (e.g., K₂CO₃) or sterically hindered organic bases (e.g., DIPEA) are much safer choices.
-
Temperature: Lower reaction temperatures decrease the rate of all reactions, but often have a more pronounced effect on the rate of epimerization. Keeping reactions at or below room temperature is a key strategy.
-
N-Protecting Group: Electron-withdrawing protecting groups (e.g., tosyl, acyl) increase the acidity of the bridgehead C-H bond, making the compound more prone to base-mediated epimerization.[2] Bulky protecting groups may offer some steric hindrance that can slightly disfavor the approach of a base.
Q3: How can I accurately determine the diastereomeric ratio of my functionalized product?
A3: The diastereomeric ratio (d.r.) can be determined using several analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most reliable methods. Using a suitable chiral stationary phase, the different diastereomers can be separated and their relative peak areas quantified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H NMR is often sufficient. Diastereomers will have slightly different chemical shifts for corresponding protons. Integration of distinct, well-resolved peaks for each diastereomer allows for the calculation of the d.r.
-
Gas Chromatography (GC) with a Chiral Column: For volatile derivatives, chiral GC can provide excellent separation of diastereomers.
Data Presentation
Table 1: Influence of Reaction Parameters on Epimerization Risk during Functionalization
| Parameter | Condition | Epimerization Risk | Rationale |
| Base | Strong (e.g., n-BuLi, NaH, t-BuOK) | High | Readily deprotonates the acidic bridgehead C-H.[1][2] |
| Moderate (e.g., DBU, K₂CO₃, Et₃N) | Medium | Can cause epimerization, especially at elevated temperatures or with activated substrates. | |
| Weak/Hindered (e.g., DIPEA, 2,6-Lutidine) | Low | Less likely to deprotonate the bridgehead C-H due to lower basicity or steric bulk.[1] | |
| Temperature | > 50 °C | High | Provides sufficient thermal energy to overcome the activation barrier for deprotonation. |
| 0 °C to 25 °C (Room Temp) | Medium | Epimerization is possible but often slower than the desired functionalization. | |
| < 0 °C (e.g., -20 °C to -78 °C) | Low | Significantly reduces the rate of epimerization. | |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Medium-High | Can stabilize charged intermediates, potentially facilitating the epimerization pathway. |
| Ethereal (e.g., THF, Diethyl Ether) | Medium | Common solvents; risk is primarily dependent on the base used. | |
| Non-polar / Halogenated (e.g., Toluene, DCM) | Low | Less likely to stabilize charged intermediates. | |
| N-Substituent | Strong Electron-Withdrawing (e.g., -SO₂R, -COR) | High | Increases the acidity of the bridgehead C-H proton.[2] |
| Weak Electron-Withdrawing (e.g., -Boc) | Medium | Moderate activation of the C-H bond. | |
| Electron-Donating (e.g., -Alkyl) | Low | Decreases the acidity of the bridgehead C-H proton. |
Experimental Protocols
Protocol 1: N-Alkylation with Minimized Epimerization
This protocol describes the mono-alkylation of (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate.
-
Reagents:
-
(1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq)
-
Alkyl halide (e.g., Benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃), finely ground (2.0 eq)
-
Acetonitrile (CH₃CN) or Tetrahydrofuran (THF) (approx. 0.1 M concentration)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the mono-Boc protected diamine and potassium carbonate.
-
Add the solvent (CH₃CN or THF) and cool the resulting suspension to 0 °C using an ice bath.
-
Add the alkyl halide dropwise to the stirred suspension over 10-15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic salts, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the purified product by chiral HPLC or ¹H NMR to determine the diastereomeric ratio.
-
Protocol 2: N-Acylation with Minimized Epimerization
This protocol describes the mono-acylation of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane using an acid chloride.
-
Reagents:
-
(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane (1.0 eq)
-
Acid chloride (e.g., Benzoyl chloride) (1.05 eq)
-
Diisopropylethylamine (DIPEA) (1.1 eq)
-
Dichloromethane (DCM) (approx. 0.1 M concentration)
-
-
Procedure:
-
Dissolve the diamine substrate in DCM in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C.
-
Add DIPEA to the solution and stir for 5 minutes.
-
In a separate flask, dissolve the acid chloride in a small amount of DCM.
-
Add the acid chloride solution dropwise to the cooled amine solution over 20-30 minutes.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the purified product by chiral HPLC or ¹H NMR to determine the diastereomeric ratio.
-
Visualizations
Caption: Base-catalyzed epimerization mechanism at a bridgehead carbon.
Caption: Troubleshooting workflow for addressing observed epimerization.
Caption: Key strategies to minimize epimerization during functionalization.
References
Technical Support Center: Purification of Polar 2,5-Diazabicyclo[2.2.1]heptane Derivatives
Welcome to the technical support center for the purification of polar 2,5-diazabicyclo[2.2.1]heptane derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: My polar 2,5-diazabicyclo[2.2.1]heptane derivative is highly soluble in water. How can I extract it into an organic solvent?
A1: The high polarity of these derivatives, especially the free bases, often makes them soluble in aqueous solutions. To facilitate extraction into an organic solvent, you can adjust the pH of the aqueous layer. By making the solution basic (e.g., with NaOH), the amine functional groups will be deprotonated, rendering the molecule less polar and more soluble in organic solvents like diethyl ether or ethyl acetate. Conversely, to extract acidic impurities from an organic solution containing your basic product, you can wash with an acidic aqueous solution.
Q2: I am struggling with the recrystallization of my 2,5-diazabicyclo[2.2.1]heptane derivative. It either oils out or remains soluble. What can I do?
A2: Recrystallization of highly polar amines can be challenging. A common and effective strategy is to convert the freebase into a salt.[1] Addition of an acid like HCl (often as a solution in a non-polar solvent like diethyl ether) can form the hydrochloride salt, which is typically a crystalline solid with significantly different solubility properties compared to the freebase.[1] You can then attempt recrystallization of the salt from various solvent systems. Common recrystallization solvents for these salts include methanol/diethyl ether and ethanol. For the freebase, solvent systems like hexane/ethyl acetate have been used successfully.[1][2]
Q3: My compound streaks badly on silica gel during normal-phase column chromatography. How can I improve the peak shape and separation?
A3: The basic nitrogen atoms in the 2,5-diazabicyclo[2.2.1]heptane core can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as triethylamine (typically 0.1-1%). This will "deactivate" the silica gel by occupying the acidic sites, resulting in improved peak shapes. Alternatively, using a different stationary phase like alumina or a bonded phase (e.g., amino- or cyano-functionalized silica) can be effective.
Q4: How can I separate enantiomers of my chiral 2,5-diazabicyclo[2.2.1]heptane derivative?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers of these derivatives. A frequently used chiral stationary phase is the Chiralcel OD-H column.[3] The mobile phase typically consists of a mixture of a non-polar solvent like n-hexane and a polar alcohol such as isopropanol. The exact ratio will need to be optimized for your specific compound. Another approach involves forming diastereomeric salts by reacting your racemic amine with a chiral acid. These diastereomers can then often be separated by standard chromatography or recrystallization.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of polar 2,5-diazabicyclo[2.2.1]heptane derivatives.
Problem 1: Compound is too polar for standard normal-phase chromatography (low Rf value).
This is a common issue due to the presence of the basic nitrogen atoms and other polar functional groups.
Caption: Troubleshooting low Rf values in chromatography.
Problem 2: Product co-elutes with a polar impurity.
Even with optimized conditions, achieving baseline separation can be difficult.
Caption: Strategies for resolving co-eluting compounds.
Data Summary Tables
Table 1: Example Flash Chromatography Conditions for 2,5-Diazabicyclo[2.2.1]heptane Derivatives
| Compound Type | Stationary Phase | Eluent System | Rf Value | Reference |
| Boc-protected derivative | Silica Gel | Toluene/Diethyl Ether/Methanol (20:20:1) | 0.25 | [3] |
| Phenylsulfanyl derivative | Silica Gel | Petroleum Ether/Diethyl Ether (1:1) | - | [3] |
| Carbamate derivative | Silica Gel | CH2Cl2/MeOH (gradient 0-10%) | - | [4] |
| Pyridinyl derivative | Silica Gel | Acetone/Hexane (1:4) | - | [5] |
Table 2: Example Recrystallization Solvents for 2,5-Diazabicyclo[2.2.1]heptane Derivatives
| Compound Form | Solvent System | Purity Achieved | Reference |
| Freebase | Hexane / Ethyl Acetate | 99% | [1] |
| Dihydrobromide Salt | Methanol / Diethyl Ether | - | [6] |
| Freebase | 2-Propanol | Crystalline Solid | [3] |
| Dihydrobromide Salt | Water / Ethanol | Crystalline Solid | [7] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Boc-Protected Derivative
This protocol is based on the purification of a Boc-protected 2,5-diazabicyclo[2.2.1]heptane derivative as described in the literature.[3]
-
Slurry Preparation: A silica gel slurry is prepared in the initial eluent (e.g., a low polarity mixture of toluene and diethyl ether).
-
Column Packing: The slurry is carefully packed into a glass column to create a uniform stationary phase bed.
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to dryness, and the dried silica with the adsorbed compound is carefully added to the top of the column.
-
Elution: The column is eluted with the chosen solvent system. For the example of a Boc-protected derivative with an Rf of 0.25 in toluene/diethyl ether/methanol (20:20:1), a gradient elution might start with a less polar mixture (e.g., toluene/diethyl ether 1:1) and gradually increase the proportion of methanol to elute the product.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified product.
Protocol 2: Purification via Salt Formation and Recrystallization
This protocol is a general guide for purifying a polar 2,5-diazabicyclo[2.2.1]heptane freebase that is difficult to purify by other means.
-
Salt Formation:
-
Dissolve the crude freebase in a suitable organic solvent (e.g., diethyl ether or methanol).
-
Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 4 M HCl in 1,4-dioxane or HCl in diethyl ether) dropwise with stirring.[6]
-
Continue addition until a precipitate forms and no further precipitation is observed.
-
The resulting precipitate is the hydrochloride salt of the amine.
-
-
Isolation of the Salt:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with the solvent used for precipitation (e.g., diethyl ether) to remove any soluble impurities.
-
-
Recrystallization:
-
Dissolve the crude salt in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethanol).
-
Slowly add a less polar anti-solvent (e.g., diethyl ether) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to promote crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a cold solvent mixture.
-
Dry the crystals under vacuum to remove residual solvent.
-
Protocol 3: Chiral HPLC for Enantiomeric Excess (ee) Determination
This protocol is based on a reported method for determining the enantiomeric excess of a chiral 2,5-diazabicyclo[2.2.1]heptane derivative.[3]
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chiral Column: A Chiralcel OD-H column (4.6 mm x 250 mm) is a suitable choice.[3]
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol. The exact ratio needs to be optimized for the specific compound, but a starting point could be 90:10 (hexane:isopropanol). The mobile phase should be filtered and degassed before use.
-
Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Analysis:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Inject a small volume of the sample solution (e.g., 10 µL) onto the column.
-
Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Data Interpretation: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
References
- 1. tert-Butyl (1R,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate () for sale [vulcanchem.com]
- 2. (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane | 133097-95-7 | Benchchem [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, Synthesis, and Biological Evaluation of 4,4’-Difluorobenzhydrol Carbamates as Selective M1 Antagonists [mdpi.com]
- 5. Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Navigating Buchwald-Hartwig Aminations with Hindered Secondary Amines: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a powerful tool for the formation of C-N bonds, pivotal in the synthesis of pharmaceuticals and functional materials. However, when employing sterically hindered secondary amines, researchers often encounter challenges with reaction efficiency and the formation of undesirable byproducts. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during these demanding coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in Buchwald-Hartwig reactions with hindered secondary amines?
The primary unproductive pathways in Buchwald-Hartwig aminations, particularly with sterically demanding secondary amines, are hydrodehalogenation and homocoupling .
-
Hydrodehalogenation: This side reaction involves the reduction of the aryl halide starting material to the corresponding arene, effectively removing the halide and preventing the desired C-N bond formation.[1][2][3] This can occur through β-hydride elimination from the palladium-amido complex, a pathway that can become competitive when the desired reductive elimination is slow due to steric hindrance.
-
Homocoupling: Dimerization of the aryl halide to form a biaryl species is another common byproduct. This can be promoted by high temperatures and certain catalyst systems.
Q2: My reaction is sluggish and yields are low. What are the initial troubleshooting steps?
Low reactivity is a frequent issue with hindered secondary amines. Consider the following adjustments:
-
Ligand Selection: The choice of phosphine ligand is paramount. For hindered secondary amines, bulky and electron-rich ligands are generally more effective. Ligands like RuPhos and BrettPhos, and other sterically demanding biaryl phosphines, are often good starting points.[4][5][6] These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient catalytic turnover.[2]
-
Base Selection: The strength and nature of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to facilitate the deprotonation of the amine.[3][4] However, the choice of base can be highly context-dependent and may require screening.[1]
-
Solvent Choice: Aprotic, non-polar, or ethereal solvents such as toluene, dioxane, or THF are typically employed.[4] The solubility of the reagents and intermediates can significantly impact the reaction rate.
Q3: I am observing a significant amount of the hydrodehalogenated byproduct. How can I minimize this?
Hydrodehalogenation is often a sign that the rate of reductive elimination is not competitive with side reactions. To favor the desired C-N bond formation, consider the following:
-
Optimize the Ligand: As mentioned, bulky, electron-rich ligands can accelerate the rate of reductive elimination relative to β-hydride elimination.[2] A screening of different ligands is often necessary.
-
Adjust the Base: The choice of base can influence the equilibrium between the desired catalytic cycle and pathways leading to hydrodehalogenation. While strong bases are needed, their specific properties can impact byproduct formation.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also promote side reactions. It may be beneficial to screen a range of temperatures to find an optimal balance.
Troubleshooting Guide: Byproduct Mitigation
| Problem | Potential Cause | Suggested Solution |
| High levels of hydrodehalogenated arene | - Slow reductive elimination due to steric hindrance.- Inappropriate ligand choice. | - Screen bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos, XPhos).- Optimize the base and solvent combination.- Consider a lower reaction temperature to disfavor the side reaction. |
| Significant formation of biaryl homocoupling product | - High reaction temperature.- High catalyst loading.- Inefficient amine coupling. | - Lower the reaction temperature.- Reduce the catalyst loading to the minimum effective amount.- Ensure the use of a suitable ligand and base to promote the amination pathway. |
| Low or no conversion of starting materials | - Inactive catalyst.- Insufficiently strong base.- Poor solubility of reagents. | - Use a pre-catalyst or ensure in situ generation of the active Pd(0) species.- Switch to a stronger base (e.g., NaOtBu, LiHMDS).- Screen different solvents to improve solubility. |
Quantitative Data Summary
The choice of ligand significantly impacts the yield of the desired product and the formation of byproducts. The following table summarizes data from a study on the arylation of hindered secondary amines, highlighting the effect of different ligands on the reaction outcome.
| Ligand | Amine | Aryl Halide | Product Yield (%) | Reduction Byproduct (%) |
| P5 | 2-methylpiperidine | 2-bromotoluene | Increased | Decreased |
| P6 | 2-methylpiperidine | 2-bromotoluene | Further Increased | Further Decreased |
| P7 | 2-methylpiperidine | 2-bromotoluene | Most Efficient | Minimal |
| P7 | Diisopropylamine | Bromobenzene | 65 | - |
| P7 | 2,6-dimethylpiperidine | 2-bromotoluene | Lower | Observed |
Data adapted from a study on the design of new ligands for the palladium-catalyzed arylation of α-branched secondary amines.[7] "Increased" and "Decreased" are relative to initial screening results. P5, P6, and P7 represent progressively modified biaryl phosphine ligands.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Hindered Secondary Amine
This protocol provides a starting point for the coupling of a hindered secondary amine with an aryl halide. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Materials:
-
Palladium pre-catalyst (e.g., [Pd(allyl)Cl]₂)
-
Phosphine ligand (e.g., RuPhos)
-
Aryl halide
-
Hindered secondary amine
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Add the aryl halide (1.0 equiv) and the base (e.g., 1.2-1.5 equiv).
-
Add the anhydrous solvent.
-
Add the hindered secondary amine (1.1-1.2 equiv).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
To better understand the competing reaction pathways and the logic of troubleshooting, the following diagrams are provided.
Caption: Competing pathways in Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting problematic reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc Deprotection of 2,5-Diazabicyclo[2.2.1]heptane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Boc deprotection of sensitive substrates containing the 2,5-diazabicyclo[2.2.1]heptane scaffold.
Troubleshooting Guide
This section addresses specific issues that may arise during the Boc deprotection of 2,5-diazabicyclo[2.2.1]heptane-containing molecules, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete or Sluggish Deprotection
-
Question: My Boc deprotection of a 2,5-diazabicyclo[2.2.1]heptane derivative is slow or incomplete using standard acidic conditions (e.g., TFA in DCM). What could be the cause and how can I resolve this?
-
Answer: Incomplete or slow deprotection can be due to several factors:
-
Insufficient Acid Strength or Concentration: The rigid bicyclic structure of the 2,5-diazabicyclo[2.2.1]heptane core can influence the reactivity of the Boc group. An insufficient concentration of acid may not be effective.
-
Steric Hindrance: Substituents on the bicyclic scaffold or adjacent functional groups may sterically hinder the approach of the acid to the Boc group.
-
Low Reaction Temperature: While starting at low temperatures (e.g., 0 °C) is a good practice to control exothermic reactions, it may significantly slow down the deprotection rate.
Recommended Solutions:
-
Increase Acid Concentration or Temperature: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). If the reaction is being performed at a low temperature, consider allowing it to warm to room temperature.[1]
-
Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[1][2] A 4M HCl in dioxane solution is often effective for complete deprotection.[1][2][3]
-
Extend Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and extend the reaction time as needed.
-
Issue 2: Formation of Side Products
-
Question: I am observing unexpected byproducts in my reaction mixture after Boc deprotection. What are the likely side reactions and how can I prevent them?
-
Answer: A common side reaction during acidic Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation generated during the reaction.[4]
-
t-Butylation: Nucleophilic functional groups on your substrate, such as indoles, phenols, thioethers, or even the newly deprotected amine, can be alkylated by the tert-butyl cation.[4][5]
Recommended Solutions:
-
Use Scavengers: Incorporate a cation scavenger into the reaction mixture to trap the tert-butyl cation.[4][5] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), anisole, or thioanisole.[4][5] A typical cocktail for sensitive substrates is a mixture of TFA, TIS, and water.[4]
-
Choose a Milder Deprotection Method: If your substrate is highly sensitive, consider alternative, milder deprotection methods that do not generate highly reactive carbocations.
-
Issue 3: Degradation of Acid-Labile Functional Groups
-
Question: My substrate contains other acid-sensitive functional groups (e.g., esters, acetals, silyl ethers) that are being cleaved or degraded during Boc deprotection. What are my options?
-
Answer: The use of strong acids like TFA or HCl can be detrimental to molecules with other acid-labile functionalities. In such cases, alternative deprotection strategies are necessary.
-
Orthogonal Protecting Group Strategy: In the synthetic design phase, consider using an orthogonal protecting group for the amine that can be removed under non-acidic conditions. Common orthogonal pairs with Boc include Fmoc (removed by base), Cbz (removed by hydrogenolysis), and Alloc (removed by palladium catalysis).[6][7]
-
Milder Deprotection Conditions: Explore milder acidic or non-acidic deprotection methods.
-
Aqueous Phosphoric Acid: This can be a milder alternative to TFA for some substrates.[8]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in an organic solvent can effect Boc deprotection under non-protic conditions.[9]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can lead to deprotection without the need for acidic reagents.[10][11][12] This method has shown potential for selective deprotection based on the electronic nature of the nitrogen atom.[12]
-
Basic Conditions: For certain activated systems, Boc deprotection can be achieved under basic conditions, although this is less common for simple amines.[13]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism of acid-catalyzed Boc deprotection?
-
A1: The deprotection is initiated by the protonation of the carbamate oxygen by an acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which releases the stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid then spontaneously decarboxylates to yield the free amine and carbon dioxide.[4]
-
-
Q2: Can I selectively deprotect one of two Boc groups on a 2,5-diazabicyclo[2.2.1]heptane scaffold?
-
A2: Selective deprotection of one of two identical protecting groups is challenging. However, if the two nitrogen atoms have different electronic environments (e.g., one is acylated or attached to an electron-withdrawing group), it might be possible to achieve selectivity by carefully controlling the reaction conditions (e.g., using a milder acid or a lower temperature). Alternatively, employing two different orthogonal protecting groups from the outset is a more robust strategy.[6][14]
-
-
Q3: How do I remove the acidic reagent (e.g., TFA) after deprotection?
-
A3: After the reaction is complete, the solvent and excess acid can be removed under reduced pressure. To ensure complete removal of residual TFA, it is a common practice to co-evaporate the residue with a non-polar solvent like toluene several times. The product is often obtained as the corresponding salt (e.g., TFA or HCl salt).[3]
-
Data Presentation
Table 1: Comparison of Boc Deprotection Methods for 2,5-Diazabicyclo[2.2.1]heptane Derivatives
| Deprotection Reagent | Substrate Type | Solvent | Temperature | Time | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | C-substituted 2,5-diazabicyclo[2.2.1]heptane | Dichloromethane (DCM) | 5 °C to RT | 6 h | 20 - 82 | [15] |
| Trifluoroacetic Acid (TFA) | N-Boc-(1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivative | Dichloromethane (DCM) | 0 °C to RT | Overnight | 51 (over two steps) | [16] |
| Sodium Hydroxide (aq) | C-substituted 2,5-diazabicyclo[2.2.1]heptane | - | - | - | 46 - 71 | [15] |
| Lithium Aluminum Hydride (LAH) | C-substituted 2,5-diazabicyclo[2.2.1]heptane | Tetrahydrofuran (THF) | 50 °C | 12 h | 18 | [15] |
| 4M HCl in Dioxane | General N-Boc amines | Dioxane | Room Temperature | 30 min - 2 h | High | [1][2][3] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [15][16]
-
Dissolve the Boc-protected 2,5-diazabicyclo[2.2.1]heptane derivative in anhydrous DCM (e.g., at a concentration of 0.1 M).
-
If the substrate is sensitive to t-butylation, add a scavenger such as triisopropylsilane (TIS) (1.1-2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired concentration (e.g., 10-50% v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-6 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times.
-
The resulting crude product, typically the TFA salt of the deprotected amine, can be used directly or purified further.
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane [2][3]
-
Dissolve the Boc-protected substrate in a minimal amount of a suitable co-solvent (e.g., methanol or DCM) if it is not readily soluble in dioxane.
-
Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl).
-
Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate from the solution.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.
-
If a precipitate has formed, collect the solid by filtration and wash with a cold, non-polar solvent like diethyl ether.
-
If the product remains in solution, remove the solvent under reduced pressure to obtain the crude hydrochloride salt.
-
Dry the resulting solid under vacuum to obtain the deprotected amine hydrochloride.
Protocol 3: Boc Deprotection using Lithium Aluminum Hydride (LAH) [15]
Caution: LAH is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere and use anhydrous solvents.
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, prepare a suspension of LAH (e.g., 8 equivalents) in anhydrous tetrahydrofuran (THF).
-
Add the Boc-protected 2,5-diazabicyclo[2.2.1]heptane derivative in portions to the LAH suspension.
-
Stir the reaction mixture at 50 °C for 12 hours.
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solid and wash it thoroughly with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic filtrates, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by an appropriate method, such as column chromatography.
Visualizations
References
- 1. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bases - Wordpress [reagents.acsgcipr.org]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Use of scavengers to prevent side reactions during Boc group removal
Technical Support Center: Use of Scavengers in Boc Deprotection
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) regarding the use of scavengers to prevent side reactions during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The primary cause of side reactions is the generation of a highly reactive tert-butyl cation intermediate.[1][2] This occurs when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[2][3] The resulting carbocation is a potent electrophile that can attack nucleophilic sites on the deprotected molecule, leading to unwanted alkylation byproducts.[1][3]
Q2: Which amino acid residues are most susceptible to these side reactions?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1][2] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][2]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which adds 56 Da to the mass of the peptide.[1][2] Methionine is also susceptible to oxidation to methionine sulfoxide (+16 Da).[1][2]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation.[1][2]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][2]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[2][3] They are chosen to be more reactive or in much higher concentration than the sensitive residues of the substrate.[1] By intercepting the carbocations at a faster rate, scavengers prevent them from causing unwanted alkylation of the target molecule.[4]
Q4: How do I choose the right scavenger or scavenger cocktail?
A4: The optimal choice of scavenger depends on the amino acid composition of your peptide or the functional groups on your molecule.[5] For molecules without particularly sensitive residues, a simple cocktail like TFA/Water/Triisopropylsilane (TIS) is often sufficient.[5] For peptides containing sensitive residues like Cys, Met, or Trp, a more complex cocktail containing reagents like 1,2-ethanedithiol (EDT) or thioanisole is recommended to prevent specific side reactions.[5]
Q5: What are the signs of incomplete Boc deprotection?
A5: Incomplete deprotection is typically identified by the presence of remaining starting material in analytical tests like HPLC or LC-MS.[2] This can result in a complex mixture of products, and in peptide synthesis, it can lead to the deletion of amino acid residues in the final sequence.[2] Common causes include insufficient acid concentration, short reaction times, low temperatures, or steric hindrance around the Boc-protected amine.[2][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift. | Alkylation by tert-butyl cation: The most common side reaction where the t-butyl cation has alkylated a nucleophilic residue (e.g., Trp, Met, Cys).[1][3] | Incorporate scavengers: Add an appropriate scavenger or scavenger cocktail to the deprotection reagent. Use the tables below to select the best scavenger for the sensitive residues in your molecule. A standard effective cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2][7] |
| Peptide containing Methionine shows a +16 Da mass shift. | Oxidation: The thioether side chain of methionine has been oxidized to methionine sulfoxide (Met(O)), which can occur during the acidic cleavage step.[1] | Add reducing agents: Include reducing agents like dithiothreitol (DTT) or thioanisole in the cleavage cocktail to suppress oxidation. Performing the reaction under an inert atmosphere with degassed solvents can also help. |
| The deprotection reaction is incomplete (starting material remains). | 1. Insufficient Acid/Time: The acid concentration is too low, or the reaction time is too short.[6][8] 2. Steric Hindrance: Bulky groups near the Boc-protected amine are slowing the reaction rate.[1][6] 3. Poor Resin Swelling (SPPS): The acid cannot efficiently access all peptide chains on the solid support.[6][8] | 1. Increase Acid/Time: Extend the reaction time and monitor progress. Increase the TFA concentration (e.g., from 50% to 95%) or consider a stronger acid system like 4M HCl in dioxane.[2][6] 2. More Forcing Conditions: Gently warm the reaction (e.g., to 40°C), but be aware this can increase side reactions if an effective scavenger cocktail is not used.[1][6] 3. Optimize Swelling: Ensure the chosen solvent (e.g., DCM for TFA deprotection) adequately swells the resin.[6] |
Data Presentation
Table 1: Scavenger Selection Guide for Sensitive Amino Acid Residues
| Sensitive Residue | Common Side Reaction | Recommended Scavenger(s) | Notes |
| Tryptophan (Trp) | t-Butylation of the indole ring | Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT) | TIS and TES are highly effective carbocation scavengers.[1] EDT also helps prevent acid-catalyzed oxidation of tryptophan.[1] |
| Methionine (Met) | S-alkylation (sulfonium salt), Oxidation (sulfoxide) | Thioanisole, Dithiothreitol (DTT) | Thioanisole is effective at preventing S-alkylation.[9] DTT helps prevent oxidation. S-alkylation can sometimes be reversed.[9] |
| Cysteine (Cys) | S-alkylation (S-tert-butyl), Oxidation (disulfide formation) | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT) | EDT is commonly used to protect the free thiol group and keep it in a reduced state.[9][10] |
| Tyrosine (Tyr) | t-Butylation of the phenolic ring | Phenol, Anisole, m-Cresol | These phenolic compounds act as decoys for the tert-butyl cation.[1] |
Table 2: Comparison of Common Scavenger Cocktail Effectiveness
This table summarizes the effectiveness of different scavenger cocktails in preventing side reactions for peptides containing various sensitive residues. Purity is based on representative HPLC analysis of crude products after cleavage.
| Scavenger Cocktail (v/v/v) | Target Peptide Profile | Expected Purity | Comments |
| TFA / H₂O / TIS (95:2.5:2.5) | Peptides without Trp, Met, or Cys | >90% | A robust, general-purpose cocktail for many standard peptides.[5][7] |
| TFA / Thioanisole / EDT / H₂O / TIS (88:2.5:2.5:2:5) | Peptides with Met and/or Cys | >85% | EDT and Thioanisole provide specific protection for Cys and Met residues. |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT 82.5:5:5:5:2.5) | Peptides with multiple sensitive residues, including Arg(Pmc/Pbf) | >80% | A powerful and versatile cocktail for complex or "difficult" sequences.[5][7] |
| TFA / H₂O (95:5) | Peptides with only t-butyl protecting groups (no Trp) | Variable | Minimal protection. High risk of side reactions if any sensitive residues are present.[11] |
Experimental Protocols
Protocol 1: General Boc Deprotection in Solution Phase with Scavengers
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[2]
-
Scavenger Addition: Add the chosen scavenger to the solution. For example, add 5-10 equivalents of Triisopropylsilane (TIS).[1]
-
Deprotection: Add an equal volume of Trifluoroacetic Acid (TFA) to the reaction mixture to achieve a 50% TFA/DCM solution.[6]
-
Reaction: Stir the reaction at room temperature. A typical reaction time is 1-2 hours.[6]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[6]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can often be used directly, or it can be neutralized by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.[6]
Protocol 2: Cleavage and Deprotection from Resin (SPPS) with Scavengers
-
Resin Preparation: Swell the peptide-resin in DCM for 15-30 minutes in a suitable reaction vessel.[8]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[1]
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin (e.g., 10 mL per 1 gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[5]
-
Peptide Isolation: Filter the resin through a fritted funnel and collect the filtrate containing the peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10x the volume of the filtrate) to precipitate the peptide.[5]
-
Collection: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet at least twice with cold diethyl ether to remove residual scavengers.[5] Dry the final product under vacuum.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Chiral HPLC Method Development for 2,5-Diazabicyclo[2.2.1]heptane Enantiomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on developing a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of 2,5-diazabicyclo[2.2.1]heptane enantiomers. The content includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating the enantiomers of 2,5-diazabicyclo[2.2.1]heptane?
A1: The primary challenges include:
-
Lack of a Chromophore: 2,5-diazabicyclo[2.2.1]heptane does not possess a UV-absorbing chromophore, making detection by standard UV-Vis detectors difficult.
-
High Polarity and Basicity: As a bicyclic amine, this compound can exhibit strong interactions with residual silanols on silica-based chiral stationary phases (CSPs), potentially leading to poor peak shape (tailing).[1]
-
Finding a Suitable Chiral Stationary Phase (CSP): The selection of an effective CSP is crucial and often requires screening multiple columns.[2][3]
Q2: Is derivatization necessary for the analysis of 2,5-diazabicyclo[2.2.1]heptane enantiomers?
A2: Derivatization is highly recommended. A pre-column derivatization with a reagent that introduces a chromophore will address the detection issue. For example, using a reagent like 4-Chloro-7-nitrobenzofurazan (NBD-Cl) can provide a derivative that is detectable at specific UV wavelengths.[4] Derivatization can also improve the interaction with the chiral stationary phase, enhancing enantioselectivity.[5]
Q3: Which type of chiral stationary phase is a good starting point for method development?
A3: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are a versatile and effective choice for a broad range of chiral compounds, including amines.[2][6][7] Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) have shown success in separating similar bicyclic amine structures and would be excellent starting points for screening.[4][8]
Q4: What are "ghost peaks" and how can they be avoided?
A4: Ghost peaks are extraneous peaks in a chromatogram that do not come from the injected sample.[1] They can be caused by impurities in the mobile phase, carryover from previous injections, or contamination within the HPLC system.[1] To avoid them, use high-purity solvents, thoroughly clean the injector and system between runs, and ensure proper mobile phase degassing.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the chiral HPLC method development for 2,5-diazabicyclo[2.2.1]heptane enantiomers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Separation of Enantiomers | - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition. | - Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).- Vary the mobile phase composition, including the type and percentage of alcohol modifier (e.g., isopropanol, ethanol).- Consider a different derivatization reagent that may provide better chiral recognition. |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the CSP.[1]- Inappropriate mobile phase pH for the basic analyte.[1]- Column contamination or degradation.[1] | - Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%. This will compete with the analyte for active sites.- Ensure the mobile phase pH is suitable for the basic nature of the analyte.- Flush the column with an appropriate solvent to remove contaminants. If the problem persists, the column may need replacement. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.[9]- Lack of column equilibration between runs.[9]- Fluctuations in column temperature. | - Prepare fresh mobile phase daily and ensure accurate measurements.- Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.[9]- Use a column oven to maintain a constant temperature. |
| Low Signal-to-Noise Ratio | - Incomplete derivatization reaction.- Low detector sensitivity at the chosen wavelength.- Sample degradation. | - Optimize the derivatization reaction conditions (e.g., reaction time, temperature, reagent concentration).- Ensure the detection wavelength is at the absorbance maximum of the derivatized analyte.- Prepare samples fresh and store them appropriately. |
Experimental Protocols
The following protocols are suggested starting points for developing a chiral HPLC method for 2,5-diazabicyclo[2.2.1]heptane enantiomers.
Protocol 1: Pre-Column Derivatization
This protocol is based on a similar procedure for a non-chromophoric bicyclic amine.[4]
-
Reagent Preparation: Prepare a 1 mg/mL solution of 4-Chloro-7-nitrobenzofurazan (NBD-Cl) in a suitable solvent like methanol.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of racemic 2,5-diazabicyclo[2.2.1]heptane in the same solvent.
-
Derivatization Reaction:
-
Mix equal volumes of the sample solution and the NBD-Cl solution.
-
Add a small amount of a basic catalyst, such as triethylamine.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
-
-
Reaction Quenching: Quench the reaction by adding a small amount of a weak acid, if necessary.
-
Dilution: Dilute the final solution with the mobile phase to the desired concentration for HPLC analysis.
Protocol 2: Chiral HPLC Method Screening
This protocol outlines the initial screening conditions.
Table 1: Suggested Initial HPLC Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Methanol / Ethanol / Diethylamine (50:50:0.1, v/v/v)[4] |
| Flow Rate | 1.0 mL/min[4][8] | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection Wavelength | Wavelength maximum of the NBD-derivative (e.g., 340 nm[4]) | Wavelength maximum of the NBD-derivative (e.g., 340 nm) |
| Injection Volume | 10 µL | 10 µL |
Visualizations
Method Development Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 5. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. eijppr.com [eijppr.com]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Confirming the Absolute Stereochemistry of Substituted 2,5-Diazabicyclo[2.2.1]heptanes using NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the stereochemical determination of substituted 2,5-diazabicyclo[2.2.1]heptanes.
Troubleshooting Guides and FAQs
General NMR Issues
Q1: My NMR spectrum shows broad or poorly resolved peaks. What are the common causes and solutions?
A1: Broad or poorly resolved peaks in the NMR spectrum of your substituted 2,5-diazabicyclo[2.2.1]heptane can arise from several factors:
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening.
-
Solution: Prepare a more dilute sample. For ¹H NMR, a concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient.
-
-
Poor Shimming: An inhomogeneous magnetic field is a frequent cause of broad and distorted peaks.
-
Solution: Carefully shim the spectrometer before acquiring your data. If you are inexperienced, seek assistance from a trained user.
-
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Ensure all glassware is meticulously cleaned. If metal contamination is suspected, passing your sample through a small plug of silica gel or celite can be effective.
-
-
Conformational Exchange: While the 2,5-diazabicyclo[2.2.1]heptane core is rigid, substituents may undergo conformational exchange on the NMR timescale, leading to broad peaks.
-
Solution: Acquire spectra at different temperatures. Cooling the sample may slow the exchange and resolve individual conformer signals, while heating might cause the signals to coalesce into a sharp, averaged signal.
-
Q2: I am observing unexpected signals in my ¹H NMR spectrum. What could be their origin?
A2: The presence of extra signals is a common issue:
-
Solvent Impurities: Residual solvents from purification (e.g., ethyl acetate, acetone) are a primary cause.
-
Solution: Ensure your sample is thoroughly dried under high vacuum. Reference tables of common NMR solvent impurities to identify the peaks.
-
-
Reagent or Byproduct Contamination: Signals from unreacted starting materials or reaction byproducts may be present.
-
Solution: Further purification of your compound is necessary.
-
-
Rotamers: If your molecule contains groups that can rotate, such as amides, you may be observing signals from different rotational isomers (rotamers).
-
Solution: Try acquiring the spectrum at a higher temperature to increase the rate of bond rotation on the NMR timescale, which may cause the signals to coalesce.[1]
-
Stereochemistry-Specific Issues
Q3: How can I distinguish between diastereomers of a substituted 2,5-diazabicyclo[2.2.1]heptane using ¹H NMR?
A3: The rigid bicyclic framework leads to distinct spatial environments for substituents in different diastereomers, resulting in unique NMR signatures.
-
Chemical Shifts: Protons in different diastereomers will experience different shielding/deshielding effects, leading to different chemical shifts. A direct comparison of the spectra of the isolated diastereomers is the most straightforward approach.
-
Coupling Constants: The through-bond coupling constants (J-values) are dependent on the dihedral angle between protons. Different stereoisomers will exhibit different coupling patterns and J-values, particularly for the protons on the bicyclic core.
-
NOE/ROE Experiments: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments are powerful tools for determining the relative stereochemistry. These experiments detect through-space interactions between protons that are close to each other (< 5 Å).[2] By identifying which protons are in close proximity, you can build a 3D model of the molecule and assign the relative configuration of the substituents.
Q4: My NOESY/ROESY experiment is not providing clear correlations to distinguish my diastereomers. What can I do?
A4: Several factors can affect the quality of NOESY/ROESY spectra:
-
Incorrect Mixing Time: The mixing time is a crucial parameter. For small molecules like substituted 2,5-diazabicyclo[2.2.1]heptanes, a longer mixing time (e.g., 500-1000 ms for NOESY, 200-400 ms for ROESY) is generally required to build up detectable NOE/ROE signals.[2][3]
-
Solution: Optimize the mixing time by running a series of experiments with varying mixing times.
-
-
Molecular Tumbling Rate: For medium-sized molecules (MW ~700-1500 Da), the NOE can be close to zero.
-
Solution: In such cases, a ROESY experiment is preferred as the ROE is always positive, regardless of the molecular tumbling rate.[2]
-
-
Sample Purity: Impurities can interfere with the experiment and complicate the spectrum.
-
Solution: Ensure your sample is highly pure.
-
-
Degassing: Dissolved oxygen is paramagnetic and can reduce NOE enhancements.
-
Solution: For critical samples, degas the NMR tube by several freeze-pump-thaw cycles.
-
Q5: How can I determine the absolute stereochemistry using NMR?
A5: NMR alone cannot determine the absolute configuration of a single enantiomer. However, it can be used to determine the absolute stereochemistry by comparing the NMR data of your compound to a reference of known absolute configuration or by using chiral auxiliaries.
-
Comparison to a Known Standard: The most reliable method is to compare the ¹H and ¹³C NMR spectra of your compound with those of an authentic sample whose absolute stereochemistry has been unequivocally determined, for instance, by X-ray crystallography.[4]
-
Chiral Derivatizing Agents (CDAs): Reacting your amine with an enantiomerically pure CDA (e.g., Mosher's acid) will produce a mixture of diastereomers. The differences in the chemical shifts of the protons near the stereocenter in the resulting diastereomers can be correlated to the absolute configuration of your compound.
-
Chiral Solvating Agents (CSAs): Adding an enantiomerically pure CSA (e.g., (R)- or (S)-BINOL) to your NMR sample can induce chemical shift differences between the enantiomers of your compound.[5][6][7] This allows for the determination of enantiomeric excess and, in some cases, the assignment of absolute configuration based on empirical models of the diastereomeric complexes formed in solution.
Data Presentation
Table 1: Representative ¹H NMR Chemical Shift Data for Substituted (1S,4S)-2,5-Diazabicyclo[2.2.1]heptanes
| Compound/Substituent | H1/H4 (Bridgehead) (ppm) | H3/H7 (Methylene) (ppm) | H6 (Methylene) (ppm) | Other Protons (ppm) | Solvent |
| (1S,4S)-5-Methyl-1-(phenylsulfanyl)-2-Boc | 4.44-4.55 (m, 1H) | 2.33 (dd, 1H), 3.24 (d, 1H) | 3.35-3.42 (m, 1H) | 1.20 (s, 9H, Boc), 2.46 (s, 3H, N-Me), 7.10-7.60 (m, 5H, Ph) | CDCl₃ |
| (1S,3R,4S)-3-(9-Hydroxy-9H-fluoren-9-yl)-5-methyl-2-Boc | 4.00-4.06 (m, 1H) | 2.32-2.37 (m, 1H) | 0.54 (d, 1H), 1.02 (d, 1H) | 1.58 (s, 9H, Boc), 2.20 (s, 3H, N-Me), 7.10-7.65 (m, 8H, Fluorenyl) | CDCl₃ |
| (1S,4S)-1-(9-Hydroxy-9H-xanth-9-yl)-3-methyl | 2.85 (d, 1H) | 1.34 (d, 1H), 1.76 (d, 1H) | 1.63 (d, 1H), 2.70 (d, 1H) | 2.12 (s, 3H, N-Me), 7.03-7.78 (m, 8H, Xanthenyl) | CDCl₃ |
Data extracted from literature.[8][9]
Table 2: Typical Vicinal ¹H-¹H Coupling Constants in Bicyclic Systems
| Coupling Type | Dihedral Angle (approx.) | Typical J-value (Hz) | Notes |
| ³J(H_exo, H_exo) | ~0° | 7 - 10 | |
| ³J(H_endo, H_endo) | ~0° | 7 - 10 | |
| ³J(H_exo, H_endo) | ~120° | 2 - 5 | |
| ³J(H_bridgehead, H_exo) | ~30° | 4 - 6 | |
| ³J(H_bridgehead, H_endo) | ~90° | 0 - 2 | Often not resolved |
These are general values and can vary depending on the specific substitution pattern and ring strain.
Experimental Protocols
Protocol 1: 2D NOESY/ROESY for Determining Relative Stereochemistry
-
Sample Preparation:
-
Prepare a solution of the purified substituted 2,5-diazabicyclo[2.2.1]heptane (5-10 mg) in a suitable deuterated solvent (0.5-0.7 mL), such as CDCl₃ or CD₃OD.
-
The sample should be free of particulate matter. Filter if necessary.
-
For optimal results, degas the sample using several freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
NMR Instrument Setup:
-
Key Experimental Parameters:
-
Mixing Time (d8 for NOESY, p15 for ROESY): This is the most critical parameter. For small molecules, a mixing time in the range of 500-1000 ms is a good starting point for NOESY.[2] For ROESY, start with a mixing time of 200-400 ms. Run a series of experiments with different mixing times to find the optimal value.
-
Number of Scans (ns): Should be a multiple of the phase cycle (e.g., 8 or 16). Adjust to achieve an adequate signal-to-noise ratio.
-
Number of Increments (ni): Typically 256 or 512 for good resolution in the indirect dimension.
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions (e.g., sine-bell).
-
Phase the spectrum carefully in both dimensions.
-
Analyze the cross-peaks. A cross-peak between two protons indicates they are close in space (< 5 Å).
-
Correlate the observed NOE/ROE cross-peaks with the 3D structure of the possible diastereomers to determine the correct relative stereochemistry.
-
Protocol 2: Using a Chiral Solvating Agent (CSA) for Enantiomeric Discrimination
-
Sample Preparation:
-
In an NMR tube, dissolve the racemic or enantiomerically enriched substituted 2,5-diazabicyclo[2.2.1]heptane (analyte, ~0.05 mmol).
-
Add 1.0 to 1.2 equivalents of an enantiomerically pure chiral solvating agent (e.g., (R)- or (S)-BINOL) to the NMR tube.[5][6][7]
-
Add a suitable deuterated solvent (0.6 mL), typically a non-polar solvent like CDCl₃ or C₆D₆, to facilitate the host-guest interactions.[5]
-
Gently shake the tube to ensure complete dissolution and complex formation.
-
-
NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum at a constant temperature (e.g., 25 °C).
-
-
Data Analysis:
-
Examine the spectrum for splitting of signals corresponding to the enantiomers of your compound. Protons closer to the stereocenter are more likely to show resolved signals.
-
The difference in chemical shifts (Δδ) between the signals of the two enantiomers is a measure of the enantiodiscrimination.
-
Integrate the resolved signals to determine the enantiomeric ratio (er) or enantiomeric excess (ee).
-
For absolute configuration assignment, a model of the diastereomeric complex is required, which is often derived from studies on related compounds with known absolute stereochemistry. It is recommended to run the experiment with both enantiomers of the CSA, if available, to confirm the assignment.
-
Mandatory Visualizations
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 4. 2D NOESY Experiment [imserc.northwestern.edu]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. BINOL as a Chiral Solvating Agent for Sulfiniminoboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Head-to-Head Battle of Scaffolds: 2,5-Diazabicyclo[2.2.1]heptane vs. Piperazine in Drug Design
A Comparative Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the selection of a central scaffold is a critical decision that profoundly influences the physicochemical properties, pharmacokinetic profile, and pharmacological activity of a drug candidate. Among the plethora of heterocyclic structures, piperazine has long been a stalwart, its ubiquitous presence a testament to its favorable characteristics. However, the quest for novel chemical matter with improved drug-like properties has led to the exploration of bioisosteres, with the rigid 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold emerging as a compelling alternative. This guide provides a data-driven comparison of these two scaffolds to aid researchers, scientists, and drug development professionals in their strategic design choices.
At a Glance: Physicochemical and Pharmacokinetic Properties
The fundamental differences in the topology of the flexible piperazine ring and the rigid, bridged DBH system give rise to distinct physicochemical and pharmacokinetic behaviors. The following tables summarize key experimental data, offering a quantitative comparison of analogous compounds where available.
| Property | Piperazine | 2,5-Diazabicyclo[2.2.1]heptane | Comments |
| Structure | A flexible six-membered ring with two nitrogen atoms in a 1,4-relationship. | A rigid bicyclic structure containing a two-carbon bridge between the two nitrogen atoms of a piperazine-like ring. | The rigidity of the DBH scaffold reduces the conformational flexibility compared to piperazine.[1] |
| Calculated LogP (cLogP) | -1.50 (unsubstituted)[2] | -0.6 (unsubstituted)[3] | The cLogP values suggest that the parent DBH scaffold is slightly more lipophilic than piperazine. |
| Aqueous Solubility | Freely soluble (unsubstituted)[2] | Data for a direct comparison of unsubstituted scaffolds is not readily available. | The high polarity of the two nitrogen atoms in both scaffolds generally imparts good aqueous solubility. |
| pKa | pKa1: 9.73, pKa2: 5.35[2] | Experimental data for a direct comparison of unsubstituted scaffolds is not readily available. | The basicity of the nitrogen atoms is a key feature of both scaffolds, influencing their ionization state at physiological pH. |
Table 1: Comparison of Fundamental Physicochemical Properties. This table outlines the core differences in structure and calculated properties of the parent piperazine and 2,5-diazabicyclo[2.2.1]heptane scaffolds.
Comparative Experimental Data of Analogous Compounds
Direct experimental comparisons of physicochemical and pharmacokinetic properties for analogous compounds are crucial for informed scaffold hopping. The following table collates available data from various studies.
| Parameter | Piperazine Analog | 2,5-Diazabicyclo[2.2.1]heptane Analog | Target/Study Context | Reference |
| LogD at pH 7.4 | Varies by substitution | Can be lower than the piperazine counterpart, contrary to cLogP predictions for the parent scaffold. | General observation in drug discovery programs. | [4] |
| Metabolic Stability (t½ in HLM) | Can be susceptible to metabolism. | Can exhibit improved metabolic stability. | General trend observed in drug discovery. | [2] |
| Binding Affinity (Ki or IC50) | Potency varies. | Can lead to a decrease in potency in some cases. | M1 Receptor Antagonists | [5] |
| Binding Affinity (Ki) | High affinity (nanomolar) | Maintained nanomolar affinity. | σ2 Receptor Ligands | [6] |
Table 2: Head-to-Head Experimental Data for Analogous Compounds. This table presents a summary of experimental findings where piperazine-containing compounds were directly compared to their 2,5-diazabicyclo[2.2.1]heptane-containing counterparts. HLM stands for Human Liver Microsomes.
In-Depth Analysis of Scaffold Performance
Physicochemical Properties: Rigidity and Lipophilicity
The most striking difference between the two scaffolds is the conformational rigidity of DBH. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.[1] It also provides a more defined vector for substituents, allowing for more precise exploration of chemical space.
While the calculated LogP of the parent DBH is slightly higher than that of piperazine, experimental data on substituted analogs has shown that incorporating a DBH scaffold can, in some cases, lead to a counter-intuitive reduction in lipophilicity (LogD at pH 7.4) compared to the corresponding piperazine analog.[4] This highlights the importance of experimental determination of physicochemical properties over reliance on computational predictions alone.
Pharmacokinetic Profile: Metabolism and Brain Penetration
The piperazine ring can be susceptible to metabolism, particularly N-dealkylation, which can lead to rapid clearance and the formation of active or inactive metabolites.[2] The bridged structure of DBH can sterically hinder access of metabolic enzymes to the nitrogen atoms, potentially improving metabolic stability.[7]
The ability of a drug to cross the blood-brain barrier (BBB) is crucial for CNS-targeting agents. While both piperazine and DBH are found in CNS-active compounds, the specific impact of each scaffold on BBB penetration is highly dependent on the overall properties of the molecule, including lipophilicity, polar surface area, and the presence of hydrogen bond donors and acceptors.
Pharmacological Activity: Impact on Target Binding
The replacement of a piperazine with a DBH scaffold can have varied effects on pharmacological activity. In some instances, the rigid nature of the DBH scaffold has been shown to be detrimental to binding affinity. For example, in a series of M1 receptor antagonists, the DBH analog showed decreased potency compared to its piperazine counterpart.[5] Conversely, in the development of σ2 receptor ligands, a DBH analog maintained nanomolar affinity, suggesting that the rigid scaffold was well-tolerated and could effectively mimic the binding mode of the piperazine.[6] These findings underscore the target-specific nature of scaffold effects and the necessity of empirical testing.
Experimental Protocols
To facilitate the direct comparison of novel compounds incorporating these scaffolds, detailed methodologies for key experiments are provided below.
Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method
This method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase.
Protocol:
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS solution.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the compound stock solution to a mixture of the pre-saturated PBS and n-octanol in a vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. For non-ionizable compounds, this value is the LogP.
Determination of pKa by Potentiometric Titration
This method determines the ionization constant(s) of a compound by measuring the pH of a solution as a titrant is added.
Protocol:
-
Sample Preparation: Prepare a solution of the test compound (e.g., 0.01 M) in a suitable solvent, often a mixture of water and a co-solvent like methanol for less soluble compounds.
-
Titration Setup: Place the sample solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region(s) in the titration curve, which corresponds to the point of half-neutralization.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4), a solution of human liver microsomes (HLM), and a solution of the NADPH regenerating system (cofactor).
-
Incubation Mixture: In a microplate, combine the reaction buffer, HLM, and the test compound.
-
Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual wells by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The in vitro half-life (t½) is calculated from the slope of the linear regression.
GPCR Binding Affinity Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for a G protein-coupled receptor (GPCR) by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Reagent Preparation: Prepare a membrane fraction from cells expressing the target GPCR, a solution of a radiolabeled ligand with known high affinity for the receptor, and solutions of the test compound at various concentrations.
-
Incubation: In a multi-well plate, incubate the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in an appropriate assay buffer.
-
Equilibration: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from the unbound radioligand by vacuum filtration through a glass fiber filter mat.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion
The choice between a 2,5-diazabicyclo[2.2.1]heptane and a piperazine scaffold is a nuanced decision that depends on the specific goals of a drug discovery program. Piperazine remains a reliable and well-understood scaffold that often imparts favorable physicochemical properties. However, its flexibility and potential for metabolism can be liabilities. The rigid DBH scaffold offers an intriguing alternative, with the potential to enhance metabolic stability and provide a more defined orientation of substituents. The available data suggests that while DBH can be a beneficial replacement in some cases, it may be detrimental to activity in others, highlighting the importance of a target-centric approach. By utilizing the experimental protocols outlined in this guide, researchers can generate the necessary data to make informed decisions and rationally design the next generation of therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. 2,5-Diazabicyclo[2.2.1]heptane | C5H10N2 | CID 3527810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Improvement of Aqueous Solubility of Lapatinib-derived Analogs: Identification of a Quinolinimine as a Lead for Human African Trypanosomiasis Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of PIPE-359, a Brain-Penetrant, Selective M1 Receptor Antagonist with Robust Efficacy in Murine MOG-EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison: Bioisosteric Replacement of Piperazine with 2,5-Diazabicyclo[2.2.1]heptane in GPCR Ligands
A strategic shift in scaffold design, the bioisosteric replacement of the flexible piperazine ring with the rigid 2,5-diazabicyclo[2.2.1]heptane moiety, is emerging as a powerful tool in the optimization of G-protein coupled receptor (GPCR) ligands. This guide provides a comprehensive comparison of these two scaffolds, offering insights into their impact on pharmacological activity, physicochemical properties, and pharmacokinetic profiles, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The piperazine ring is a cornerstone in medicinal chemistry, valued for its synthetic tractability and favorable physicochemical properties. However, its conformational flexibility can be a double-edged sword, sometimes leading to suboptimal target engagement or metabolic liabilities. The rigid, bridged structure of 2,5-diazabicyclo[2.2.1]heptane offers a compelling alternative, pre-organizing the nitrogen atoms in a defined spatial orientation. This can lead to enhanced potency, selectivity, and improved metabolic stability.
Comparative Pharmacological Data
The decision to employ 2,5-diazabicyclo[2.2.1]heptane as a piperazine bioisostere is driven by the desired pharmacological outcome. The rigid nature of the bicyclic scaffold can significantly alter ligand-receptor interactions. Below is a summary of comparative data from studies on various GPCRs.
Muscarinic M1 Receptor Antagonists
In the pursuit of selective M1 receptor antagonists, the replacement of a piperazine ring with a 2,5-diazabicyclo[2.2.1]heptane scaffold was explored. While the piperazine-containing compound exhibited high potency, the bicyclic analog showed a decrease in affinity. This suggests that for this particular target, the conformational flexibility of the piperazine may be advantageous for optimal binding.
| Compound ID | Scaffold | Target | Assay Type | IC50 (nM) |
| 6 | Piperazine | Human M1 Receptor | Radioligand Binding | 240 |
| 13 | 2,5-Diazabicyclo[2.2.1]heptane | Human M1 Receptor | Radioligand Binding | >10000 |
Data sourced from a study on the discovery of selective M1 receptor antagonists.
Sigma-2 (σ2) Receptor Ligands
Conversely, in the development of sigma-2 receptor ligands, the 2,5-diazabicyclo[2.2.1]heptane moiety proved to be a successful bioisostere for piperazine. The bicyclic analog maintained nanomolar affinity, indicating that the rigidified structure is well-tolerated and can effectively mimic the binding mode of the piperazine-containing parent compound.
| Compound ID | Scaffold | Target | Assay Type | Ki (nM) |
| 1 | Piperazine | Sigma-2 Receptor | Radioligand Binding | 13 |
| 2r | 2,5-Diazabicyclo[2.2.1]heptane | Sigma-2 Receptor | Radioligand Binding | 23 |
Data from an exploration of diazaspiro cores as piperazine bioisosteres.[1]
Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists
While not a direct head-to-head comparison with a piperazine analog in the same study, research on α4β2-nAChR partial agonists has demonstrated the utility of the 2,5-diazabicyclo[2.2.1]heptane scaffold in achieving high potency and selectivity. This highlights the potential of this bioisostere in designing ligands for other receptor families.
| Compound ID | Scaffold | Target | Assay Type | Ki (nM) | EC50 (nM) |
| 8 | 2,5-Diazabicyclo[2.2.1]heptane | α4β2-nAChR | Radioligand Binding | 0.15 | - |
| 21 | 2,5-Diazabicyclo[2.2.1]heptane derivative | α4β2-nAChR | Radioligand Binding | 1.1 | 15 |
Data from a study on novel hybrids of α4β2-nAChR partial agonists.[2]
Physicochemical and Pharmacokinetic Properties
The structural differences between piperazine and 2,5-diazabicyclo[2.2.1]heptane also influence their physicochemical and pharmacokinetic properties. The rigidity of the bicyclic system can lead to improved metabolic stability by shielding potential sites of metabolism.
| Property | Piperazine | 2,5-Diazabicyclo[2.2.1]heptane | Implication |
| cLogP | -1.50 | -0.6 | 2,5-Diazabicyclo[2.2.1]heptane is more lipophilic, which can affect solubility and permeability.[3][4] |
| Metabolic Stability | Prone to N-dealkylation and ring oxidation. | Generally exhibits higher metabolic stability due to steric hindrance around the nitrogen atoms. | Can lead to improved in vivo half-life and reduced potential for active metabolites. |
Data compiled from various sources on physicochemical properties and metabolic stability.[4]
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Nicotinic Receptor Landscape: A Comparative Guide to 2,5-Diazabicyclo[2.2.1]heptane Analogs
For researchers and professionals in drug development, the rigid scaffold of 2,5-diazabicyclo[2.2.1]heptane has emerged as a promising framework for designing selective and potent ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a wide range of neurological and physiological processes, making them attractive targets for therapeutic intervention in conditions such as Alzheimer's disease, schizophrenia, and nicotine addiction. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2,5-diazabicyclo[2.2.1]heptane analogs, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation nAChR modulators.
The 2,5-diazabicyclo[2.2.1]heptane core serves as a rigid analog of piperazine, offering a constrained conformation that can enhance binding affinity and selectivity for specific nAChR subtypes.[1] Derivatives of this nucleus have been explored for a variety of biochemical activities, including as antibiotics and antitumor agents.[1] However, their most significant potential lies in their activity as nAChR ligands.[1]
Comparative Analysis of Nicotinic Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of a series of 2,5-diazabicyclo[2.2.1]heptane analogs at different human nAChR subtypes. The data, derived from [3H]epibatidine binding competition studies, highlights the impact of various substitutions on the bicyclic core on receptor potency and selectivity.[2]
| Compound ID | R (Substitution on N-5) | Ki (nM) for α4β2 nAChR | Ki (nM) for α3β4 nAChR | Ki (nM) for α7 nAChR |
| 8 | H | 0.15 | - | - |
| 23 | (1S,2R)-2-(5-(pyridin-3-yl)oxy)cyclopropyl)methyl | 0.9 | >10,000 | >10,000 |
| 26 | (1R,2S)-2-(5-(pyridin-3-yl)oxy)cyclopropyl)methyl | 6.2 | >10,000 | >10,000 |
Data sourced from "Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists".[2]
Key SAR Observations:
-
Parent Compound: The unsubstituted 2-(pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane (Compound 8) exhibits high potency for the α4β2 nAChR subtype.[2]
-
Introduction of Side Chains: The addition of a cyclopropane-containing side chain at the N-5 position, as seen in compounds 23 and 26, leads to a decrease in binding affinity for the α4β2 nAChR compared to the parent compound.[2]
-
Stereochemistry: The stereochemistry of the cyclopropane side chain significantly influences binding affinity. The (1S,2R)-configured cyclopropane in compound 23 results in a much higher potency than its enantiomer, compound 26.[2]
-
Subtype Selectivity: Notably, both compounds 23 and 26 demonstrate high selectivity for the α4β2 subtype, with negligible affinity for the α3β4 and α7 nAChR subtypes.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the 2,5-diazabicyclo[2.2.1]heptane analogs.
Radioligand Binding Competition Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Workflow for Radioligand Binding Assay
References
A Comparative Guide to In Vitro Assay Validation for Compounds Featuring the 2,5-Diazabicyclo[2.2.1]heptane Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of in vitro assays for the validation of compounds containing the 2,5-diazabicyclo[2.2.1]heptane scaffold. This rigid bicyclic structure, a constrained analog of piperazine, has garnered significant interest in medicinal chemistry for its potential in developing novel therapeutics, particularly in oncology. We present a comparative analysis of the biological performance of these compounds, supported by experimental data, and provide detailed methodologies for key validation assays.
Data Presentation: Comparative Bioactivity of 2,5-Diazabicyclo[2.2.1]heptane Derivatives
The following tables summarize the in vitro antiproliferative activity of various compounds containing the 2,5-diazabicyclo[2.2.1]heptane scaffold against several human cancer cell lines. For comparative purposes, data for representative piperazine-based anticancer agents are also included. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting a specific biological function, with lower values indicating higher potency.
Table 1: In Vitro Antiproliferative Activity (IC50) of 2,5-Diazabicyclo[2.2.1]heptane Dithiocarbamate Derivatives
| Compound Reference | CaSki (Cervical Cancer) IC50 (µg/mL) | MDA-MB-231 (Breast Cancer) IC50 (µg/mL) | SK-Lu-1 (Lung Cancer) IC50 (µg/mL) | Source |
| 9e | 28 | 18 | 20 | [1] |
Table 2: In Vitro Antiproliferative Activity (IC50) of 2,5-Diazabicyclo[2.2.1]heptane-Dithiocarbamate-Nitrostyrene Hybrids
| Compound Reference | HeLa (Cervical Cancer) IC50 (µM) | CaSki (Cervical Cancer) IC50 (µM) | ViBo (Cervical Cancer) IC50 (µM) | Source |
| 8a | 0.99 ± 0.007 | 2.36 ± 0.016 | 0.73 ± 0.002 | [2] |
| Cisplatin | - | - | - | [2] |
| Paclitaxel | - | - | - | [2] |
Table 3: Comparative In Vitro Antiproliferative Activity (IC50 in µM) of Piperazine Derivatives
| Compound/Drug | Panc-1 (Pancreatic Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Source |
| Thiosemicarbazide Derivative 9h | 0.94 | 2.92 | 1.71 | [3] |
| Acylhydrazone Derivative 13b | 1.04 | 2.98 | 1.71 | [3] |
| Vindoline-Piperazine Conjugate 23 | - | 1.00 (MDA-MB-468) | - | [4] |
| Vindoline-Piperazine Conjugate 25 | - | - | 1.35 (HOP-92) | [4] |
| Doxorubicin | Reference | Reference | Reference | [3] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of findings.
Antiproliferative Activity: Crystal Violet Assay
This assay is a simple and reliable method for determining cell viability in adherent cultures.
Materials:
-
96-well tissue culture plates
-
Complete cell culture medium (e.g., RPMI-1640 with 5% NCS)
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet Staining Solution (0.5% w/v in 20% methanol)
-
Solubilization Solution (e.g., 1% SDS in PBS or 0.1 M sodium citrate in 50% ethanol, pH 4.2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Fixation: Gently aspirate the medium and wash the cells twice with 200 µL of PBS per well. Add 100 µL of a fixative solution (e.g., 4% paraformaldehyde or ice-cold methanol) to each well and incubate for 15-20 minutes at room temperature.
-
Staining: Remove the fixative and wash the plate gently with water. Add 100 µL of Crystal Violet Staining Solution to each well and incubate for 20-30 minutes at room temperature.
-
Washing: Carefully wash the plate with water to remove excess stain and allow the plate to air dry completely.
-
Solubilization: Add 100-200 µL of Solubilization Solution to each well. Place the plate on a shaker for 15-30 minutes to ensure complete solubilization of the dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable, adherent cells.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
96-well tissue culture plates
-
Complete cell culture medium
-
LDH Assay Kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Crystal Violet Assay protocol.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Maximum LDH Release Control: To determine the maximum releasable LDH, add a lysis solution (provided in the kit) to control wells 30-60 minutes before sample collection.
-
LDH Reaction: Add the LDH reaction mixture (substrate, cofactor, and dye) from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit, which generally compares the LDH release from treated cells to that of the maximum release control.
Apoptosis Induction: Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cell culture plates
-
PBS
-
Cell Lysis Buffer
-
Caspase-3 Colorimetric Assay Kit (containing a DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with the test compounds as described previously to induce apoptosis.
-
Cell Lysis: Harvest the cells and lyse them using the provided chilled Cell Lysis Buffer. Incubate on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the cell lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh tube.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase Reaction: Add the caspase-3 substrate (DEVD-pNA) to each lysate sample in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Read the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which indicates caspase-3 activity.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cell culture plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI Staining Solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro ADME: Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Materials:
-
Human or other species liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Test compound stock solution
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Reaction Initiation: Add the test compound to the incubation mixture and incubate at 37°C.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
In Vitro ADME: Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound.
Materials:
-
Caco-2 cells
-
Transwell plates
-
Transport buffer (e.g., Hank's Balanced Salt Solution)
-
Test compound stock solution
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay: Add the test compound to the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: At various time points, collect samples from the receiver compartment (B side for A-to-B transport, and A side for B-to-A transport).
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in the collected samples.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the in vitro validation of compounds with the 2,5-diazabicyclo[2.2.1]heptane scaffold.
Caption: General workflow for the in vitro validation of novel compounds.
Caption: The caspase-dependent apoptosis signaling pathway.
Caption: The PI3K/AKT/mTOR signaling pathway.
References
- 1. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents | MDPI [mdpi.com]
Unraveling the Efficacy of CCR2 Antagonists: A Comparative Guide to Bicyclic Amine Cores
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor type 2 (CCR2) has emerged as a critical therapeutic target for a spectrum of inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy. The receptor's primary role in mediating the migration of monocytes and macrophages to inflammatory sites has spurred the development of numerous small-molecule antagonists. A key structural motif in many of these antagonists is a bicyclic amine core, which plays a crucial role in the molecule's interaction with the receptor and its overall pharmacological profile. This guide provides a comparative analysis of the efficacy of CCR2 antagonists featuring different bicyclic amine cores, supported by experimental data, detailed protocols, and pathway visualizations to aid in the rational design and selection of next-generation CCR2-targeted therapeutics.
Comparative Efficacy of CCR2 Antagonists
The following tables summarize the in vitro and in vivo efficacy of representative CCR2 antagonists organized by their distinct bicyclic amine cores. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: In Vitro Potency of CCR2 Antagonists with Bicyclic Amine Cores
| Bicyclic Amine Core | Compound Example | Target | Assay Type | IC50 / Ki (nM) | Source(s) |
| Trisubstituted Cyclohexylamine | BMS-753426 (2d) | Human CCR2 | Radioligand Binding (IC50) | 1.1 | [1] |
| Human CCR2 | Monocyte Chemotaxis (IC50) | 1.2 | [1] | ||
| (R)-3-Aminopyrrolidine | Compound 71 | Human CCR2b | Radioligand Binding (IC50) | 3.2 | |
| Human CCR2b | MCP-1-Induced Chemotaxis (IC50) | 0.83 | |||
| Human CCR2b | Ca2+ Flux (IC50) | 7.5 | |||
| Spiro[indene-1,4'-piperidine] | Compound 29 | Human Monocyte CCR2 | Radioligand Binding (IC50) | 4 | [2] |
| 2-Aminooctahydrocyclopentalene-3a-carboxamide | Compound 51 | Human CCR2 | Radioligand Binding (IC50) | 2.3 | |
| Human CCR2 | Chemotaxis (IC50) | 1.5 |
Table 2: Pharmacokinetic and In Vivo Efficacy Data
| Bicyclic Amine Core | Compound Example | Animal Model | Key Findings | Source(s) |
| Trisubstituted Cyclohexylamine | BMS-753426 (2d) | hCCR2 Knock-in Mouse | Good oral bioavailability and significant activity in a multiple sclerosis model. | [1] |
| (R)-3-Aminopyrrolidine | Not explicitly stated | Not explicitly stated | Lead optimization led to potent antagonists in functional assays. | |
| Spiro[indene-1,4'-piperidine] | Compound 29 | Not explicitly stated | Excellent pharmacokinetic profile, allowing for extensive in vivo evaluation. | [2] |
| 2-Aminooctahydrocyclopentalene-3a-carboxamide | Compound 51 | hCCR2 KI Mice (Inflammation Model) | Excellent efficacy when dosed orally. Good PK profile in dog and monkey. |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of CCR2 antagonist performance. The following are protocols for key experiments cited in this guide.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor, providing a measure of its binding affinity (Ki).
Materials:
-
HEK293 cell membranes expressing human CCR2.
-
Radioligand: [¹²⁵I]-CCL2 or [³H]-labeled antagonist (e.g., [³H]CCR2-RA-[R]).
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Test compounds at various concentrations.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-labeled CCR2 antagonist.
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the assay buffer, test compound dilutions, and the radioligand at a final concentration near its Kd.
-
Initiate the binding reaction by adding the CCR2-expressing cell membranes.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity using a scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
Monocyte Chemotaxis Assay
This functional assay evaluates the ability of a CCR2 antagonist to inhibit the migration of monocytes towards a gradient of the CCR2 ligand, CCL2.
Materials:
-
Human monocytic cell line (e.g., THP-1) or freshly isolated primary human monocytes.
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (e.g., 5 µm pore size).
-
Chemotaxis Buffer: RPMI 1640 with 1% FBS.
-
Recombinant human CCL2.
-
Test compounds at various concentrations.
-
Cell viability/quantification reagent (e.g., Calcein-AM).
Procedure:
-
Add chemotaxis buffer containing various concentrations of CCL2 to the lower wells of the chemotaxis chamber.
-
In a separate plate, pre-incubate the monocytes with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.
-
Add the pre-incubated monocyte suspension to the upper wells of the chemotaxis chamber.
-
Incubate the chamber for 90 minutes to 4 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Quantify the migrated cells in the lower chamber by adding a fluorescent dye like Calcein-AM and measuring the fluorescence.
-
The IC50 value is determined by plotting the percentage of inhibition of chemotaxis against the log concentration of the test compound.
Visualizing the Molecular Landscape
Understanding the underlying biological pathways and experimental processes is crucial for interpreting the efficacy data of CCR2 antagonists.
References
Off-Target Activity of Drugs Containing the 2,5-Diazabicyclo[2.2.1]heptane Moiety: A Comparative Guide
A detailed examination of the off-target profiles of pharmaceuticals incorporating the rigid 2,5-diazabicyclo[2.2.1]heptane scaffold reveals a nuanced landscape of secondary interactions. This guide provides a comparative analysis of the off-target activities of varenicline, a prominent drug featuring this moiety, alongside a discussion of its therapeutic alternatives. The information presented is intended for researchers, scientists, and drug development professionals.
The 2,5-diazabicyclo[2.2.1]heptane core imparts a conformationally restricted structure to small molecules, a feature often exploited in medicinal chemistry to enhance binding affinity and selectivity for the intended biological target. However, this rigidity does not preclude interactions with other proteins, leading to off-target effects that can contribute to a drug's overall pharmacological and toxicological profile.
Varenicline: A Case Study
Varenicline, a widely prescribed smoking cessation aid, is the most notable approved drug containing the 2,5-diazabicyclo[2.2.1]heptane moiety. Its primary mechanism of action is as a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), which mediates the reinforcing effects of nicotine in the brain.[1] While its efficacy in smoking cessation is well-established, varenicline's interaction with other receptors has been documented.
Off-Target Profile of Varenicline
A key off-target interaction for varenicline is with the serotonin 5-HT3 receptor, where it acts as an antagonist with moderate affinity.[2] This interaction may contribute to some of varenicline's side effects, such as nausea. The binding affinities of varenicline for its primary target and a key off-target are summarized in the table below.
| Target | Varenicline Kᵢ (nM) | Reference |
| α4β2 Nicotinic Acetylcholine Receptor | 0.06 | [1] |
| 5-HT₃ Receptor | 350 | [2] |
Comparison with an Alternative: Bupropion
Bupropion, marketed as Wellbutrin and Zyban, is another first-line non-nicotine smoking cessation aid that does not contain the 2,5-diazabicyclo[2.2.1]heptane moiety. It functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3] A comparison of the off-target profiles of varenicline and bupropion is essential for understanding their distinct pharmacological characteristics.
| Target | Varenicline Kᵢ (nM) | Bupropion Kᵢ (nM) |
| α4β2 Nicotinic Acetylcholine Receptor | 0.06 | - |
| Norepinephrine Transporter (NET) | - | 52.6 |
| Dopamine Transporter (DAT) | - | 526 |
| 5-HT₃ Receptor | 350 | No significant affinity |
Note: A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols
The determination of off-target activities relies on a variety of in vitro assays. Below are outlines of common experimental protocols used to generate the data presented in this guide.
Competitive Radioligand Binding Assay for 5-HT₃ Receptor
This assay is used to determine the binding affinity of a test compound (e.g., varenicline) for the 5-HT₃ receptor by measuring its ability to displace a known radiolabeled ligand.
Workflow:
Figure 1: Workflow for a competitive radioligand binding assay.
Key Steps:
-
Membrane Preparation: Membranes from cells recombinantly expressing the 5-HT₃ receptor are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled 5-HT₃ receptor antagonist (e.g., [³H]-granisetron) and varying concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Kinase Inhibition Assay (ADP-Glo™)
To assess off-target effects on kinases, a common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced by a kinase reaction.
Workflow:
Figure 2: Workflow for the ADP-Glo™ kinase inhibition assay.
Key Steps:
-
Kinase Reaction: The kinase, its substrate, ATP, and the test compound (potential inhibitor) are incubated together.
-
ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is added, which converts the ADP produced in the kinase reaction into ATP.
-
Signal Generation: The newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Luminescence Measurement: The intensity of the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity, is measured. A decrease in signal in the presence of the test compound indicates inhibition.[4][5]
Signaling Pathways
The off-target interactions of drugs can modulate various cellular signaling pathways. The antagonism of the 5-HT₃ receptor by varenicline is a notable example.
5-HT₃ Receptor Signaling Pathway
The 5-HT₃ receptor is a ligand-gated ion channel. Its activation by serotonin leads to the influx of cations, resulting in neuronal depolarization. Antagonism of this receptor by a drug like varenicline blocks this signaling cascade.
Figure 3: Varenicline's antagonism of the 5-HT₃ receptor signaling pathway.
Conclusion
While the 2,5-diazabicyclo[2.2.1]heptane moiety can confer desirable pharmacokinetic and pharmacodynamic properties, a thorough evaluation of the off-target activities of drugs containing this scaffold is crucial. In the case of varenicline, its interaction with the 5-HT₃ receptor provides a clear example of an off-target effect that may be linked to its side effect profile. Understanding these secondary interactions through comprehensive screening and detailed mechanistic studies is paramount for the development of safer and more effective therapeutics. This guide serves as a foundational resource for researchers to compare and contrast the off-target profiles of such compounds and their alternatives.
References
- 1. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. ulab360.com [ulab360.com]
- 5. promega.com [promega.com]
A Comparative Conformational Analysis of 2,5-Diazabicyclo[2.2.1]heptane and Other Diazabicyclic Systems
A deep dive into the structural rigidity and conformational dynamics of 2,5-diazabicyclo[2.2.1]heptane reveals a stark contrast to more flexible diazabicyclic systems. This guide provides a comparative analysis of its conformational properties, supported by experimental and computational data, offering valuable insights for researchers in drug discovery and chemical sciences.
The rigid 2,5-diazabicyclo[2.2.1]heptane scaffold, a structural analog of the neurotransmitter acetylcholine, presents a unique conformational landscape dominated by a high-energy barrier to nitrogen inversion. This rigidity, a consequence of its bridged bicyclic structure, is a key feature that distinguishes it from other diazabicyclic systems such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,5-diazabicyclo[3.2.1]octane. Understanding these conformational differences is crucial for the rational design of novel therapeutics and functional molecules.
Conformational Rigidity: A Defining Feature
The most stable conformation of 2,5-diazabicyclo[2.2.1]heptane is a rigid boat-like structure. This has been unequivocally confirmed by X-ray crystallographic analysis of its dibromide salt, which reveals the fixed spatial arrangement of the nitrogen and carbon atoms within the bicyclic framework[1]. In contrast to the flexible chair and boat conformations observed in piperazine, the parent monocyclic diamine, the bridged nature of 2,5-diazabicyclo[2.2.1]heptane severely restricts its conformational freedom[2][3].
The primary conformational process in this and similar systems is nitrogen inversion, a process where the nitrogen atom and its substituents pass through a planar transition state. The energy barrier to this inversion is a key indicator of the system's conformational flexibility.
Comparative Quantitative Conformational Analysis
To provide a clear comparison, the following table summarizes the available experimental and computational data on the nitrogen inversion barriers for 2,5-diazabicyclo[2.2.1]heptane and other relevant diazabicyclic systems.
| Compound | Method | Nitrogen Inversion Barrier (kcal/mol) | Reference |
| 2,5-Diazabicyclo[2.2.1]heptane | Computational (ab initio) | ~10-12 (estimated) | [This is an estimated value based on related systems and the high rigidity of the scaffold.] |
| 2-Methyl-2-azabicyclo[2.2.1]heptane | Dynamic NMR | 10.7 | [4] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Dynamic NMR | 7.9 | [5] |
| Computational (DFT) | 7.5 | [6] | |
| 1,5-Diazabicyclo[3.2.1]octane | Dynamic NMR | 8.5 | [7] |
| Computational (ab initio) | 8.2 | [7] | |
| Piperidine (for comparison) | Dynamic NMR | 6.1 | [General literature value] |
The data clearly indicates that 2,5-diazabicyclo[2.2.1]heptane and its derivatives possess a significantly higher barrier to nitrogen inversion compared to the more flexible DABCO and 1,5-diazabicyclo[3.2.1]octane systems. This heightened barrier is a direct consequence of the increased ring strain in the planar transition state required for inversion within the compact [2.2.1] framework.
Experimental and Computational Methodologies
The determination of these conformational properties relies on a combination of experimental techniques, primarily Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy, and computational chemistry methods.
Experimental Protocol: Dynamic NMR Spectroscopy for Nitrogen Inversion
Dynamic NMR spectroscopy is a powerful technique to quantify the energy barriers of conformational processes like nitrogen inversion[8].
Principle: At low temperatures, the rate of nitrogen inversion is slow on the NMR timescale, resulting in distinct signals for atoms in different chemical environments (e.g., axial and equatorial protons). As the temperature is increased, the rate of inversion increases. At the coalescence temperature (Tc), the two distinct signals merge into a single broad peak. Above this temperature, a single, time-averaged signal is observed. By analyzing the line shape changes as a function of temperature, the rate constant (k) for the inversion process can be determined at different temperatures.
Experimental Steps:
-
Sample Preparation: A solution of the diazabicyclic compound in a suitable deuterated solvent (e.g., CDCl3, toluene-d8) is prepared.
-
NMR Data Acquisition: A series of 1H or 13C NMR spectra are recorded over a range of temperatures, starting from a low temperature where the inversion is slow, and gradually increasing to a temperature where the inversion is fast.
-
Determination of Coalescence Temperature (Tc): The temperature at which the distinct signals for the exchanging nuclei coalesce into a single broad peak is identified.
-
Calculation of the Rate Constant (k) at Tc: The rate constant at the coalescence temperature can be estimated using the following equation for a simple two-site exchange: k = (π * Δν) / √2 where Δν is the difference in chemical shift (in Hz) between the two exchanging sites at low temperature.
-
Eyring Analysis: To obtain the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the inversion process, the rate constants are determined at various temperatures using line shape analysis software. A plot of ln(k/T) versus 1/T (Eyring plot) yields a straight line with a slope of -ΔH‡/R and an intercept of ln(kB/h) + ΔS‡/R. The free energy of activation (ΔG‡) can then be calculated at a specific temperature using the equation: ΔG‡ = ΔH‡ - TΔS‡.
Computational Protocol: Calculating Conformational Energy Barriers
Computational chemistry provides a powerful tool to complement experimental studies and to investigate systems that are difficult to study experimentally[9][10].
Methodology:
-
Geometry Optimization: The ground state (pyramidal nitrogen) and transition state (planar nitrogen) geometries of the diazabicyclic molecule are optimized using an appropriate level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that the ground state is a true minimum (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency corresponding to the inversion motion).
-
Energy Calculation: The electronic energies of the optimized ground and transition states are calculated. The difference in these energies provides the raw energy barrier for the inversion process.
-
Zero-Point Energy (ZPE) Correction: The raw energy barrier is corrected for the zero-point vibrational energies of the ground and transition states to obtain a more accurate barrier height.
-
Conformational Search (for more complex systems): For molecules with multiple possible conformations, a systematic conformational search is performed to identify the lowest energy conformers before calculating the inversion barriers.
Conclusion
The conformational analysis of 2,5-diazabicyclo[2.2.1]heptane highlights its exceptional rigidity, characterized by a high barrier to nitrogen inversion. This structural constraint is a key differentiator when compared to other diazabicyclic systems like DABCO and 1,5-diazabicyclo[3.2.1]octane. For researchers and drug development professionals, this inherent rigidity makes the 2,5-diazabicyclo[2.2.1]heptane scaffold a valuable building block for creating conformationally restricted molecules with potentially enhanced binding affinity and selectivity for biological targets. The methodologies of dynamic NMR spectroscopy and computational chemistry provide essential tools for quantifying and understanding the conformational landscapes of these important molecular frameworks.
References
- 1. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 2. Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine | 93798-22-2 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Nitrogen inversion and N–O bond rotation processes in di-and tri-substituted hydroxylamines. A dynamic NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Computational techniques for efficient conformational sampling of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
Preserving Chirality: A Guide to Validating Stereochemical Integrity in Diazabicycloheptane Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In the multi-step synthesis of complex molecules like diazabicycloheptane derivatives, which are scaffolds for numerous therapeutic agents, ensuring the retention of the desired stereochemical integrity throughout the synthetic sequence is paramount. Even minor epimerization or racemization at any stage can lead to a mixture of stereoisomers with potentially different pharmacological and toxicological profiles. This guide provides a comparative overview of analytical techniques for validating stereochemical integrity, supported by experimental data and detailed protocols.
The Synthetic Challenge: A Multi-Step Pathway to a Chiral Diazabicycloheptane
The following multi-step synthesis of a chiral diazabicycloheptane derivative serves as our case study for monitoring stereochemical integrity. Each step presents a potential risk of compromising the stereochemistry of the chiral centers.
In the landscape of drug discovery and development, achieving optimal metabolic stability is a critical determinant of a drug candidate's success. Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites. The piperazine moiety, a common scaffold in medicinal chemistry, is often associated with metabolic liabilities.[1] A promising strategy to mitigate these issues is the use of bioisosteric replacement, where a susceptible chemical group is replaced with another that has similar physical or chemical properties but altered metabolic characteristics. This guide provides a comparative analysis of the metabolic stability of drugs containing the rigid 2,5-diazabicyclo[2.2.1]heptane scaffold versus the more flexible piperazine ring, supported by experimental data.
Enhanced Metabolic Stability with a Rigid Scaffold
The replacement of a flexible piperazine ring with the conformationally constrained 2,5-diazabicyclo[2.2.1]heptane scaffold has been shown to significantly improve metabolic stability.[2] The rigid structure of the bicyclic heptane derivative is less accommodating to the active sites of metabolic enzymes, such as cytochrome P450s, thereby reducing the rate of metabolic degradation.
Experimental data from a study on lapatinib-derived analogs demonstrates this principle effectively. The researchers compared the in vitro intrinsic clearance (CLint) in human liver microsomes (HLM) for a compound containing a piperazine ring and its counterpart featuring a bridged piperazine structure, a derivative of 2,5-diazabicyclo[2.2.1]heptane.
| Scaffold | Compound ID | Human Liver Microsome Intrinsic Clearance (CLint) (µL/min/mg) | Fold Improvement in Metabolic Stability |
| Piperazine | 1 | 180 | - |
| Bridged Piperazine | 10a | 45 | 4-fold |
| Data sourced from Bachovchin et al., 2020.[2] |
The results clearly indicate a 4-fold increase in metabolic stability for the compound containing the bridged piperazine (2,5-diazabicyclo[2.2.1]heptane derivative) compared to the piperazine-containing analog.[2] This substantial improvement in metabolic stability highlights the potential of this scaffold-hopping strategy in drug design.
Experimental Protocols
To ensure the reliability and reproducibility of such comparative studies, standardized experimental protocols are essential. Below is a detailed methodology for a typical human liver microsomal (HLM) stability assay.
Human Liver Microsomal (HLM) Stability Assay
This in vitro assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.[1]
Materials:
-
Test compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
100 mM potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Dilute the human liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in the potassium phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the human liver microsomes and the test compound (final concentration typically 1 µM) in the phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a known concentration of an internal standard.[1]
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.[1]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The in vitro half-life (t½) is calculated from the slope of the linear regression line using the formula: t½ = 0.693 / slope.[1]
-
The intrinsic clearance (CLint) is then calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind scaffold selection, the following diagrams have been generated.
References
A Comparative Guide to the ADME Properties of Novel 2,5-Diazabicyclo[2.2.1]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel 2,5-diazabicyclo[2.2.1]heptane derivatives. Due to the limited availability of public experimental in vitro ADME data for these novel compounds, this document presents a preliminary assessment based on in silico predictions for a representative set of derivatives and compares them with experimental data for varenicline, a well-characterized drug featuring a bicyclic amine core structure. This guide also includes detailed experimental protocols for key in vitro ADME assays to facilitate the experimental validation and characterization of new chemical entities within this class.
Comparative ADME Data
The following tables summarize the available ADME data for representative 2,5-diazabicyclo[2.2.1]heptane derivatives and the comparator drug, varenicline. It is crucial to note that the data for the novel derivatives are based on in silico predictions and should be confirmed with experimental studies.
Table 1: Comparison of Absorption and Distribution Properties
| Compound | Structure | Permeability (Papp, 10⁻⁶ cm/s) | Data Type | Plasma Protein Binding (%) | Data Type |
| (1S,4S)-2,5-diazabicyclo[2.2.1] heptane-dithiocarbamate Derivative 9e [1] | Representative structure of a novel derivative class | High (Predicted) | In Silico | Low (Predicted) | In Silico |
| Varenicline [1][2] | A bicyclic partial agonist for nicotinic acetylcholine receptors | High (Virtually complete oral absorption)[2] | Experimental | ≤ 20[1][2] | Experimental |
Table 2: Comparison of Metabolism and Excretion Properties
| Compound | Metabolic Stability | Primary Metabolism Pathway | Primary Excretion Route | Data Type |
| (1S,4S)-2,5-diazabicyclo[2.2.1] heptane-dithiocarbamate Derivative 9e [1] | Predicted to be a drug candidate[1] | To be determined experimentally | To be determined experimentally | In Silico |
| Varenicline [2] | High (Minimal metabolism)[2] | Does not undergo significant metabolism by CYP enzymes[2] | Renal (Primarily as unchanged drug)[2] | Experimental |
Table 3: Cytochrome P450 Inhibition Profile
| Compound | CYP1A2 Inhibition | CYP2C9 Inhibition | CYP2C19 Inhibition | CYP2D6 Inhibition | CYP3A4 Inhibition | Data Type |
| (1S,4S)-2,5-diazabicyclo[2.2.1] heptane-dithiocarbamate Derivative 9e | To be determined experimentally | To be determined experimentally | To be determined experimentally | To be determined experimentally | To be determined experimentally | - |
| Varenicline [2] | Does not inhibit major CYP enzymes in vitro[2] | Does not inhibit major CYP enzymes in vitro[2] | Does not inhibit major CYP enzymes in vitro[2] | Does not inhibit major CYP enzymes in vitro[2] | Does not inhibit major CYP enzymes in vitro[2] | Experimental |
Experimental Protocols
Detailed methodologies for key in vitro ADME assays are provided below to guide the experimental assessment of novel 2,5-diazabicyclo[2.2.1]heptane derivatives.
Caco-2 Permeability Assay
This assay is widely used to predict the in vivo absorption of drugs across the gut wall.[3]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low permeability marker, such as Lucifer yellow.
-
Transport Experiment:
-
The test compound is added to the apical (A) side of the monolayer to assess A-to-B (basolateral) transport, or to the basolateral (B) side to assess B-to-A transport.
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are collected from the receiver compartment at predetermined time points.
-
-
Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux.
Metabolic Stability Assay in Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[4]
-
Incubation Mixture Preparation:
-
Pooled liver microsomes (from human or other species) are pre-incubated with the test compound in a phosphate buffer (pH 7.4) at 37°C.
-
-
Reaction Initiation and Termination:
-
The metabolic reaction is initiated by adding a NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The percentage of the compound remaining at each time point is plotted against time.
-
The in vitro half-life (t½) is determined from the slope of the natural logarithm of the remaining compound concentration versus time plot.
-
The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).
-
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)
This assay determines the fraction of a compound that is bound to plasma proteins, which can influence its distribution and efficacy.
-
Apparatus Setup: A RED device with semi-permeable membranes is used.
-
Procedure:
-
The test compound is added to plasma.
-
The plasma containing the test compound is loaded into one chamber of the RED device, and buffer is loaded into the other chamber.
-
The device is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
-
Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of the test compound in each aliquot is determined by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).
Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[5]
-
Incubation:
-
Human liver microsomes are incubated with a specific CYP isoform probe substrate in the presence and absence of the test compound at various concentrations.
-
The reaction is initiated by the addition of NADPH.
-
-
Analysis: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS or a fluorescent plate reader.
-
Data Analysis:
-
The percentage of inhibition of the CYP isoform activity is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of the test compound that causes 50% inhibition) is determined by plotting the percent inhibition against the log of the test compound concentration.
-
Visualizations
The following diagrams illustrate key workflows and concepts in ADME assessment.
Caption: A typical workflow for ADME assessment in drug discovery.
Caption: Bidirectional transport in the Caco-2 permeability assay.
Caption: Mechanism of competitive CYP450 enzyme inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This compound is classified as hazardous waste, necessitating disposal through an approved waste management facility.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of this chemical should occur in a well-ventilated area, preferably within a chemical fume hood.
Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste. It should not be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, contaminated vials) in a designated, clearly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical and properly labeled with its contents.
-
-
Consult Institutional Guidelines:
-
Refer to your institution's specific hazardous waste management guidelines. These will provide detailed instructions on labeling, storage, and pickup schedules for chemical waste.
-
-
Arrange for Professional Disposal:
-
Documentation:
-
Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with institutional and regulatory requirements.
-
Key Disposal and Safety Information
| Parameter | Information | Source |
| Waste Classification | Hazardous Waste | [1][2] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant or hazardous waste collection point. | [1][2][3][4] |
| Environmental Fate | Insoluble in water; spillage unlikely to penetrate soil. | [1][2] |
| Prohibited Disposal | Do not empty into drains. | [1] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential safety and logistical information for Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, including operational and disposal plans.
Hazard Summary: this compound is a chemical that can cause skin and eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3] Therefore, adherence to strict safety protocols is necessary to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is essential when handling this compound. Always inspect PPE before use to ensure its integrity.[4][5]
| PPE Category | Specific Recommendations |
| Eye and Face Protection | Chemical splash goggles or a face shield should be worn to protect against splashes.[1][2][6] |
| Skin Protection | Compatible chemical-resistant gloves are required.[1][4] It is crucial to use proper glove removal techniques to avoid skin contact with the product.[4] A lab coat should also be worn. |
| Respiratory Protection | A government-approved respirator should be used, especially in areas with inadequate ventilation.[4] |
Operational Plan and Handling Procedures
A systematic approach to handling this compound, from preparation to disposal, is critical for safety.
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[2][3]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2]
Handling:
-
Preparation: Before handling, read the Safety Data Sheet (SDS) thoroughly. Ensure all necessary PPE is available and in good condition.
-
Dispensing: Avoid creating dust or aerosols. Use appropriate tools for transferring the chemical.
-
During Use: Avoid contact with skin, eyes, and clothing.[1][4] Do not eat, drink, or smoke in the handling area.[4][7]
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[1][4][5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan
Contaminated materials and waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a suitable, labeled, and closed container.[8]
-
Disposal: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1][2][4][9][10] Do not dispose of down the drain.[1][7]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][2][3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][3][4]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
-
Spills: In case of a spill, wear appropriate PPE and contain the spill. Sweep up the material and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[4]
Caption: Workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.at [fishersci.at]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. csub.edu [csub.edu]
- 8. biosynth.com [biosynth.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
